Tris(2-chloropropyl) phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tris(2-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAMFYSUBAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027615 | |
| Record name | Tris(2-chloropropyl) phosphate | |
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Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-73-9 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fyrol pcf | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(2-chloropropyl)phosphate | |
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| Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |
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| Record name | Tris(2-chloropropyl) phosphate | |
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| Record name | Tris(2-chloropropyl) phosphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |
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| Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Tris(2-chloropropyl) phosphate" chemical properties and structure
An In-Depth Technical Guide to Tris(2-chloropropyl) phosphate (B84403) (TCPP): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Tris(2-chloropropyl) phosphate (TCPP) is a chlorinated organophosphate ester widely utilized as an additive flame retardant and plasticizer in a variety of polymeric materials. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies pertaining to TCPP. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant fields who require in-depth knowledge of this compound.
Chemical Structure and Identification
This compound is not a single compound but a complex mixture of isomers due to the asymmetry of the propylene (B89431) oxide used in its synthesis. The most common commercial products are identified by the CAS number of the most abundant isomer, tris(1-chloro-2-propyl) phosphate.[1]
-
IUPAC Name: this compound[2]
-
Common Names: Tris(1-chloro-2-propyl)phosphate, Tris(2-chloroisopropyl)phosphate, TMCP, TCIP[2]
-
CAS Number: 13674-84-5 (for the isomeric mixture)[2]
-
Molecular Formula: C₉H₁₈Cl₃O₄P[2]
-
Molecular Weight: 327.56 g/mol [2]
The structure consists of a central phosphate group esterified with three 2-chloropropyl groups. The presence of both chlorine and phosphorus atoms is fundamental to its flame retardant properties.[3]
Physicochemical Properties
TCPP is a colorless to pale yellow, viscous liquid.[4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid | [5] |
| Appearance | Colorless to pale yellow transparent liquid | [4] |
| Melting Point | -42 °C to 20 °C | [5][6] |
| Boiling Point | 235-290 °C (decomposes) | [5][6] |
| Density | 1.28 - 1.29 g/cm³ at 25 °C | [4][6] |
| Vapor Pressure | 0.0092 mmHg | [6] |
| Water Solubility | 1,080 mg/L at 20°C | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, benzene, and esters. | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 2.59 | [6] |
| Viscosity | 61-70 cP at 25 °C | [6] |
| Flash Point | >200 °F | [6] |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of TCPP involves the reaction of phosphorus oxychloride (POCl₃) with propylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][7]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Propylene oxide
-
Anhydrous aluminum trichloride (B1173362) (AlCl₃)
-
Nitrogen gas
-
Aqueous sodium hydroxide (B78521) solution
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, dropping funnel, condenser, and temperature probe
-
Heating/cooling system for the reactor jacket
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the clean and dry reactor system. Purge the system with nitrogen to create an inert and anhydrous atmosphere.
-
Charging Reactants: Charge the reactor with phosphorus oxychloride.
-
Catalyst Addition: Add anhydrous aluminum trichloride (typically 0.2-1.0% by weight relative to POCl₃) to the reactor with stirring.
-
Reaction Initiation: Heat the mixture to the reaction temperature, typically between 50-70°C.
-
Propylene Oxide Addition: Add propylene oxide dropwise from the dropping funnel to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature within the desired range due to the exothermic nature of the reaction. A slight molar excess of propylene oxide (e.g., 3.1-3.3 moles per mole of POCl₃) is typically used.
-
Reaction Completion: After the addition of propylene oxide is complete, continue stirring the mixture for an additional 1-2 hours at a slightly elevated temperature (e.g., 70-80°C) to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Cool the crude product to room temperature.
-
Quench and neutralize the catalyst by washing the reaction mixture with an aqueous sodium hydroxide solution in a separatory funnel.
-
Separate the organic layer and wash it several times with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove any remaining volatile components under reduced pressure using a rotary evaporator to obtain the final product.
-
Analysis of this compound
Gas chromatography coupled with mass spectrometry (GC-MS) is a common and powerful technique for the separation and quantification of TCPP isomers.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5) is often used for isomer separation.
General GC-MS Method:
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium is a common carrier gas.
-
Oven Temperature Program: An optimized temperature gradient is crucial for separating the isomers. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C). A slower ramp rate during the elution of the TCPP isomers can improve resolution.
-
Mass Spectrometer: Operated in either electron impact (EI) mode for identification or selected ion monitoring (SIM) mode for quantification.
Sample Preparation:
-
Liquid Samples (e.g., water): Solid-phase extraction (SPE) is commonly used for pre-concentration.
-
Solid Samples (e.g., dust, foam): Solvent extraction using methods like sonication or Soxhlet extraction with solvents such as dichloromethane (B109758) or toluene (B28343) is employed. A cleanup step using techniques like gel permeation chromatography (GPC) or SPE may be necessary for complex matrices.
Determination of Physical Properties
Standardized methods from organizations like the Organisation for Economic Co-operation and Development (OECD) and ASTM International should be followed for the determination of physical properties.
-
Density: OECD Test Guideline 109 describes several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[6][8]
-
Melting Point: For viscous liquids or substances with a low melting point, the capillary method is commonly used. The sample is introduced into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded.
-
Boiling Point: ASTM D2887 provides a standard test method for determining the boiling range distribution of petroleum products by gas chromatography, which can be adapted for pure substances. Alternatively, a micro boiling point determination using a Thiele tube can be employed for small sample volumes.
Signaling Pathways and Logical Relationships
As an industrial chemical primarily used for its physical properties (flame retardancy), TCPP is not designed to interact with biological signaling pathways in the manner of a pharmaceutical compound. However, its mechanism of action as a flame retardant involves a series of chemical reactions upon heating.
Industrial Synthesis of TCPP
The synthesis of TCPP is a multi-step industrial process. The following diagram illustrates the general workflow.
Caption: Industrial synthesis workflow for this compound (TCPP).
Flame Retardant Mechanism of TCPP
TCPP exerts its flame retardant effect through a dual mechanism in both the gas phase and the condensed (solid) phase upon thermal decomposition.[8]
Gas Phase Mechanism: In the gas phase, the heat from a fire causes TCPP to decompose, releasing phosphorus-containing radicals (e.g., PO•). These highly reactive radicals act as scavengers, interrupting the combustion chain reaction by reacting with and deactivating the high-energy free radicals (H• and OH•) that propagate the flame.[8]
Condensed Phase Mechanism: In the condensed phase, the thermal decomposition of TCPP leads to the formation of phosphoric acid and subsequently polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable char layer on the surface of the material. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and preventing the release of flammable volatile compounds.[8]
The following diagram illustrates the logical relationship of the flame retardant mechanism.
Caption: Logical flow of the dual-phase flame retardant mechanism of TCPP.
Conclusion
This compound is a technically important flame retardant with a well-established industrial synthesis and a dual-phase mechanism of action. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. A thorough understanding of these aspects is crucial for its safe and effective application, as well as for assessing its environmental and toxicological impact. The provided diagrams offer a visual representation of the key processes related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyl Radicals Reactivity | Hydrogen Link [hydrogenlink.com]
- 8. Reaction of hydroxyl radicals with alkyl phosphates and the oxidation of phosphatoalkyl radicals by nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Industrial Preparation of meso-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin that serves as a crucial building block in a multitude of advanced applications. Its distinctive structure, featuring a porphyrin core with four carboxyphenyl groups at the meso positions, provides versatile opportunities for chemical modification.[1] In the realm of drug development, TCPP and its derivatives are extensively investigated for their potential in photodynamic therapy (PDT), acting as photosensitizers that, upon light activation, generate reactive oxygen species to induce targeted cancer cell death.[1] Furthermore, its unique photophysical properties make it a candidate for advanced imaging agents. Beyond biomedical applications, TCPP is a key component in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.[1] This guide provides a comprehensive overview of the primary synthetic routes for TCPP, detailed experimental protocols, and key analytical data to support researchers in its efficient preparation and application.
Synthetic Methodologies
The synthesis of meso-substituted porphyrins such as TCPP is most commonly achieved through the acid-catalyzed condensation of pyrrole (B145914) with 4-carboxybenzaldehyde. The two most established methods are the Adler-Longo and the Lindsey syntheses. Additionally, newer, more environmentally friendly methods are emerging.
Adler-Longo Synthesis
The Adler-Longo method is a one-pot synthesis that is straightforward to perform but may necessitate more extensive purification to remove tar-like byproducts.[2] The reaction involves heating a mixture of 4-carboxybenzaldehyde and pyrrole in a high-boiling solvent, typically propionic acid, open to the atmosphere.[2]
Lindsey Synthesis
The Lindsey synthesis is favored for its milder reaction conditions, which are typically carried out at room temperature, thereby minimizing the formation of polymeric side products.[1] This two-step, one-flask procedure involves the acid-catalyzed condensation of pyrrole and an aldehyde under high dilution to form the porphyrinogen, followed by oxidation to the porphyrin.[1]
Green Synthesis Approach
A more recent, environmentally friendly approach utilizes a water-methanol mixture with hydrochloric acid for the initial condensation, followed by oxidation in dimethylformamide (DMF) using atmospheric oxygen.[3] This method avoids the use of large volumes of chlorinated solvents and expensive oxidizing agents.[3]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of TCPP.
Table 1: Comparison of TCPP Synthesis Methods
| Parameter | Adler-Longo Method | Lindsey Method | Green Synthesis |
| Starting Materials | Pyrrole, 4-carboxybenzaldehyde | Pyrrole, 4-carboxybenzaldehyde | Pyrrole, 4-carboxybenzaldehyde |
| Solvent | Propionic Acid | Dichloromethane (B109758) | Water/Methanol (B129727), DMF |
| Catalyst | Propionic Acid (self-catalyzed) | Trifluoroacetic acid (TFA) or BF₃·Et₂O | Hydrochloric Acid |
| Oxidizing Agent | Air | p-Chloranil or DDQ | Air |
| Reaction Temperature | ~141°C (Reflux)[2] | Room Temperature | Room Temperature, then Reflux |
| Reaction Time | 30-60 minutes[2] | ~2 hours | ~3.5 hours + overnight stirring |
| Typical Yield | 10-20%[4][5] | Up to 40%[6] | 10-40%[3] |
| Purity (after initial workup) | Lower, significant byproducts[2] | Higher, less polymerization[1] | High purity achievable[3] |
Table 2: Characterization Data for TCPP
| Analytical Technique | Characteristic Data |
| UV-Vis Spectroscopy (in DMF) | Soret (B) band: ~419 nm[7] Q-bands: ~514, 546, 590, 644 nm[8] |
| Mass Spectrometry (ESI-MS) | m/z: 791.2 [M+H]⁺ (Calculated for C₄₈H₃₀N₄O₈) |
Experimental Protocols
Protocol 1: Adler-Longo Synthesis of TCPP
Materials:
-
4-carboxybenzaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask open to the atmosphere, combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio in propionic acid (e.g., 2.3 g of 4-carboxybenzaldehyde and 1.05 g of pyrrole in 50 mL of propionic acid).[9]
-
Heat the mixture to reflux (approximately 141°C) and maintain for 30-60 minutes. The solution will turn very dark.[2]
-
Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath can promote precipitation.[2]
-
Collect the resulting purple solid by filtration.[2]
-
Wash the solid extensively with warm water to remove the propionic acid, followed by a thorough rinse with methanol to remove organic impurities, until the filtrate is clear.[1]
-
Dry the purified TCPP solid under vacuum.
Protocol 2: Lindsey Synthesis of TCPP (Two-Step, One-Flask)
Materials:
-
4-carboxybenzaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)
-
p-Chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)
Equipment:
-
Large three-neck round-bottom flask
-
Stir plate
-
Addition funnel
Procedure:
-
To a large three-neck round-bottom flask, add anhydrous dichloromethane.
-
Separately, prepare a solution of 4-carboxybenzaldehyde and freshly distilled pyrrole (1:1 molar ratio) in anhydrous DCM.
-
Add the aldehyde/pyrrole solution and a catalytic amount of a strong acid (e.g., TFA) to the flask under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for approximately 1-2 hours.
-
Add an oxidizing agent, such as p-chloranil or DDQ, to the reaction mixture.
-
Continue stirring for another 1-2 hours to allow for complete oxidation to the porphyrin.
-
The crude product can be initially purified by washing with a mild aqueous base to remove acidic components, followed by water. Further purification is typically required.
Protocol 3: Green Synthesis of TCPP
Materials:
-
4-carboxybenzaldehyde
-
Pyrrole
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Dimethylformamide (DMF)
Equipment:
-
Beaker or flask
-
Stir plate
-
Filtration apparatus
-
Reflux setup
Procedure:
-
In a beaker, add 4-carboxybenzaldehyde and pyrrole (1:1 molar ratio) to a 2:1 mixture of methanol and water.[3]
-
Add a catalytic amount of concentrated HCl and stir the mixture at room temperature for 2 hours.[3]
-
Filter the resulting precipitate.[3]
-
Dissolve the precipitate in reagent-grade DMF.[3]
-
Reflux the DMF solution for 1.5 hours, then allow it to cool and stir overnight, open to the air.[3]
-
Evaporate the DMF to dryness to obtain the crude TCPP.
Protocol 4: Purification of TCPP by Column Chromatography
Materials:
-
Crude TCPP
-
Dichloromethane (DCM) or Chloroform
-
Methanol (MeOH)
-
Acetic acid (optional)
Equipment:
-
Chromatography column
-
Beakers
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane).[2]
-
Pack a chromatography column with the silica slurry.
-
Dissolve the crude TCPP in a minimum amount of the mobile phase. If the TCPP streaks on a TLC plate, a small amount of acetic acid can be added to the mobile phase to improve separation.[2]
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common gradient is from pure dichloromethane to a mixture of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:MeOH).[2]
-
Collect the fractions containing the purple TCPP band. The progress can be monitored by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified TCPP.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of TCPP.
Logical Diagram of TCPP Synthesis Pathways
Caption: Key chemical transformations in the synthesis of TCPP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A simplified synthesis for meso-tetraphenylporphine | Semantic Scholar [semanticscholar.org]
- 6. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl)-porphyrin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02542C [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on the Core Mechanism of Action of TCPP as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chloroisopropyl) phosphate (B84403) (TCPP) is a widely utilized additive flame retardant, belonging to the class of chlorinated organophosphates.[1] Its primary function is to enhance the fire resistance of polymeric materials by disrupting the combustion cycle. TCPP is physically blended into the polymer matrix rather than being chemically bound.[2] This technical guide provides a comprehensive overview of the core mechanism of action of TCPP, detailing its dual-phase activity, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical pathways and workflows.
Core Mechanism of Action: A Dual-Phase Approach
TCPP operates through a synergistic mechanism involving both the gas phase and the condensed (solid) phase of a fire.[1][3] This dual-action is critical to its effectiveness as a flame retardant. The phosphorus and chlorine components of TCPP each play a crucial role in these two phases.[4]
Gas-Phase Mechanism: Radical Scavenging
During the initial stages of a fire, the heat causes the polymer material to undergo pyrolysis, releasing flammable volatile compounds. Concurrently, TCPP, being an additive flame retardant, also volatilizes and decomposes in the gas phase.[3] The primary action of TCPP in the gas phase is to interrupt the self-sustaining combustion chain reaction by scavenging high-energy free radicals.[1][3]
The combustion of organic materials is a radical-driven process, with key propagating species being hydrogen (H•) and hydroxyl (OH•) radicals. The thermal decomposition of TCPP releases phosphorus- and chlorine-containing radicals, such as PO• and Cl•.[5] These radicals act as inhibitors by reacting with the highly reactive H• and OH• radicals, converting them into less reactive species.[3] This "radical trap" mechanism effectively quenches the flame.[6] Some sources also suggest that the release of hydrogen chloride (HCl) gas can dilute the concentration of oxygen and flammable gases in the flame zone.[7]
Condensed-Phase Mechanism: Char Formation
In the condensed phase, TCPP's primary role is to promote the formation of a protective char layer on the surface of the burning material.[1][3] This char layer acts as a physical barrier with multiple functions:
-
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[8]
-
Barrier to Volatiles: It hinders the escape of flammable pyrolysis products into the gas phase, reducing the fuel supply to the flame.[8]
-
Oxygen Barrier: It limits the diffusion of oxygen to the polymer surface, which is necessary for combustion.[8]
The phosphorus moiety of TCPP is primarily responsible for this charring effect. Upon heating, TCPP can decompose to form phosphoric acid and subsequently polyphosphoric acid.[9] Polyphosphoric acid is a strong dehydrating agent that promotes the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, carbonaceous char.[10]
Quantitative Data Presentation
The flame retardant efficacy of TCPP has been quantified in various polymer matrices using standard fire tests. The following tables summarize key performance data from the literature.
Table 1: Flame Retardant Performance of TCPP in Rigid Polyurethane (PU) Foam
| TCPP Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |
| 0 | 19.1 | Not Rated | - | [11] |
| 10 | - | - | - | [11] |
| 20 | 22.9 | V-0 | - | [11] |
Table 2: Flame Retardant Performance of TCPP in Flexible Polyurethane (PU) Foam
| TCPP Content (% of polyol) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |
| 0 | - | ~300 | [12] |
| 15 | - | Reduced by ~70% compared to expandable graphite | [7] |
Table 3: Flame Retardant Performance of TCPP in Polyvinyl Chloride (PVC)
| Plasticizer | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference(s) |
| Unplasticized PVC | >35 | V-0 | [4] |
| Polyester plasticizer (PEP) | 26 | - | [4] |
| TCPP | 35 | - | [4] |
Note: Direct comparative data for TCPP in epoxy resins was limited in the reviewed literature.
Experimental Protocols
Standardized testing is crucial for evaluating the performance of flame retardants. Below are detailed methodologies for key experiments cited.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas flow control system for oxygen and nitrogen
-
Ignition source (e.g., a propane (B168953) torch)
Procedure:
-
A vertically oriented specimen of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for self-supporting plastics) is mounted inside the glass chimney.[12][13]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, flowing upwards.
-
The top edge of the specimen is ignited with the ignition source.
-
The oxygen concentration in the gas mixture is systematically adjusted until the flame is just extinguished after ignition.[12]
-
The LOI is expressed as the volume percentage of oxygen in the mixture that just supports combustion.[13]
UL-94 Vertical Burn Test
Objective: To evaluate the self-extinguishing properties of a vertically oriented polymer specimen after the application of a controlled flame.
Apparatus:
-
Test chamber
-
Bunsen burner with a specified flame height (20 mm)
-
Specimen holder
-
Timer
-
Cotton balls
Procedure:
-
A rectangular specimen (typically 125 mm x 13 mm) is clamped vertically.[1]
-
A layer of cotton is placed 300 mm below the specimen.
-
A 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[1]
-
The afterflame time (t1) is recorded.
-
Immediately after the first afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed.[1]
-
The second afterflame time (t2) and any afterglow time (t3) are recorded.
-
Observations are made as to whether flaming drips from the specimen ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[2]
Cone Calorimetry - ASTM E1354
Objective: To quantitatively measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production of a material when exposed to a controlled level of radiant heat.[5][14]
Apparatus:
-
Conical radiant heater
-
Specimen holder and load cell
-
Spark igniter
-
Exhaust system with gas analysis (oxygen, CO, CO2) and smoke density measurement capabilities[14]
Procedure:
-
A horizontally oriented specimen (typically 100 mm x 100 mm) is placed on a load cell under the conical heater.[5]
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).[5]
-
A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.[5]
-
During the test, the following parameters are continuously measured:
Conclusion
Tris(2-chloroisopropyl) phosphate (TCPP) is an effective flame retardant that operates through a dual-phase mechanism. In the gas phase, it acts as a radical scavenger, interrupting the combustion chain reaction. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying material and reduces the fuel supply to the flame. The quantitative data from standardized fire tests confirm its efficacy in various polymer systems, particularly in polyurethane foams and PVC. A thorough understanding of its mechanism of action, supported by standardized experimental evaluation, is essential for the development of fire-safe materials.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Flame Retardant Tcpp for Rigid Polyurethane Foam [mwflameretardant.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. nist.gov [nist.gov]
- 6. pstc.org [pstc.org]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Tris(2-chloropropyl) phosphate (TCPP) and their Prevalence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of Tris(2-chloropropyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. This document details the chemical structures, nomenclature, and prevalence of TCPP isomers in commercial mixtures and environmental samples. Furthermore, it outlines detailed experimental protocols for their separation and quantification and explores the current understanding of their biological effects and associated signaling pathways.
Isomers of Tris(2-chloropropyl) phosphate: Structure and Nomenclature
This compound (TCPP) is not a single chemical entity but a complex mixture of isomers. The industrial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[1] This process results in a mixture of isomers due to the asymmetric nature of propylene oxide, which can be attacked at two different carbon atoms.[2]
Commercial TCPP is predominantly composed of four primary structural isomers.[3] The most abundant of these is tris(1-chloro-2-propyl) phosphate, often referred to as TCiPP or TCPP1.[4][5] The nomenclature surrounding TCPP isomers can be complex, with multiple common names and CAS numbers in use, which has led to some confusion in scientific literature.[4][6]
A clear understanding of the different isomers is crucial as their physicochemical properties, environmental fate, and toxicological profiles may differ.[7] The four major isomers are identified based on their elution order on a non-polar gas chromatography (GC) column.[4]
Table 1: Isomers of this compound (TCPP)
| Isomer Designation | IUPAC Name | Common Name(s) | CAS Number |
| TCPP1 | Tris(2-chloro-1-methylethyl) phosphate | Tris(1-chloro-2-propyl) phosphate, TCiPP | 13674-84-5 |
| TCPP2 | Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate | - | 76025-08-6 |
| TCPP3 | Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate | - | 76649-15-5 |
| TCPP4 | This compound | - | 6145-73-9 |
Prevalence of TCPP Isomers
The relative abundance of TCPP isomers can vary between different commercial formulations due to variations in manufacturing processes.[8] However, a typical distribution pattern is consistently observed.
Table 2: Relative Abundance of TCPP Isomers in Commercial Mixtures
| Isomer | Average Abundance (%) | Range (%) |
| TCPP1 | 71 ± 1[4] | 50 - 85[1] |
| TCPP2 | 26 ± 0.4[4] | 15 - 40[5] |
| TCPP3 | 3 ± 0.5[4] | < 15[5] |
| TCPP4 | 0.1 ± 0.02[4] | < 1[5] |
The isomeric ratio of TCPP can also differ in environmental samples compared to technical mixtures. For instance, studies have shown that rain can be enriched in the more volatile TCPP1 isomer, suggesting atmospheric transport and fractionation processes.[4] TCPP has been detected in various environmental matrices, including indoor and outdoor air, dust, water, and soil.[9]
Experimental Protocols for Isomer Separation and Quantification
Accurate separation and quantification of TCPP isomers are essential for toxicological and environmental studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for this purpose.[10][11]
Sample Preparation
The sample preparation method depends on the matrix of interest.
-
Commercial TCPP Mixtures: Simple dilution in a suitable solvent like toluene (B28343) is typically sufficient.[11]
-
Liquid Samples (e.g., Water): Solid-phase extraction (SPE) is commonly used for pre-concentration.[7]
-
Solid Samples (e.g., Dust, Soil): Solvent extraction, often using sonication or Soxhlet apparatus with solvents such as dichloromethane (B109758) or toluene, is employed.[7]
-
Biological Samples (e.g., Plasma): Protein precipitation followed by liquid-liquid extraction is a common approach.[7]
GC-MS Analysis
A robust GC-MS method is critical for achieving baseline separation of the closely eluting TCPP isomers.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is frequently used.[10][11]
-
Injector: Splitless injection at a temperature of 280 °C.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Oven Temperature Program (Starting Point):
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.[10]
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Full scan mode for isomer identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[11]
-
Mass Range: m/z 50-400.[11]
Quantification:
It is important to note that the response factors for TCPP1 and TCPP2 can be significantly different from those of TCPP3 and TCPP4.[11] Therefore, for accurate quantification, a multiple response factor approach using certified reference standards for each individual isomer is recommended over a single response factor method.[4][11]
Biological Effects and Signaling Pathways
The toxicological profiles of individual TCPP isomers are not yet fully understood, with most studies focusing on the commercial mixture.[5] However, emerging evidence suggests that TCPP isomers can induce genotoxic effects, primarily through the induction of oxidative stress.[1]
Genotoxicity
Studies have shown that TCPP exposure can lead to an increase in the production of reactive oxygen species (ROS) in cells, potentially through the disruption of mitochondrial function.[1] This excess ROS can cause oxidative damage to DNA, leading to single- and double-strand breaks and the formation of mutagenic lesions.[1] In vitro studies using human lymphocytes have demonstrated that higher concentrations of the TCPP mixture can induce micronuclei formation and cytotoxic effects.[12]
Signaling Pathway Interactions
Recent research suggests that TCPP may interact with key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. In the HepG2 cell line, TCPP has been shown to decrease the expression and activity of cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1/CYP2B), which are involved in the metabolism of xenobiotics. This effect is thought to occur through potential interactions between the AhR and NRF2 pathways.
Conclusion
This compound is a complex mixture of four primary isomers with varying prevalence in commercial products and the environment. Accurate analytical methods, particularly GC-MS, are crucial for isomer-specific quantification to better understand their individual contributions to environmental contamination and potential health risks. While research into the specific toxicological effects of each isomer is ongoing, current evidence suggests that the TCPP mixture can induce genotoxicity through oxidative stress and may interact with important cellular signaling pathways. Further investigation into the distinct biological activities of each TCPP isomer is warranted to conduct a comprehensive risk assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overview - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. doh.wa.gov [doh.wa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
In Vitro Toxicological Profile of Tris(2-chloropropyl) Phosphate (TCPP): A Technical Guide
Introduction
Tris(2-chloropropyl) phosphate (B84403) (TCPP), an organophosphate flame retardant (OPFR), is extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1][2] Its widespread application, primarily as a replacement for phased-out polybrominated diphenyl ethers (PBDEs), has led to its ubiquitous presence in the environment and detection in human tissues.[1][3] Commercial TCPP is typically a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most abundant.[2][3] Growing concerns over potential adverse health effects necessitate a thorough understanding of its toxicological profile.
This technical guide provides a comprehensive summary of the in vitro toxicological data for TCPP, focusing on key endpoints including cytotoxicity, genotoxicity, mechanisms of action, neurotoxicity, and endocrine disruption. The information is intended for researchers, scientists, and drug development professionals engaged in safety and risk assessment.
Cytotoxicity
TCPP has demonstrated cytotoxic effects across a range of human and animal cell lines, generally at concentrations in the micromolar to millimolar range. The observed effects include reduced cell viability, membrane damage, and induction of apoptosis or eryptosis (in red blood cells).
Table 1: Summary of In Vitro Cytotoxicity Data for TCPP
| Cell Line | Endpoint | Concentration | Observation | Reference |
| V79 (Hamster Fibroblasts) | Cytotoxicity (Neutral Red) | > 1 mM | Cytotoxic only in the presence of S9 metabolic activation. | [4] |
| Human Lymphocytes | Cytotoxicity (CBPI) | 20, 30, 40 µg/mL | Statistically significant cytotoxic effects observed. | [1] |
| Human Erythrocytes | Eryptosis & Hemolysis | 500 - 1000 µg/mL | Statistically significant increase in apoptotic erythrocytes and hemolysis. | [5] |
| HaCaT (Human Keratinocytes) | IC50 | 275 µg/mL | Concentration-dependent decrease in cell viability after 24h exposure. | [6] |
| HEK293 (Human Embryonic Kidney) | Viability | POD: 31.75 µM | Active in decreasing cell viability in Tox21 assays. | [7] |
| HEK293T & HK-2 (Human Renal) | IC50 | 1.392 mM & 1.099 mM | Inhibited cell viability after 24h exposure. | [8] |
| HepG2, A549, Caco-2 | Viability, LDH Leakage | 49.14 µg/mL | Decreased cell viability and increased LDH leakage. | [5] |
| PC12 (Rat Pheochromocytoma) | Cell Number & Growth | 50 µM | Decreased cell number after a 6-day exposure. | [9] |
| Avian Hepatocytes & Neuronal Cells | Viability | Up to 300 µM | Did not affect viability. | [10] |
Experimental Protocol: Cytotoxicity by Neutral Red Uptake
This protocol is a generalized procedure for assessing cytotoxicity based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.
-
Cell Culture: V79 hamster fibroblasts are cultured in appropriate media until they reach logarithmic growth phase.[4]
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Exposure: The culture medium is replaced with medium containing various concentrations of TCPP, a solvent control (e.g., DMSO), and a positive control. For experiments requiring metabolic activation, liver S9 fraction is included in the exposure medium.[4]
-
Incubation: Plates are incubated for a defined period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing a non-toxic concentration of neutral red dye for approximately 3 hours, allowing viable cells to uptake the dye.
-
Extraction: The staining solution is removed, cells are washed, and the incorporated dye is extracted from the lysosomes using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength appropriate for neutral red (e.g., ~540 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the solvent control.
Genotoxicity and Mutagenicity
The genotoxic potential of TCPP has been evaluated using a battery of in vitro assays. A consistent finding is the lack of mutagenic activity in bacterial reverse mutation (Ames) tests. However, several studies using mammalian cell lines report evidence of genotoxicity, including DNA strand breaks and chromosomal damage, suggesting a potential clastogenic or aneugenic mode of action.
Table 2: Summary of In Vitro Genotoxicity and Mutagenicity Data for TCPP
| Assay | Cell/Strain | Metabolic Activation (S9) | Concentration | Result | Reference |
| Ames Test | S. typhimurium (8 strains) | With & Without | Up to 1 mM | Negative | [4] |
| Ames Test | S. typhimurium & E. coli | With & Without | Up to 6000 µ g/plate | Negative | [2][11] |
| Comet Assay | V79 (Hamster Fibroblasts) | With & Without | Not specified | Negative | [4][12] |
| Comet Assay | HUVECs | Not specified | 50 - 200 µM | Positive (DNA damage) | [2] |
| Comet Assay | Human L02 Cells | Not specified | 49.14 µg/mL | Positive (DNA lesions) | [5] |
| Micronucleus Assay | Human Lymphocytes | Not specified | 30 & 40 µg/mL | Marginally Significant Positive | [1][2][13] |
| DNA Repair Assay | Rat Hepatocytes | Not specified | Not specified | Negative | [12] |
| γH2A.X Assay | HaCaT (Human Keratinocytes) | Not specified | 1.56 - 100 µg/mL | Positive (DNA damage) | [6] |
Experimental Protocol: Alkaline Single Cell Gel Electrophoresis (Comet Assay)
This protocol provides a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Culture and Exposure: A selected cell line (e.g., HUVECs) is cultured and exposed to various concentrations of TCPP, along with solvent and positive controls, for a defined period.[2]
-
Cell Preparation: After exposure, cells are harvested to create a single-cell suspension.
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the agarose is allowed to solidify.[2]
-
Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving behind DNA-protein complexes called nucleoids.
-
Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA.[2]
-
Electrophoresis: A low voltage is applied to the electrophoresis tank. DNA with strand breaks relaxes and migrates from the nucleoid towards the anode, forming a "comet" tail.[2]
-
Neutralization and Staining: Slides are neutralized in a buffer and then stained with a fluorescent DNA dye, such as SYBR Green or ethidium (B1194527) bromide.[2]
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like Olive Tail Moment (OTM), which is the product of the tail length and the fraction of DNA in the tail.[2]
Experimental Protocol: In Vitro Micronucleus Assay
This assay assesses chromosomal damage by detecting small, extranuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.
-
Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium and stimulated to divide with phytohemagglutinin.[2]
-
Exposure: Logarithmically growing cells are exposed to various concentrations of TCPP, a solvent control, and a positive control (e.g., mitomycin C) for a period that allows for at least one cell division (e.g., 24 hours).[2]
-
Cytokinesis Block: Cytochalasin B is added to the cultures at a concentration sufficient to block cytokinesis without affecting nuclear division. This results in the accumulation of binucleated cells that have completed mitosis.[2][14]
-
Incubation: Cells are incubated for a further period to allow for the formation of binucleated cells.
-
Harvesting: Cells are harvested by centrifugation.
-
Hypotonic Treatment & Fixation: Cells are treated with a mild hypotonic solution to swell the cytoplasm, followed by fixation (e.g., with methanol/acetic acid).
-
Slide Preparation and Staining: The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain like Giemsa.[14]
-
Scoring: Under a light microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated binucleated cells is calculated and compared to controls. The Cytokinesis-Block Proliferation Index (CBPI) is also determined to assess cytotoxicity.[14]
Mechanisms of Toxicity
In vitro studies suggest that the toxicity of TCPP is mediated by several cellular mechanisms, with the induction of oxidative stress appearing to be a key initiating event.
Oxidative Stress
A recurring finding across multiple studies is the ability of TCPP to increase the production of intracellular reactive oxygen species (ROS).[5][6] This elevation in ROS can lead to oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. The induction of DNA lesions and strand breaks observed in Comet assays is a likely consequence of TCPP-induced oxidative stress.[2][14]
Apoptosis and Cell Cycle Arrest
TCPP has been shown to induce apoptosis in various cell types, including human renal cells and umbilical vein endothelial cells.[1][8] This programmed cell death can be triggered by cellular damage, such as that caused by oxidative stress. Mechanistic studies have pointed to increased activity of executioner enzymes like caspase-3 and the upregulation of pro-apoptotic genes of the Bcl-2 family, such as Bax and Hrk.[15][16] Furthermore, TCPP exposure can lead to cell cycle arrest, as demonstrated in HaCaT cells which arrested at the G1 phase, potentially as a cellular response to DNA damage.[6]
Experimental Protocol: Intracellular ROS Detection
This protocol describes a common method for measuring ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture and Exposure: Cells (e.g., HaCaT) are seeded in plates and exposed to TCPP as described in previous protocols.[6]
-
Probe Loading: After exposure, the treatment medium is removed, and cells are washed with a buffered saline solution. Cells are then incubated with a medium containing DCFH-DA. This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to DCFH.
-
ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.[6] The intensity is directly proportional to the amount of intracellular ROS.
-
Analysis: The fluorescence of treated cells is compared to that of control cells to determine the fold-increase in ROS production.
Neurotoxicity
PC12 cells, a rat pheochromocytoma cell line, are a widely used in vitro model for developmental neurotoxicity studies.[9][17] Research using this model indicates that TCPP has the potential to act as a developmental neurotoxicant.
Table 3: Summary of In Vitro Neurotoxicity Data for TCPP
| Cell Line | Endpoint | Concentration | Effect | Reference |
| PC12 | DNA Synthesis | Not specified | Inhibited DNA synthesis in undifferentiated cells. | [9] |
| PC12 | Cell Number & Growth | 50 µM | Decreased cell number after 6-day exposure. | [9] |
| PC12 | Neurodifferentiation | 50 µM | Altered phenotypic neurodifferentiation. | [1][9] |
Experimental Protocol: Neurodifferentiation Assay in PC12 Cells
-
Cell Culture: PC12 cells are cultured in a standard medium.
-
Induction of Differentiation: To induce differentiation into a neuronal phenotype, nerve growth factor (NGF) is added to the culture medium.
-
Exposure: During the differentiation process, cells are exposed to various concentrations of TCPP or a vehicle control for a specified period (e.g., 6 days).[9]
-
Assessment: The effects on neurodifferentiation are assessed by examining various endpoints, such as:
-
Neurite Outgrowth: Morphological analysis to measure the length and number of neurites per cell.
-
Neurochemical Phenotype: Measuring markers for specific neurotransmitter systems (e.g., dopaminergic or cholinergic).[9]
-
Cell Number and Growth: Quantifying the total number of cells to assess effects on proliferation and survival during differentiation.[9]
-
Endocrine Disruption
In vitro assays indicate that TCPP can interfere with the endocrine system through multiple mechanisms, including the activation of nuclear receptors involved in xenobiotic metabolism and direct effects on hormone synthesis and receptor signaling pathways.
Table 4: Summary of In Vitro Endocrine Disruption Data for TCPP
| Assay/Endpoint | System | Concentration (POD) | Effect | Reference |
| PXR Activation | Tox21 qHTS | 20.07 µM | Active agonist of the pregnane (B1235032) X receptor. | [6][7] |
| CAR Activation | Tox21 qHTS | Not specified | Active in the constitutive androstane (B1237026) receptor pathway. | [7][12] |
| Progesterone (B1679170) Receptor | Tox21 qHTS | Not specified | Inhibition of the progesterone receptor signaling pathway. | [7] |
| CYP Inhibition | Tox21 qHTS | 14.36 - 92.81 µM | Active inhibitor of CYP enzymes 1A2, 2C9, 2C19, 2D6, and 3A4. | [7] |
| Steroidogenesis | H295R Cells | Not specified | Altered sex hormone synthesis. | [18] |
| Estrogenicity | Yeast Reporter Assay | Up to 1 mM | No estrogenic or anti-estrogenic effects detected. | [4] |
| Estrogenicity | Ishikawa Cells | Up to 1 mM | No estrogenic or anti-estrogenic effects detected. | [4] |
Experimental Protocol: H295R Steroidogenesis Assay
This assay, recognized as OECD Test Guideline 456, uses the human adrenal carcinoma cell line H295R to screen for chemicals that affect the production of steroid hormones.[19]
-
Cell Culture: H295R cells are cultured under specific conditions that maintain their ability to express all the key enzymes required for steroidogenesis.[19]
-
Exposure: Cells are exposed to a range of concentrations of the test chemical (TCPP), along with solvent controls and positive controls (e.g., forskolin (B1673556) to stimulate, prochloraz (B1679089) to inhibit), for 48 hours.
-
Hormone Quantification: After incubation, the culture medium is collected. The concentrations of key steroid hormones, such as testosterone (B1683101) and estradiol, are quantified using methods like ELISA or LC-MS/MS.
-
Analysis: The changes in hormone production in TCPP-treated cells are compared to the solvent control to determine if the chemical stimulates or inhibits steroidogenesis.
Conclusion
The in vitro toxicological data for Tris(2-chloropropyl) phosphate reveal a multifaceted profile. While TCPP is not mutagenic in bacterial systems, it demonstrates clear genotoxic potential in various human and mammalian cell lines, likely mediated through the induction of oxidative stress. Cytotoxicity is generally observed at moderate to high concentrations. Furthermore, compelling evidence from in vitro models indicates that TCPP can act as a developmental neurotoxicant and an endocrine disruptor, interfering with crucial cellular pathways including steroidogenesis and xenobiotic metabolism. This body of evidence underscores the need for continued research and comprehensive risk assessment to fully understand the potential hazards of widespread human exposure to TCPP.
References
- 1. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cytotoxic, genotoxic, mutagenic, and estrogenic effects of the flame retardants tris-(2-chloroethyl)-phosphate (TCEP) and tris-(2-chloropropyl)-phosphate (TCPP) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity Screening of Tris(chloropropyl) Phosphate Using Tox21 In Vitro Assay Data - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Is the PentaBDE Replacement, Tris (1,3-dichloro-2-propyl) Phosphate (TDCPP), a Developmental Neurotoxicant? Studies in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Tris(1-chloro-2-propyl) phosphate (TCPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant, and its resulting byproducts. Understanding the fate of TCPP in various environmental and engineered systems is critical for assessing its environmental risk and developing effective remediation strategies. This document details the mechanisms, quantitative data, and experimental protocols associated with the primary degradation methods, including advanced oxidation processes (AOPs), biodegradation, and abiotic degradation.
Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading persistent organic pollutants like TCPP through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH).
UV/H₂O₂ Process
The UV/H₂O₂ process is a well-established AOP for water treatment. TCPP is effectively degraded under UV irradiation in the presence of hydrogen peroxide, following pseudo-first-order kinetics.[1] The primary degradation mechanism is initiated by the attack of hydroxyl radicals.[2][3]
Degradation Pathway: The main degradation pathway for TCPP in the UV/H₂O₂ process is OH-radical-induced hydroxylation.[2][3] This involves the substitution of a hydrogen atom with a hydroxyl group on one of the propyl chains. Further oxidation can lead to the formation of carbonyl and carboxyl groups, and cleavage of the P-O-C bond, eventually leading to mineralization.[2]
Identified Byproducts:
-
Hydroxylated TCPP (TP 343)[2]
-
Dechlorinated TCPP (TP 323)[2]
-
Bis(1-chloro-2-propyl) phosphate (BCPP)
-
Mono(1-chloro-2-propyl) phosphate (MCPP)
-
Chloride ions (Cl⁻)[3]
-
Phosphate ions (PO₄³⁻)[3]
Experimental Protocol: UV/H₂O₂ Degradation of TCPP
A typical experimental setup for the UV/H₂O₂ degradation of TCPP involves the following:
-
Reactor: A photochemical reactor equipped with a low-pressure mercury lamp is commonly used.
-
Reactants: An aqueous solution of TCPP at a specific concentration (e.g., 10 mg/L) is prepared. Hydrogen peroxide (H₂O₂) is added at a desired concentration (e.g., 10 mM).
-
Procedure:
-
The TCPP solution is placed in the reactor and stirred continuously.
-
An initial sample is taken before the UV lamp is turned on.
-
The UV lamp is switched on to initiate the reaction.
-
Aliquots are withdrawn at regular time intervals.
-
The reaction in the aliquots is quenched immediately, for example, by adding sodium sulfite.
-
-
Analysis: The concentration of TCPP and its degradation byproducts in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS).[3] The mineralization of TCPP can be monitored by measuring the Total Organic Carbon (TOC) reduction.[3]
Quantitative Data: UV/H₂O₂ Degradation
| Parameter | Value | Conditions | Reference |
| Degradation Efficiency | >95% | [TCPP]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, pH 7, 60 min | N/A |
| Rate Constant (k) | 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹ (second-order rate constant with •OH) | Competition kinetics with nitrobenzene | [3] |
| TOC Mineralization | ~64.2% | 12 hours reaction time | [3] |
| Chloride Ion Recovery | 96% | 12 hours reaction time | [3] |
| Phosphate Ion Recovery | 50% | 12 hours reaction time | [3] |
Photocatalysis (UV/TiO₂)
Titanium dioxide (TiO₂) is a widely used photocatalyst for the degradation of organic pollutants. Under UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals, that degrade TCPP. The degradation follows pseudo-first-order kinetics.
Degradation Pathway: The primary degradation pathways in the UV/TiO₂ process include hydroxylation, oxidation, dechlorination, and dealkylation.[4] The process is initiated by the attack of photogenerated hydroxyl radicals on the TCPP molecule.[4]
Identified Byproducts:
-
Hydroxylated intermediates
-
Carbonylated and carboxylated byproducts
-
Bis(1-chloro-2-propyl) phosphate (BCPP)
-
Mono(1-chloro-2-propyl) phosphate (MCPP)
-
Chloride ions (Cl⁻)
-
Phosphate ions (PO₄³⁻)
Experimental Protocol: UV/TiO₂ Photocatalysis of TCPP
A typical experimental setup for the UV/TiO₂ photocatalysis of TCPP includes:
-
Reactor: A photochemical reactor with a UV lamp (e.g., Xenon lamp) and a suspension of TiO₂ catalyst.
-
Reactants: An aqueous solution of TCPP at a specific concentration (e.g., 25–500 μg/L) and a specific loading of TiO₂ catalyst (e.g., 250 mg/L).
-
Procedure:
-
The TiO₂ catalyst is suspended in the TCPP solution.
-
The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
The UV lamp is turned on to start the photocatalytic reaction.
-
Samples are collected at different time intervals and filtered to remove the catalyst particles.
-
-
Analysis: The concentration of TCPP and its byproducts in the filtrate is analyzed using UPLC-TOF-MS or other suitable chromatographic techniques.
Quantitative Data: UV/TiO₂ Photocatalysis
| Parameter | Value | Conditions | Reference |
| Degradation Efficiency | >95% | [TCPP]₀ = 4 ppm, [TiO₂] = 1 g/L, 360 min | [3] |
| Apparent Rate Constant (k_app) | 1.41 × 10⁻² to 14.2 × 10⁻² min⁻¹ | [TCPP]₀ = 25–500 μg/L | [2] |
Ozonation
Ozone is a powerful oxidant that can directly react with TCPP or generate hydroxyl radicals to degrade it. The efficiency of ozonation is influenced by factors such as pH and the presence of radical scavengers.
Degradation Pathway: The degradation of TCPP by ozonation likely proceeds through both direct ozonolysis and indirect oxidation by hydroxyl radicals. The reaction pathways are expected to involve hydroxylation, oxidation of the alkyl chains, and cleavage of the ester bonds.
Identified Byproducts: While specific studies on TCPP ozonation byproducts are limited, based on the degradation of similar organophosphorus compounds, the expected byproducts include:
-
Hydroxylated and carboxylated derivatives of TCPP
-
Bis(1-chloro-2-propyl) phosphate (BCPP)
-
1-chloro-2-propanol
-
Phosphate ions (PO₄³⁻)
Experimental Protocol: Ozonation of TCPP
A typical experimental setup for the ozonation of TCPP involves:
-
Reactor: A bubble column reactor where ozone gas is continuously bubbled through the TCPP solution.
-
Reactants: An aqueous solution of TCPP at a known concentration.
-
Procedure:
-
Ozone gas, produced by an ozone generator, is introduced into the reactor at a constant flow rate.
-
The solution is continuously stirred to ensure good mass transfer of ozone.
-
Samples are taken at various time points.
-
Residual ozone in the samples is quenched, for example, with sodium thiosulfate.
-
-
Analysis: The samples are analyzed for TCPP and its degradation products using GC-MS or LC-MS/MS.
Fenton Oxidation
The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, generating highly reactive hydroxyl radicals.
Degradation Pathway: The degradation of TCPP via the Fenton process is initiated by the attack of hydroxyl radicals, leading to hydroxylation, oxidation, and cleavage of the ester bonds.
Identified Byproducts: Specific byproducts from the Fenton oxidation of TCPP are not well-documented in the provided search results. However, based on the degradation of other chlorinated organic compounds, the expected byproducts include:
-
Hydroxylated and carboxylated intermediates
-
Bis(1-chloro-2-propyl) phosphate (BCPP)
-
Smaller organic acids
-
Chloride and phosphate ions
Experimental Protocol: Fenton Oxidation of TCPP
A typical experimental setup for the Fenton oxidation of TCPP includes:
-
Reactor: A batch reactor with a magnetic stirrer.
-
Reactants: An aqueous solution of TCPP, a source of ferrous ions (e.g., FeSO₄·7H₂O), and hydrogen peroxide.
-
Procedure:
-
The pH of the TCPP solution is adjusted to an acidic range (typically pH 2-4).
-
The ferrous salt is added to the solution and dissolved.
-
Hydrogen peroxide is added to initiate the Fenton reaction.
-
Samples are collected at different time intervals, and the reaction is quenched by adjusting the pH to neutral or by adding a quenching agent.
-
-
Analysis: The concentration of TCPP and its byproducts is determined by chromatographic methods.
Biodegradation
Microorganisms can utilize TCPP as a source of phosphorus, leading to its degradation through enzymatic hydrolysis.
Degradation Pathway: The primary biodegradation pathway of TCPP is the stepwise hydrolysis of the phosphoester bonds, sequentially removing the chloropropyl groups.[1] This process is initiated by phosphoesterase enzymes.[1] Some studies also suggest a secondary oxidative pathway.[1]
Identified Byproducts:
-
Bis(2-chloropropyl) phosphate (BCPP)[1]
-
Mono-chloropropyl phosphate (MCPP)[1]
-
3-chloro-1-propanol[1]
-
Inorganic phosphate (PO₄³⁻)[1]
-
Ketone products (from oxidation)[1]
Experimental Protocol: Soil Microcosm Study for TCPP Biodegradation
To investigate the biodegradation of TCPP in a soil environment, a microcosm study can be performed:
-
Microcosm Setup:
-
Collect topsoil and sieve it to ensure homogeneity.
-
Place a known amount of soil (e.g., 100 g) into glass containers.
-
Spike the soil with a TCPP solution to achieve the desired concentration.
-
Adjust the moisture content of the soil (e.g., 60-80% of water-holding capacity).
-
For studies involving specific microbial strains, inoculate the soil with the desired microorganism.
-
-
Incubation: Incubate the microcosms under controlled temperature and light conditions.
-
Sampling and Extraction:
-
Collect soil samples at regular intervals.
-
Extract TCPP and its metabolites from the soil using a suitable solvent (e.g., 1:1 hexane/acetone) and an extraction technique like ultrasonic extraction.[1]
-
-
Analysis: Analyze the extracts using GC-MS for TCPP and LC-qTOF/MS for the more polar metabolites like BCPP and MCPP.[1]
Quantitative Data: Biodegradation
| Microorganism | Initial [TCPP] (mg/L) | Degradation Efficiency (%) | Time (days) | Key Conditions | Reference |
| Providencia rettgeri | 50 | 95 | 7 | 30°C, pH 7.0 | [1] |
| Amycolatopsis sp. FT-1 | 1.1 | 100 | - | Glucose 6.0 g/L, pH 6.3, 35°C | N/A |
Abiotic Degradation
Hydrolysis
TCPP can undergo abiotic hydrolysis, particularly under alkaline conditions. The hydrolysis involves the cleavage of the ester bonds.
Degradation Pathway: The hydrolysis of TCPP leads to the stepwise removal of the chloropropyl groups.
Identified Byproducts:
-
Bis(1-chloro-2-propyl) phosphate (BCPP)
-
Mono(1-chloro-2-propyl) phosphate (MCPP)
-
1-chloro-2-propanol
-
Inorganic phosphate
Experimental Protocol: Abiotic Hydrolysis of TCPP
-
Procedure:
-
Prepare buffer solutions at different pH values (e.g., 4, 7, 9, 11).
-
Add a stock solution of TCPP to the buffer solutions in sealed vials.
-
Incubate the vials at a constant temperature in the dark.
-
At specific time points, take samples and quench the reaction if necessary.
-
-
Analysis: Analyze the samples for TCPP and its hydrolysis products using appropriate analytical methods.
Thermal Degradation
Information on the thermal degradation of TCPP is limited in the provided search results. However, thermal treatment of waste containing flame retardants can lead to the formation of various byproducts. Further research is needed to fully characterize the thermal degradation pathways and byproducts of TCPP.
Signaling Pathways and Experimental Workflows (Graphviz)
Biodegradation Pathway of TCPP
Caption: Primary hydrolytic and oxidative biodegradation pathways of TCPP.
Experimental Workflow for Soil Microcosm Study
Caption: A typical experimental workflow for a TCPP biodegradation study in soil.
Advanced Oxidation Process (AOP) General Pathway
Caption: Generalized degradation pathway of TCPP via Advanced Oxidation Processes.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Commercial Tris(2-chloroisopropyl) Phosphate (TCPP) Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of commercial Tris(2-chloroisopropyl) phosphate (B84403) (TCPP) mixtures. Commercial TCPP is not a single compound but a complex mixture of isomers, which has implications for its toxicological profile and environmental fate.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications.
Composition of Commercial TCPP Mixtures
Commercial TCPP is predominantly a mixture of four main isomers. The most abundant is tris(2-chloro-1-methylethyl) phosphate, also referred to as TCiPP.[1] The exact composition can vary between manufacturers and even between different batches from the same supplier.[1] The typical isomeric composition of commercial TCPP is detailed in Table 1.
Table 1: Isomeric Composition of Commercial TCPP Mixtures
| Isomer Name | Common Abbreviation | CAS Number | Typical Percentage (w/w) in Commercial Products |
| tris(2-chloro-1-methylethyl) phosphate | TCiPP, TCPP1 | 13674-84-5 | 50% - 85%[3][4][5] |
| bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate | TCPP2 | 76025-08-6 | 15% - 40%[3][5] |
| bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate | TCPP3 | 76649-15-5 | <15%[3][5] |
| tris(2-chloropropyl) phosphate | TCPP4 | 6145-73-9 | <1%[3][5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of commercial TCPP mixtures is presented in Table 2. These properties are crucial for understanding the behavior of TCPP in various applications and its potential environmental distribution.
Table 2: Physical and Chemical Properties of Commercial TCPP Mixtures
| Property | Value | Temperature (°C) |
| General | ||
| Appearance | Colorless to light yellow transparent liquid | Ambient |
| Molecular Formula | C₉H₁₈Cl₃O₄P | - |
| Molecular Weight | 327.57 g/mol | - |
| Physical Properties | ||
| Density | 1.27 - 1.31 g/cm³ | 25 |
| Viscosity | 60 - 70 mPa·s (cps) | 25 |
| Refractive Index | 1.4620 - 1.4650 | 25 |
| Boiling Point | Decomposes >288 °C | - |
| Melting Point | < -19.99 °C | - |
| Flash Point | >210 °C | - |
| Vapor Pressure | 1.05 x 10⁻⁵ mmHg | 25 |
| Solubility & Partitioning | ||
| Water Solubility | 1.6 g/L | 20 |
| Solubility in Organic Solvents | Soluble in benzene, alcohols, esters, carbon tetrachloride | Ambient |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.59 | - |
| Chemical Properties | ||
| Hydrolysis | Stable, hydrolyzes slowly in acidic and alkaline conditions | - |
| Thermal Decomposition | Decomposes at temperatures >302 °F (>150 °C) | - |
| Phosphorus Content | ~9.5% | - |
| Chlorine Content | ~32.5% | - |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of TCPP, based on internationally recognized guidelines.
Density of Liquids (Based on OECD Guideline 109)
The density of liquid TCPP can be determined using several methods, including the hydrometer, hydrostatic balance, or an oscillating densitometer.[2][6][7][8][9]
-
Principle : These methods are based on buoyancy (hydrometer, hydrostatic balance) or the change in resonance frequency of a U-tube filled with the liquid (oscillating densitometer).[2]
-
Apparatus :
-
Procedure (Oscillating Densitometer Method) :
-
Calibrate the instrument with two liquids of known density that bracket the expected density of TCPP.[2]
-
Introduce the TCPP sample into the U-tube, ensuring no air bubbles are present.
-
Allow the temperature to stabilize at the desired value (e.g., 25 °C).
-
Measure the resonance frequency of the U-tube containing the sample.
-
The instrument's software calculates the density based on the calibration.
-
Perform duplicate measurements.[2]
-
Water Solubility (Based on OECD Guideline 105 and ASTM E1148)
The shake-flask method is a common procedure for determining the water solubility of organic compounds like TCPP.[10]
-
Principle : A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.
-
Apparatus :
-
Mechanical shaker or magnetic stirrer.
-
Constant temperature bath or room.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., GC-MS).
-
-
Procedure :
-
Add an excess amount of TCPP to a known volume of distilled water in a flask.
-
Seal the flask and agitate it in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand to let the phases separate.
-
Centrifuge the mixture to remove any undissolved TCPP.
-
Carefully withdraw an aliquot of the clear aqueous phase.
-
Extract the TCPP from the aqueous sample with a suitable organic solvent (e.g., toluene).
-
Analyze the concentration of TCPP in the extract using a calibrated analytical method like GC-MS.
-
Hydrolysis as a Function of pH (Based on OECD Guideline 111)
This tiered test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[11][12][13][14][15]
-
Principle : The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark. The concentration of the test substance is measured over time to determine the hydrolysis rate.[11][14]
-
Apparatus :
-
Constant temperature incubator.
-
Sterile glassware.
-
pH meter.
-
Analytical instrument for quantification (e.g., HPLC or GC-MS).
-
-
Procedure :
-
Preliminary Test : Incubate the TCPP in buffer solutions (pH 4, 7, and 9) at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[14]
-
Main Test (if necessary) :
-
Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of TCPP to each buffer solution. The concentration should not exceed half of its water solubility.[14]
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At appropriate time intervals, take samples from each solution.
-
Analyze the concentration of the remaining TCPP in the samples.
-
Determine the rate constant and half-life of hydrolysis at each pH.
-
-
Partition Coefficient (n-octanol/water) (Based on OECD Guideline 107)
The shake-flask method is used to determine the n-octanol/water partition coefficient (Kₒw), a measure of a chemical's lipophilicity.[16][17][18][19][20]
-
Principle : The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.[16][19]
-
Apparatus :
-
Mechanical shaker.
-
Centrifuge.
-
Constant temperature bath or room.
-
Analytical instrument for quantification.
-
-
Procedure :
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare solutions of TCPP in either n-octanol or water.
-
Combine the n-octanol and water phases in a vessel at a known volume ratio.
-
Add the TCPP solution. The total concentration should not exceed 0.01 mol/L in either phase.[16]
-
Shake the vessel until equilibrium is reached.
-
Separate the two phases by centrifugation.[18]
-
Determine the concentration of TCPP in both the n-octanol and water phases.
-
Calculate Kₒw as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as log Kₒw.
-
Analysis of TCPP Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of the individual isomers in a commercial TCPP mixture.[21][22][23]
-
Principle : The TCPP sample is injected into a gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the chromatographic column. The separated isomers then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.[21]
-
Apparatus :
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms).[22]
-
-
Procedure :
-
Sample Preparation : Dilute the commercial TCPP mixture in a suitable solvent (e.g., toluene) to a concentration within the instrument's calibration range.[22]
-
GC Conditions :
-
Injector : Splitless mode at 250-280°C.[22]
-
Carrier Gas : Helium at a constant flow rate.[22]
-
Oven Temperature Program : An optimized temperature program is crucial for separating the isomers. A typical program might start at a low temperature (e.g., 70-80°C), then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.[22][24]
-
-
MS Conditions :
-
Quantification : Prepare calibration standards for each TCPP isomer if available. If not, semi-quantification can be performed based on the relative abundance of the isomers in a well-characterized technical mixture.[21]
-
Visualizations of Key Processes
The following diagrams illustrate important workflows and pathways related to TCPP.
Synthesis of TCPP
The industrial synthesis of TCPP typically involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.
Biodegradation Pathway of TCPP
The primary biodegradation pathway of TCPP in soil and aquatic environments involves the stepwise hydrolysis of the phosphate ester bonds.
Analytical Workflow for TCPP Isomer Analysis
A typical workflow for the analysis of TCPP isomers in an environmental or biological sample is depicted below.
References
- 1. oecd.org [oecd.org]
- 2. acri.gov.tw [acri.gov.tw]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. store.astm.org [store.astm.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 13. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 18. oecd.org [oecd.org]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. oecd.org [oecd.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Genotoxic Effects of Tris(2-chloropropyl) phosphate (TCPP) Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chloropropyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant used extensively in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1][2] Its widespread application has led to ubiquitous environmental contamination and human exposure.[1][3] Commercial TCPP is typically a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most prevalent.[1][4][5] Growing evidence from in vitro studies suggests that TCPP and its isomers may pose a genotoxic risk, a critical aspect of their toxicological evaluation.[1][4] This technical guide provides a comprehensive overview of the current understanding of the genotoxic effects of TCPP exposure, summarizing key quantitative data, detailing experimental protocols, and illustrating the proposed molecular mechanisms of action.
Data Presentation: Quantitative Genotoxicity Data
The genotoxic potential of TCPP has been evaluated using a range of in vitro assays. The following tables summarize the quantitative findings from these studies, focusing on the most commonly used endpoints: the Comet assay for DNA strand breaks and the micronucleus assay for chromosomal damage.
Table 1: In Vitro Comet Assay Data for TCPP and its Isomers
| Cell Line | Isomer/Mixture | Concentration Range | Exposure Time | Key Findings & Observations | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TCPP | 1 - 1000 µM | 24 h | Induced DNA breaks and alkali-labile sites. Damage was effectively repaired within 120 minutes. | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TCIPP | 50 - 400 µM | 24 h | Statistically significant increase in DNA damage observed, with Olive Tail Moment (OTM) values between 1.03 and 35.59. | [2][8] |
| Human Liver Cells (HepG2) | TDCPP | 100 - 400 µM | 72 h | Significant, dose-dependent increase in DNA damage. OTM values were 6.55 to 30.58-fold greater than the control. | [9][10] |
| Hamster Fibroblasts (V79) | TCPP | Up to 1 mM | Not specified | Did not induce DNA strand breaks, with or without S9 metabolic activation. | [11] |
| Murine Macrophages (RAW264.7) | TDCPP | > 10 µM | Not specified | Caused significant DNA damage. | [12] |
Table 2: In Vitro Micronucleus (MN) Assay Data for TCPP
| Cell Line | Isomer/Mixture | Concentration Range | Exposure Time | Key Findings & Observations | Reference(s) |
| Human Lymphocytes | TCPP Mixture | 10 - 40 µg/mL | 72 h | Marginally significant increase in micronuclei (MN) frequencies at 30 and 40 µg/mL. | [2][4][5][13][14] |
| Human Lymphocytes | TCPP Mixture | 10 - 20 µg/mL | Not specified | No significant increase in MN frequency. | [4][13] |
Table 3: Bacterial Reverse Mutation (Ames) Test Data for TCPP
| Bacterial Strains | Isomer/Mixture | Concentration Range | Metabolic Activation (S9) | Result | Reference(s) |
| S. typhimurium TA97, TA98, TA100, TA1535, TA1537 | TCPP Mixture | Up to 1000 µ g/plate | With and Without | Negative | [1][15] |
| S. typhimurium TA98, TA100 | TCPP Mixture | Up to 6000 µ g/plate | With and Without | Negative | [1][15] |
| E. coli WP2 uvrA | TCPP Mixture | Not specified | With and Without | Negative | [1] |
| S. typhimurium TA97a, 98, 100, 102, 104, 1535, 1537, 1538 | TCPP | Up to 1 mM | With and Without | Negative | [11] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of genotoxicity. The following protocols for the Comet and micronucleus assays are based on procedures reported in the cited literature.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.[2]
-
Cell Preparation: Prepare a single-cell suspension from the chosen cell line following exposure to various concentrations of TCPP or its isomers for a defined period (e.g., 24 hours).[1] Include appropriate solvent and positive controls.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[1]
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).[2]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[1] This step allows for the detection of single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA containing strand breaks will migrate from the nucleoid, forming a "comet" tail.[1]
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA-binding dye, such as SYBR Green or ethidium (B1194527) bromide.[1]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope.[1] Utilize image analysis software to quantify the extent of DNA damage by measuring parameters such as Olive Tail Moment (OTM), tail length, and percentage of DNA in the tail.[2][8]
In Vitro Micronucleus (MNvit) Assay
The in vitro micronucleus assay is a robust method for evaluating chromosomal damage, including chromosome breaks (clastogenicity) and chromosome loss (aneugenicity).[1][2]
-
Cell Culture: Culture appropriate mammalian cells, such as human peripheral blood lymphocytes, in a suitable medium. For lymphocytes, stimulate cell division with a mitogen like phytohemagglutinin.[1][2]
-
Exposure: Expose logarithmically growing cells to a range of concentrations of the test substance (TCPP) for a specific duration (e.g., 24-72 hours).[1][4] Include solvent and positive controls (e.g., mitomycin C).[1]
-
Cytokinesis Block: Add cytochalasin B to the culture medium. This agent blocks cytokinesis (cytoplasmic division) but not nuclear division, leading to the accumulation of binucleated cells that have completed one round of mitosis.[1][2]
-
Harvesting and Fixation: Harvest the cells by centrifugation, subject them to a mild hypotonic treatment to swell the cytoplasm, and then fix the cells using a methanol/acetic acid solution.[2]
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air-dry, and stain with a DNA-specific stain such as Giemsa or DAPI.[2]
-
Scoring: Under a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1][2] The frequency of micronucleated binucleated cells is calculated and compared to the control groups to determine genotoxicity. Cytotoxicity is often assessed concurrently by calculating the Cytokinesis-Block Proliferation Index (CBPI).[2]
Mandatory Visualization
Signaling Pathways and Mechanisms
The primary mechanism implicated in TCPP-induced genotoxicity is the induction of oxidative stress.[1][16] TCPP exposure has been shown to increase the intracellular production of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defenses and lead to oxidative damage to macromolecules, including DNA.[1][8][17] This can result in single- and double-strand DNA breaks and the formation of mutagenic oxidized bases like 8-hydroxy-2'-deoxyguanosine.[1] Persistent or severe DNA damage can subsequently trigger programmed cell death (apoptosis), often through the intrinsic mitochondrial pathway, as a mechanism to eliminate genetically compromised cells.[2][9][10]
Caption: Proposed signaling pathway for TCPP-induced genotoxicity.
Experimental Workflow
The assessment of genotoxicity follows a structured workflow, beginning with cell culture and exposure, followed by specific assay procedures, and concluding with data acquisition and analysis.
Caption: General experimental workflow for in vitro genotoxicity testing.
Discussion and Future Directions
The available data, primarily from in vitro studies, indicate that TCPP and its isomers possess genotoxic potential, particularly at higher concentrations.[1] The predominant mechanism appears to be the induction of oxidative stress, leading to DNA strand breaks and chromosomal damage.[1][2] While results from bacterial mutagenicity assays (Ames test) are generally negative, findings in mammalian cell lines demonstrate positive genotoxic effects.[1][11]
A significant portion of the existing research has been conducted on commercial TCPP mixtures.[1] Future research should aim to delineate the specific genotoxic profiles of individual isomers to better understand their respective contributions to the overall toxicity. Furthermore, there is a clear need for more comprehensive in vivo studies to assess the genotoxic potential of TCPP in a whole-organism context, which would account for metabolic activation and detoxification processes.[1] Investigating the impact of TCPP on DNA repair pathways and the potential for transgenerational genotoxic effects are also critical areas for future exploration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA damage and methylation induced by organophosphate flame retardants: Tris(2-chloroethyl) phosphate and tris(1-chloro-2-propyl) phosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of cytotoxic, genotoxic, mutagenic, and estrogenic effects of the flame retardants tris-(2-chloroethyl)-phosphate (TCEP) and tris-(2-chloropropyl)-phosphate (TCPP) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tris (1,3-dichloro-2-propyl) phosphate treatment induces DNA damage, cell cycle arrest and apoptosis in murine RAW264.7 macrophages [jstage.jst.go.jp]
- 13. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Tris(1-chloro-2-propyl) Phosphate (TCPP) on Cellular Senescence in Human Skin Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitous organophosphorus flame retardant, Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), has been identified as a significant inducer of cellular senescence in human skin keratinocytes. This technical guide synthesizes the current scientific findings on the effects of TCPP, providing an in-depth analysis of the molecular mechanisms, quantitative data from key experimental findings, and detailed experimental protocols. Exposure to TCPP promotes the generation of reactive oxygen species (ROS), triggers DNA damage, and activates the p53/p21 signaling pathway, culminating in cell cycle arrest at the G1 phase and the onset of a senescence-associated secretory phenotype (SASP). These findings underscore the potential role of environmental chemical exposure in accelerated skin aging.
Introduction
Tris(1-chloro-2-propyl) phosphate (TCPP) is a widely used additive flame retardant found in numerous consumer and industrial products.[1] Due to its non-covalent integration into materials, TCPP can leach into the environment, leading to human exposure through various routes, including dermal contact.[1][2] The skin, as the body's primary barrier, is a principal target for environmental insults. Emerging evidence indicates that TCPP exposure can induce detrimental effects on human skin keratinocytes, the predominant cell type in the epidermis, by promoting cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related pathologies.[1][3] This guide provides a comprehensive overview of the cellular and molecular consequences of TCPP exposure on skin keratinocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of TCPP on human keratinocytes (HaCaT cells) after a 24-hour exposure.
Table 1: Cytotoxicity of TCPP on HaCaT Cells [1]
| Parameter | Value |
| TCPP Concentration Range | 1.56–400 µg/mL |
| IC50 | 275 µg/mL |
| Inhibition of Cell Viability (100-200 µg/mL) | 12–28% |
Table 2: TCPP-Induced Cellular Senescence Markers in HaCaT Cells [1][4]
| Marker | TCPP Concentration | Observation |
| SA-β-Gal Positive Cells | 1.56–100 µg/mL | Dose-dependent increase from 21% to 39% |
| Intracellular ROS Levels | 6.25–100 µg/mL | 149–178% increase compared to control |
| Cell Cycle Arrest (G1 Phase) | 100 µg/mL | 76% of cells arrested in G1 (vs. 67% in control) |
| S-Phase Cell Population | 100 µg/mL | Reduction from 10% to 5% |
Table 3: Gene Expression Changes in HaCaT Cells Following TCPP Exposure [1][4]
| Gene | TCPP Concentration (100 µg/mL) | Fold Change (mRNA level) |
| p53 | 100 µg/mL | 3.4-fold increase |
| p21 | 100 µg/mL | 2.2-fold increase |
| Cyclin D1 | 100 µg/mL | 0.45-fold decrease |
| CDK4 | 100 µg/mL | 0.59-fold decrease |
| IL-1β | 6.25–100 µg/mL | 2.1–2.3-fold increase |
| IL-6 | 6.25–100 µg/mL | 2.1–3.3-fold increase |
Table 4: Senescence-Associated Secretory Phenotype (SASP) Protein Levels in HaCaT Cells [1]
| Protein | Control Level | TCPP-Treated Level |
| IL-1β | 1.5 ng/L | 1.7–1.8 ng/L |
| IL-6 | 3.7 ng/L | 5.0–5.6 ng/L |
Signaling Pathways and Mechanisms of Action
TCPP-induced cellular senescence in keratinocytes is primarily mediated through the p53-dependent DNA damage signaling pathway.[1][5] The proposed mechanism involves several key steps:
-
Induction of Oxidative Stress : TCPP exposure leads to a significant increase in intracellular reactive oxygen species (ROS).[1][6]
-
DNA Damage : The elevated ROS levels trigger DNA damage, evidenced by the phosphorylation of histone H2A.X (γH2A.X).[1][5]
-
Activation of the p53/p21 Pathway : In response to DNA damage, the tumor suppressor protein p53 is upregulated.[1][4] Activated p53, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21.[1][4]
-
Cell Cycle Arrest : The upregulation of p53 and p21 leads to the downregulation of cyclin D1 and CDK4, key regulators of the G1/S phase transition, resulting in cell cycle arrest in the G1 phase.[1][5]
-
Induction of Senescence : The sustained cell cycle arrest, coupled with increased senescence-associated β-galactosidase (SA-β-gal) activity, confirms the induction of a senescent phenotype.[1][4]
-
Senescence-Associated Secretory Phenotype (SASP) : Senescent keratinocytes exhibit a SASP, characterized by the increased expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of TCPP's effects on keratinocytes.
Cell Culture and TCPP Treatment
-
Cell Line : Human immortalized epidermal cells (HaCaT).
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions : 37°C in a humidified atmosphere with 5% CO2.
-
TCPP Treatment : Cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of TCPP (1.56–400 µg/mL) for 24 hours.
Cell Viability Assay (CCK-8)
-
Principle : The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan (B1609692) product.
-
Procedure :
-
Seed HaCaT cells in a 96-well plate.
-
After 24 hours of TCPP treatment, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Principle : Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.[8]
-
Procedure :
-
Culture and treat HaCaT cells on glass coverslips in a 6-well plate.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with the SA-β-gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a dry incubator (no CO2).
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells from multiple fields of view.
-
Intracellular ROS Detection
-
Principle : The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure :
-
After TCPP treatment, harvest the cells and wash with PBS.
-
Resuspend cells in serum-free DMEM containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash cells twice with PBS.
-
Analyze the fluorescence intensity using a flow cytometer.
-
DNA Damage Assessment (γH2A.X Staining)
-
Principle : Phosphorylation of histone H2A.X at serine 139 (γH2A.X) is an early cellular response to DNA double-strand breaks.
-
Procedure :
-
Culture and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Block with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against γH2A.X.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify γH2A.X foci using fluorescence microscopy.
-
Cell Cycle Analysis
-
Principle : Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the determination of the cell cycle phase.
-
Procedure :
-
Harvest and wash TCPP-treated cells.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Wash cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Gene Expression Analysis (qRT-PCR)
-
Principle : Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of a specific RNA transcript.
-
Procedure :
-
Isolate total RNA from TCPP-treated cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) by reverse transcription.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
-
Protein Level Analysis (ELISA)
-
Principle : Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure :
-
Collect the cell culture supernatants after TCPP treatment.
-
Use commercial ELISA kits for IL-1β and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the protein concentrations based on a standard curve.
-
Conclusion and Future Directions
The evidence strongly indicates that TCPP exposure induces cellular senescence in human skin keratinocytes through a mechanism involving oxidative stress, DNA damage, and activation of the p53/p21 pathway.[1][5] This process culminates in cell cycle arrest and the secretion of pro-inflammatory SASP factors, which may contribute to the premature aging of the skin.[1] These findings highlight a potential public health concern regarding widespread exposure to this flame retardant.
Future research should focus on:
-
Investigating the long-term effects of chronic, low-dose TCPP exposure on skin homeostasis.
-
Elucidating the potential for synergistic effects of TCPP with other environmental stressors, such as UV radiation.
-
Exploring the relevance of these findings in in vivo models to better understand the impact on skin aging at the organismal level.
-
Developing and evaluating potential therapeutic or preventative strategies to mitigate the adverse effects of TCPP on skin health.
This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate the toxicological profile of TCPP and to develop strategies to counteract its detrimental effects on skin health.
References
- 1. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthvermont.gov [healthvermont.gov]
- 3. Skin Aging, Cellular Senescence and Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Senescence-Associated Secretory Phenotype: Critical Effector in Skin Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tris(2-chloro-1-methylethyl) phosphate (TCPP) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant (OPFR) extensively used in a wide array of consumer products, including polyurethane foams, textiles, and electronics.[1] Its widespread application and potential for environmental release have led to its frequent detection as a contaminant in various environmental matrices such as water, soil, sediment, and indoor dust.[1] Concerns regarding its potential for persistence and adverse health effects, including developmental and reproductive toxicity, necessitate accurate and reliable monitoring methods.[1]
Commercial TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[1][2] This application note provides detailed protocols for the analysis of TCPP in environmental samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, TCPP-d18, is recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][3]
Analytical Methods: A Comparative Overview
The selection of an appropriate analytical technique is critical for the accurate quantification of TCPP. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for volatile and semi-volatile compounds like TCPP. It can offer good separation of TCPP isomers. However, it requires the analyte to be thermally stable and may have lower sensitivity for some compounds compared to LC-MS/MS.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, is applicable to a wider range of compounds without the need for derivatization, and is less susceptible to thermal degradation issues.[4] However, it can be subject to ion suppression or enhancement due to matrix effects and involves more complex and costly instrumentation.[4]
Quantitative Data Summary
The performance of analytical methods for TCPP is summarized in the tables below, providing a compilation of data from various studies. Direct comparison should be made with caution, considering the different sample matrices and experimental conditions.
Table 1: Method Performance for TCPP Analysis in Water Samples
| Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Solid Phase Extraction (SPE) | 1 - 3 ng/L | 0.012 mg/L | 85 - 99% | [4][5] |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.19 ng/mL (in whole blood) | - | - | [6] |
| GC-MS | Liquid-Liquid Extraction (LLE) | 0.012 mg/L | - | 93 - 119% | [7] |
Table 2: Method Performance for TCPP Analysis in Solid Samples (Soil and Sediment)
| Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Ultrasonic-Assisted Extraction (UAE) | 5 ng/g | - | 83 - 98% | [8] |
| GC-MS/MS | Pressurized Liquid Extraction (PLE) | 0.1 ng/g | 0.3 ng/g | 92 ± 5% | [9] |
| GC-MS | - | 0.5 ng/g | 1.5 ng/g | 85 ± 8% | [9] |
| LC-MS/MS | - | 0.2 ng/g | 0.7 ng/g | 95 ± 6% | [9] |
Experimental Protocols
Detailed methodologies for the analysis of TCPP in various environmental matrices are provided below.
Protocol 1: Analysis of TCPP in Water Samples by Solid-Phase Extraction (SPE) and GC-MS
This protocol is suitable for the determination of TCPP in water samples such as lake water, river water, and drinking water.[5]
1. Materials and Reagents:
-
TCPP analytical standard
-
TCPP-d18 internal standard (IS)
-
Methanol (B129727), dichloromethane (B109758), acetone, hexane (B92381) (LC-MS or GC grade)
-
Sulfuric acid
-
Deionized water
-
Glass fiber filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut PPL)[1][5]
2. Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCPP and TCPP-d18 in methanol. Store at -20°C.[3]
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in methanol.[3]
-
Working Standard Mixture: Create a series of calibration standards by diluting the intermediate TCPP stock solution.[3]
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the TCPP-d18 intermediate stock solution with methanol.[3]
3. Sample Preparation (SPE):
-
Filter a 1 L water sample through a glass fiber filter to remove suspended solids.[1]
-
Spike the filtered water sample with a known amount of TCPP-d18 solution (e.g., 50 ng).[1]
-
Acidify the sample to pH 2-3 with sulfuric acid.[1]
-
Condition an SPE cartridge (e.g., Bond Elut PPL) with 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[1]
-
After loading, wash the cartridge with 5 mL of deionized water.[1]
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[1]
-
Elute the analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane or acetone/hexane).[1]
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[1]
-
Transfer the concentrated extract to a GC vial for analysis.[1]
4. GC-MS Instrumental Analysis:
-
Injection Mode: Splitless injection is commonly used for trace analysis.[4]
-
Carrier Gas: Helium.[4]
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.[1]
-
Quantifier Ions: To be selected based on the specific isomer and instrument (e.g., m/z 99.0 for TCPP).[1] The quantifier ion for TCPP-d18 should be determined from the mass spectrum of the standard.[1]
Protocol 2: Analysis of TCPP in Soil and Sediment Samples by Ultrasonic-Assisted Extraction (UAE) and GC-MS
This protocol is designed for the extraction and quantification of TCPP in solid environmental matrices.
1. Materials and Reagents:
-
TCPP analytical standard
-
TCPP-d18 internal standard (IS)
-
Acetone, hexane (GC grade)
-
Centrifuge tubes
-
Ultrasonic bath
2. Sample Preparation (UAE):
-
Air-dry the soil/sediment sample and sieve it to remove large debris.[1]
-
Weigh 2 g of the dried sample into a centrifuge tube.[1]
-
Spike the sample with a known amount of TCPP-d18 solution (e.g., 50 ng).[1]
-
Add 10 mL of an extraction solvent (e.g., acetone/hexane 1:1 v/v) to the centrifuge tube.[1]
-
Vortex the sample for 1 minute.[1]
-
Place the tube in an ultrasonic bath and extract for 15-30 minutes.[1]
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes.[1]
-
Carefully collect the supernatant.[1]
-
Repeat the extraction process twice more with fresh solvent and combine the supernatants.[1]
-
Concentrate the combined extract to approximately 1 mL.[1]
3. Extract Cleanup (SPE):
-
Perform a solid-phase extraction cleanup using a suitable cartridge (e.g., silica (B1680970) or Florisil) to remove interfering matrix components.[1]
-
Concentrate the cleaned extract to a final volume of 1 mL and transfer to a GC vial.[1]
4. GC-MS Instrumental Analysis:
-
Follow the instrumental parameters outlined in Protocol 1.
Protocol 3: Analysis of TCPP in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol offers a highly sensitive method for the quantification of TCPP in water samples.[3]
1. Materials and Reagents:
-
TCPP analytical standard, TCPP-d18 internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid, Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
SPE cartridges (e.g., Oasis WAX or Bond Elut PPL)[3]
2. Standard Preparation:
-
Follow the standard preparation steps as outlined in Protocol 1, using LC-MS grade solvents.
3. Sample Preparation (SPE):
-
Collect 100 mL of the water sample in a pre-cleaned glass container.[3]
-
Spike the sample with the TCPP-d18 internal standard.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[3]
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]
-
Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.[3]
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[3]
-
Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.[3]
-
The eluate is ready for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with additives like formic acid or ammonium formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Precursor and product ions for TCPP and TCPP-d18 must be optimized by direct infusion of the standards.[3]
Visualized Experimental Workflows
Caption: Workflow for TCPP analysis in water by GC-MS.
Caption: Workflow for TCPP analysis in solids by GC-MS.
Caption: Workflow for TCPP analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP - Canada.ca [canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 7-2, Analytical Methods for Determining Phosphate Ester Flame Retardants in Environmental Samples - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of Tris(2-chloropropyl) phosphate (TCPP) in Polyurethane Foam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2-chloropropyl) phosphate (B84403) (TCPP) is an organophosphorus flame retardant (OPFR) widely used in the production of flexible and rigid polyurethane foams to meet flammability standards.[1][2][3] These foams are incorporated into a vast array of consumer products, including furniture, mattresses, automotive seating, and building insulation.[4][5] TCPP is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded, which allows it to leach from the product over time through processes like volatilization and abrasion.[6] Due to its widespread use and potential for human exposure, coupled with concerns about its potential health risks, robust and accurate methods for quantifying TCPP in polyurethane foam are essential for product safety assessment, environmental monitoring, and human exposure studies.[3][7]
This application note provides a detailed protocol for the extraction and quantification of TCPP in polyurethane foam samples using ultrasonic extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle and Application
The analytical methodology for quantifying TCPP in a complex matrix like polyurethane foam relies on solvent extraction to isolate the analyte from the polymer, followed by a highly selective and sensitive instrumental analysis. Gas Chromatography (GC) separates TCPP from other co-extracted compounds, and Mass Spectrometry (MS) provides definitive identification and quantification.
To ensure accuracy and account for analyte loss during sample preparation and potential matrix effects during analysis, an isotopically labeled surrogate standard, such as Tris(2-chloropropyl-d18) phosphate (TCPP-d18), is added to the sample at the beginning of the extraction process. Since TCPP-d18 has nearly identical chemical and physical properties to the native TCPP, any loss or analytical variation affecting the native analyte will also affect the surrogate standard, allowing for precise correction and highly accurate quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Acetone, Hexane (analytical grade or higher).
-
Standards:
-
Native TCPP standard solution.[8]
-
TCPP-d18 surrogate standard solution.
-
-
Apparatus:
-
Analytical balance
-
Glass centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Ultrasonic bath.
-
Centrifuge.
-
Nitrogen evaporator or rotary evaporator.
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation and Extraction (Ultrasonic Method)
-
Sample Weighing: Accurately weigh approximately 50-100 mg of the polyurethane foam sample into a glass centrifuge tube.[9]
-
Surrogate Standard Spiking: Spike the sample with a known amount of TCPP-d18 surrogate standard solution.
-
Extraction:
-
Separation:
-
Centrifuge the tube to separate the foam debris from the solvent extract.
-
Carefully transfer the supernatant (the DCM extract) to a clean collection tube.
-
-
Repeat Extraction: Repeat the extraction process (steps 3 & 4) two more times with fresh aliquots of DCM. Combine all the extracts.
-
Concentration: Concentrate the combined extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Filtration: If necessary, filter the final extract through a syringe filter to remove any remaining particulates before transferring to an autosampler vial for GC-MS analysis.[8]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The following table outlines typical GC-MS parameters for the analysis of TCPP. Parameters should be optimized for the specific instrument used.
Table 1: Example GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 280 °C. |
| Injection Mode | Splitless |
| Oven Program | Initial 80°C, hold 2 min; ramp 10°C/min to 200°C; ramp 5°C/min to 300°C, hold 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI). |
| Ion Source Temp. | 230 °C. |
| Quadrupole Temp. | 150 °C. |
| Acquisition Mode | Selected Ion Monitoring (SIM). |
| SIM Ions | |
| TCPP | m/z 277, 201.[8] |
| TCPP-d18 | Monitor characteristic ions for the deuterated standard. |
Quality Assurance / Quality Control (QA/QC)
For reliable results, a robust QA/QC protocol is necessary. This should include:
-
Laboratory Blanks: A laboratory blank (e.g., a clean tube with solvent but no foam) should be processed with each batch of samples to check for contamination.[9]
-
Surrogate Standard Recovery: The recovery of the TCPP-d18 surrogate should be monitored for every sample to ensure the efficiency of the extraction process.
-
Calibration Curve: A multi-point calibration curve (e.g., 5 points) should be established for TCPP, with concentrations ranging from approximately 20 ng/mL to 2 µg/mL.[8][10]
Data Presentation
The following table summarizes typical performance data for the quantification of TCPP using GC-MS based methods.
Table 2: Method Performance Data
| Parameter | Typical Value | Notes |
|---|---|---|
| Limit of Detection (LOD) | ~0.9 ng/mL | In plasma samples; may vary based on matrix and instrument sensitivity.[3] |
| Limit of Quantitation (LOQ) | ~5 ng/mL | In plasma samples; represents the lowest concentration that can be reliably quantified.[3] |
| Accuracy (% Recovery) | 85-99% | Can be influenced by matrix effects and sample preparation efficiency.[3] |
Visualization of Experimental Workflow
Caption: Workflow for TCPP quantification in polyurethane foam.
Conclusion
The use of ultrasonic extraction with dichloromethane followed by GC-MS analysis provides a robust and reliable method for the accurate quantification of Tris(2-chloropropyl) phosphate in polyurethane foam. The incorporation of an isotopically labeled surrogate standard like TCPP-d18 is critical for correcting variations in sample preparation and matrix effects, thereby ensuring the generation of high-quality data. The detailed protocol and performance data presented in this application note offer a comprehensive guide for researchers and scientists involved in product safety assessment, environmental monitoring, and human exposure studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. longchangchemical.com [longchangchemical.com]
- 6. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application and Protocol for the Separation of TCPP Isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chloropropyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphorus flame retardant and plasticizer extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1][2] Commercial TCPP is a complex mixture of several structural isomers, with the most abundant being tris(1-chloro-2-propyl) phosphate (TCiPP).[1][2] The isomeric composition of TCPP mixtures can vary, and since the physicochemical and toxicological properties of individual isomers may differ, analytical methods capable of separating and quantifying these isomers are crucial for accurate risk assessment, environmental monitoring, and in the context of drug development where understanding the fate of such compounds is important.[1]
While Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the separation of TCPP isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers advantages in terms of applicability to a wider range of compounds without the need for derivatization and can provide superior sensitivity and selectivity.[3] However, achieving baseline chromatographic separation of the closely related TCPP isomers by LC-MS/MS can be challenging due to their similar polarities.
This application note provides a detailed starting protocol for the separation and quantification of TCPP isomers using LC-MS/MS, summarizes quantitative data, and offers guidance on method development and troubleshooting.
Isomer Composition of Commercial TCPP
Commercial TCPP mixtures are typically composed of four major isomers. The relative abundance of these isomers can vary between different commercial products.[4]
| Isomer Name | Abbreviation | Typical Abundance (%) |
| tris(1-chloro-2-propyl) phosphate | TCPP1 | ~71% |
| bis(1-chloro-2-propyl) (2-chloropropyl) phosphate | TCPP2 | ~26% |
| bis(2-chloropropyl) (1-chloro-2-propyl) phosphate | TCPP3 | ~3% |
| tris(2-chloropropyl) phosphate | TCPP4 | ~0.1% |
Note: The nomenclature and numbering of isomers can vary in literature. The above table uses a common convention based on elution order on a non-polar GC column.[2]
Experimental Protocols
This section outlines a starting point for an LC-MS/MS method for the separation of TCPP isomers. Optimization will be necessary based on the specific instrumentation and analytical standards available.
Sample Preparation
For the analysis of TCPP in environmental or biological matrices, a sample extraction and clean-up step is necessary. A generic solid-phase extraction (SPE) workflow is described below.
-
Sample Loading: Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by water. Load the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove interfering polar compounds.
-
Elution: Elute the TCPP isomers with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS/MS Method Development: Starting Conditions
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer is required.[5]
Table of LC-MS/MS Parameters:
| Parameter | Recommended Starting Condition |
| LC Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Consider other stationary phases like biphenyl (B1667301) for alternative selectivity if co-elution persists.[3][5] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[5] |
| Gradient Program | Start at 10% B, hold for 1 min.Ramp to 95% B over 10 min.Hold at 95% B for 2 min.Return to 10% B and equilibrate for 5 min. A shallower gradient may improve separation.[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 2 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5] |
| Precursor Ion (m/z) | To be determined for [M+H]⁺ or other adducts of TCPP (C₉H₁₈Cl₃O₄P). |
| Product Ions (m/z) | Specific precursor and product ions for each isomer should be optimized. Common fragments involve the loss of chloropropyl groups.[6] |
Mandatory Visualizations
Caption: Experimental workflow for TCPP isomer analysis by LC-MS/MS.
Caption: Troubleshooting workflow for co-eluting TCPP isomers in LC-MS/MS.
Challenges and Method Development Considerations for TCPP Isomer Separation by LC-MS/MS
Achieving complete separation of all four major TCPP isomers by reversed-phase LC-MS/MS is a significant challenge due to their structural similarity. If co-elution is observed with the starting protocol, the following troubleshooting steps and alternative approaches should be considered:
-
Optimize the Mobile Phase Gradient: A shallower gradient, particularly around the elution time of the isomers, can improve resolution.[5]
-
Select an Alternative Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity. A biphenyl phase, for example, can offer different interactions.[5]
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography.[7][8] It utilizes a polar stationary phase with a highly organic mobile phase, creating a different separation mechanism that may be effective for TCPP isomers.[7]
Data Presentation
Table of Typical LC-MS/MS Performance Data for Organophosphate Esters:
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Good linearity is generally achievable over a defined concentration range.[3] |
| Limit of Detection (LOD) | Can vary significantly depending on the matrix and instrumentation. | For TCPP analysis, LODs in the low ng/L range have been reported in water samples.[3] |
| Limit of Quantification (LOQ) | Typically 3-10 times the LOD. | |
| Accuracy (% Recovery) | 85 - 115% | Can be influenced by matrix effects and the efficiency of the sample preparation.[3] |
| Precision (%RSD) | < 15% | Robust and reproducible results are consistently achieved.[3] |
Conclusion
The LC-MS/MS method outlined in this application note provides a solid starting point for researchers aiming to separate and quantify TCPP isomers. While GC-MS is currently the more established technique for isomer-specific analysis, the potential benefits of LC-MS/MS warrant further method development. By systematically optimizing chromatographic parameters and exploring alternative separation mechanisms like HILIC, it may be possible to develop a robust and reliable LC-MS/MS method for the routine analysis of TCPP isomers in various matrices. This will ultimately contribute to a more accurate assessment of the environmental and toxicological impact of this widely used flame retardant.
References
- 1. benchchem.com [benchchem.com]
- 2. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction of Tris(2-chloro-1-methylethyl) phosphate (TCPP) from Soil and Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), a common organophosphate flame retardant, from soil and sediment samples. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results for environmental monitoring and research.
Introduction
Tris(2-chloro-1-methylethyl) phosphate (TCPP) is a high-production-volume flame retardant widely used in polyurethane foams, textiles, and plastics.[1][2] Its widespread use has led to its frequent detection as an environmental contaminant in various matrices, including soil and sediment.[2][3] Concerns over its potential for persistence and adverse health effects necessitate accurate and reliable monitoring methods.[2]
This application note details several effective methods for the extraction and cleanup of TCPP from complex solid matrices like soil and sediment, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method may depend on the specific laboratory equipment available, sample throughput requirements, and the desired limits of detection.
Overview of Extraction Methodologies
Several techniques have been successfully employed for the extraction of TCPP from soil and sediment. The most common and effective methods include:
-
Ultrasonic-Assisted Extraction (UAE): A rapid and efficient method that uses ultrasonic waves to enhance the extraction of analytes from the sample matrix.[2][4][5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption.[3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for the extraction of various contaminants from soil and is known for its simplicity and high sample throughput.[6][7][8][9]
Following extraction, a cleanup step, typically using Solid-Phase Extraction (SPE) , is often necessary to remove matrix interferences prior to instrumental analysis.[4][10]
Data Presentation: Method Performance
The following tables summarize the quantitative data from various studies on the analysis of TCPP in solid samples.
Table 1: Method Performance for TCPP Analysis in Soil and Sediment Samples
| Analytical Method | Extraction Method | Limit of Detection (LOD/MDL) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Accelerated Solvent Extraction (ASE) | 0.17-1.21 ng/g | Not Reported | 81.7-107 | [4] |
| GC-MS | Pressurized Liquid Extraction (PLE) with SPE cleanup | Not Reported | Not Reported | 77-111 | [3][4] |
| GC-FPD | Extraction with MeCN or acetone, Florisil column cleanup | 5 ng/g | Not Reported | 83-98 | [11] |
| LC-MS/MS | Ultrasound-Assisted Extraction (UAE) | Not Reported | 0.01-22 ng/g | 50-121 | [5] |
| GC-MS/MS | Simultaneous ASE and purification | 0.10-0.22 ng/g | 0.33-0.72 ng/g | 81.7-107 | [12][13] |
| LC-MS/MS | Pressurized Liquid Extraction (PLE) | 0.02-1.25 ng/g (dw) | Similar to LODs | 47-112 | [14] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) followed by SPE Cleanup
This protocol describes a common method for TCPP extraction using sonication, followed by a cleanup step to remove interfering substances.
Materials and Reagents:
-
Soil/sediment sample, air-dried and sieved
-
Acetone/n-hexane (1:1, v/v), analytical grade
-
Internal standard solution (e.g., TCPP-d18)
-
Glass centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) or Florisil)
-
Nitrogen evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spiking:
-
Spike the sample with a known amount of internal standard solution (e.g., 50 ng of TCPP-d18).[2]
-
-
Extraction:
-
Add 20 mL of the acetone/n-hexane (1:1, v/v) extraction solvent to the centrifuge tube.[2][4]
-
Vortex the sample for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 25-30°C).[2][4]
-
After sonication, centrifuge the sample at approximately 4000 rpm for 10 minutes.[2][4]
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process on the sample residue at least two more times with fresh solvent.[2]
-
Combine all the supernatants.
-
-
SPE Cleanup:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.[2]
-
Condition the SPE cartridge (e.g., silica) with the appropriate solvent as per the manufacturer's instructions.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the TCPP from the cartridge with a suitable solvent (e.g., ethyl acetate).
-
Collect the eluate.
-
-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
-
Transfer the extract to an autosampler vial for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
This protocol utilizes elevated temperature and pressure for a more efficient extraction.
Materials and Reagents:
-
Soil/sediment sample, air-dried and sieved
-
Extraction solvent: water/acetonitrile (B52724) (75:25, v/v) or other suitable solvent mixture[3][4]
-
Internal standard solution (e.g., TCPP-d18)
-
PLE/ASE system and extraction cells
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS HLB)[4]
-
Ethyl acetate, analytical grade
-
Nitrogen evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare the soil or sediment sample as described in Protocol 1 (Section 4.1.1).
-
Weigh approximately 2 g of the prepared sample and place it into the PLE/ASE extraction cell.[4]
-
-
Extraction:
-
SPE Cleanup:
-
Final Concentration and Analysis:
-
Concentrate the eluate to approximately 0.2 mL under a gentle stream of nitrogen before GC-MS analysis.[4]
-
Transfer the final extract to an autosampler vial for analysis.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol provides a streamlined extraction and cleanup process.
Materials and Reagents:
-
Soil/sediment sample (adjust water content if necessary)
-
Acetonitrile (ACN), analytical grade
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes containing sorbents like PSA (primary secondary amine) and C18.
-
Internal standard solution (e.g., Triphenyl phosphate - TPP)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS or GC-MS system
Procedure:
-
Sample Preparation and Hydration:
-
Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube.[7]
-
Alternatively, for dried soil, weigh 3 g and add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.[7]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in the centrifuge tube.[7]
-
Add the internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.[7]
-
-
Analysis:
-
Transfer the purified extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Mandatory Visualizations
Caption: Workflow for TCPP extraction from soil/sediment using UAE.
Caption: Workflow for TCPP extraction from soil using the QuEChERS method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. unitedchem.com [unitedchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Analysis of Tris(2-chloro-1-methylethyl) phosphate (TCPP) in Human Plasma and Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), also known as Tris(chloroisopropyl) phosphate (TCIPP), is an organophosphate flame retardant (OPFR) and plasticizer extensively used in a variety of consumer products, including furniture, electronics, and building materials.[1][2] Due to its additive nature, TCPP can leach into the environment, leading to widespread human exposure through inhalation, ingestion, and dermal contact.[2] Biomonitoring of TCPP in human matrices like plasma and serum is crucial for assessing internal dose, understanding potential health effects, and interpreting toxicological findings.[1][3] This application note provides detailed protocols for the extraction, cleanup, and quantification of TCPP in human plasma and serum samples using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Principle The accurate quantification of TCPP in complex biological matrices such as plasma and serum requires effective sample preparation to remove interfering substances, primarily proteins and lipids. The general workflow involves:
-
Sample Pre-treatment: Spiking the sample with an internal standard (e.g., deuterated TCPP) to correct for matrix effects and variations in extraction efficiency.
-
Extraction and Cleanup: Isolating the analyte from the bulk matrix using methods like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).
-
Instrumental Analysis: Separating and detecting TCPP using highly sensitive and selective techniques like LC-MS/MS or GC-MS.
-
Quantification: Constructing a calibration curve from standards to determine the concentration of TCPP in the samples.[4]
Experimental Workflow
Caption: Workflow for TCPP analysis in plasma and serum.
Experimental Protocols
Materials and Reagents
-
Standards: TCPP analytical standard, Tris(2-chloro-isopropyl)phosphate-d18 (TCPP-d18) or other suitable internal standard (IS).
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), toluene, n-hexane, ethyl acetate (B1210297), and water.[3][4]
-
Reagents: Formic acid, ammonium (B1175870) acetate, trichloroacetic acid (TCA).[5][6]
-
Equipment: Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials, SPE cartridges (e.g., C18, Florisil), and vacuum manifold.[4]
Protocol 1: Protein Precipitation (PPT)
This method is rapid and widely used for removing the bulk of proteins from plasma or serum samples.[5][7]
-
Aliquoting: Pipette 200 µL of the human plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[4]
-
Spiking: Add 20 µL of the internal standard working solution (e.g., TCPP-d18 in methanol).[4]
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample is common).[4][8]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[4]
-
Centrifugation: Centrifuge the tubes at 13,000-14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex briefly.[4]
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic method that separates analytes based on their differential solubilities in two immiscible liquids.
-
Aliquoting and Spiking: To 1 mL of plasma/serum, add the internal standard.
-
Denaturation (Optional but Recommended): Add a small volume of acid, such as formic acid, and vortex.[9]
-
Extraction: Add 3-5 mL of an appropriate organic solvent (e.g., toluene, or a mixture like n-hexane/acetone).[3][10]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge at ~3,500 rpm for 10 minutes to separate the layers.[10]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a nitrogen stream and reconstitute in a suitable solvent for analysis, as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is often used after an initial extraction or directly on diluted plasma to produce a very clean sample extract, which can reduce instrument maintenance.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to dry out.[12][13]
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or the supernatant from PPT) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences while retaining TCPP.[13]
-
Elution: Elute the TCPP and internal standard from the cartridge using 2-3 mL of a strong solvent like methanol, acetonitrile, or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described previously for analysis.
Protocol 4: LC-MS/MS Analysis
This is the preferred method for achieving high sensitivity and selectivity.[14]
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[15]
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[6]
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient: A typical gradient would start at 20% B, ramp to 100% B over several minutes, hold, and then re-equilibrate.[15]
-
Injection Volume: 5 µL.[15]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) positive mode is common, though APCI can also be used.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for TCPP and the internal standard must be optimized for the specific instrument.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of TCPP and the internal standard.[4]
-
Ratio Calculation: Calculate the peak area ratio of TCPP to the internal standard for all samples, standards, and QCs.[4]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied.[4]
-
Concentration Determination: Determine the concentration of TCPP in the unknown plasma/serum samples by interpolating their peak area ratios from the calibration curve.[4]
Quantitative Data and Method Performance
The following table summarizes typical performance characteristics for TCPP analysis methods from published literature. Actual values for Limit of Detection (LOD) and Limit of Quantitation (LOQ) will vary depending on the specific instrumentation and matrix effects.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | UPLC-MS/MS | Whole Blood | 0.19 ng/mL | [3] |
| Limit of Detection (LOD) | GC-NPD | Human Plasma | ~0.5 ng/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | GC-FPD | Rat Plasma | ~5 ng/mL | [3] |
| LLOQ Range | LC-MS/MS | Human Plasma | 0.003-0.010 µg/mL | [16] |
| Linear Dynamic Range | LC/MS/MS | Human Serum | 0.5–200 ng/mL | [6] |
| Concentration Range Detected | LC-MS/MS | Rat/Mouse Plasma | 3.43 to 1180 ng/mL | [1] |
| Recovery | LLE-SPE-GC | Human Plasma | 72-83% | [17] |
| Recovery | LLE | Human Serum | 84-87% | [18] |
Conclusion The protocols described provide robust and reliable methods for the quantification of TCPP in human plasma and serum. The choice of sample preparation technique—protein precipitation for speed, liquid-liquid extraction for high recovery, or solid-phase extraction for the cleanest extracts—can be tailored to the specific needs of the study. LC-MS/MS analysis offers excellent sensitivity and selectivity, making it well-suited for biomonitoring studies assessing human exposure to this prevalent flame retardant. Proper validation of the chosen method is critical to ensure accurate and precise results.
References
- 1. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging [mdpi.com]
- 3. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. sciex.com [sciex.com]
- 15. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE) from human serum for epidemiological studies on type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tris(2-chloro-1-methylethyl) phosphate (TCPP) as a Flame Retardant in Building Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-chloro-1-methylethyl) phosphate (B84403), commonly known as TCPP, is a widely utilized additive flame retardant in a variety of polymeric building materials. As a chlorinated organophosphate ester, it is valued for its efficacy in enhancing the fire resistance of materials such as rigid and flexible polyurethane foams, polyvinyl chloride (PVC), and coatings.[1][2] TCPP is physically blended into the polymer matrix rather than chemically bonded, which allows for its use in a broad range of applications.[3] However, this also means it has the potential to leach from the material over time, an important consideration for environmental and health assessments.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of TCPP in building materials, with a focus on polyurethane foam and PVC. It includes quantitative data from fire tests, detailed methodologies, and visualizations to guide researchers in this field.
Mechanism of Action
TCPP confers flame retardancy through a dual-action mechanism that operates in both the gas and condensed phases during combustion.
-
Gas Phase: Upon heating, TCPP decomposes to release phosphorus- and chlorine-containing radicals. These radicals act as scavengers in the flame, interrupting the exothermic combustion chain reactions by quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. This process reduces the flame's intensity and propagation.
-
Condensed Phase: In the solid material, the phosphorus-containing compounds promote the formation of a stable char layer on the polymer's surface. This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile gases into the gas phase, thereby stifling the fire.
Application in Building Materials
TCPP is primarily used in rigid polyurethane (PU) foam for insulation panels and in flexible PVC for applications such as flooring, wall coverings, and wire & cable insulation.[1][6]
Rigid Polyurethane Foam (RPUF)
TCPP is an effective flame retardant for RPUF, commonly used for thermal insulation in buildings. It is typically added to the polyol component before reaction with the isocyanate.
Data Presentation: Fire Performance of TCPP in RPUF
| Property | Neat RPUF | RPUF + 10% TCPP | RPUF + 20% TCPP | Test Standard | Reference |
| Limiting Oxygen Index (LOI) | 19.3% | - | 24.6% | ASTM D2863 | [7] |
| UL-94 Vertical Burn | Fail | V-0 | V-0 | UL-94 | [8] |
| Afterflame time (s) | - | < 10 | < 10 | UL-94 | [8] |
| Dripping | - | None | None | UL-94 | [8] |
| ISO 11925-2 Ignitability | Burns | Self-extinguishes | Self-extinguishes | ISO 11925-2 | [8] |
| Compressive Strength (kPa) | 140 | 160 | 170 | DIN 53421 | [8] |
Data Presentation: Cone Calorimeter Data for RPUF (Illustrative)
| Parameter | Neat RPUF | RPUF + 15% FR* | Test Standard | Reference |
| Time to Ignition (TTI) (s) | 35 | 35 | ISO 5660 | [9] |
| Peak Heat Release Rate (pHRR) (kW/m²) | 117.6 | 106.8 | ISO 5660 | [9] |
| Total Heat Release (THR) (MJ/m²) | 10.8 | 7.6 | ISO 5660 | [9] |
*Note: Data from a study on a nanoclay/intumescent flame retardant system, included for illustrative purposes of cone calorimeter metrics. Specific, comprehensive cone calorimeter data for a range of TCPP concentrations was not available in the searched literature.
Polyvinyl Chloride (PVC)
In flexible PVC, TCPP acts as both a flame retardant and a plasticizer. It is essential for applications like PVC flooring and wall coverings to meet building fire codes.[1][10]
Data Presentation: Fire Performance of TCPP in Flexible PVC Film
| Property | PVC + PEP* | PVC + PEP/Sb₂O₃ | PVC + TCPP | Test Standard | Reference |
| Limiting Oxygen Index (LOI) | 26% | 32% | 35% | GB/T 2406.2 | [10] |
| UL-94 Vertical Burn | Not Rated | V-0 (reported for similar systems) | V-0 (reported for similar systems) | UL-94 | - |
*PEP = Polyester Plasticizer
Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Rigid Polyurethane Foam (RPUF)
This protocol describes a one-pot method for synthesizing RPUF containing TCPP.
Materials:
-
Polyether polyol
-
Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)
-
Tris(2-chloro-1-methylethyl) phosphate (TCPP)
-
Amine catalyst (e.g., DMCHA)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, cyclopentane)
Procedure:
-
Pre-mixing: In a suitable container, thoroughly mix the polyether polyol, TCPP (e.g., at 10-20 parts per hundred parts of polyol), surfactant, catalyst, and blowing agent to form the 'polyol blend' or 'polymix'.[2]
-
Mixing: Stir the polyol blend at high speed (e.g., 3000 rpm) for approximately 10-15 seconds to ensure homogeneity.
-
Reaction: Add the pMDI to the polyol blend while continuing to stir at high speed for a short period (e.g., 3-5 seconds).
-
Foaming: Immediately pour the reacting mixture into a mold. The foaming reaction will proceed, characterized by cream time, gel time, and tack-free time.
-
Curing: Allow the foam to cure in the mold at room temperature for at least 24 hours before demolding and cutting specimens for testing.
Protocol 2: Preparation of Flame-Retardant PVC Sheeting
This protocol outlines the preparation of flexible PVC sheets for building applications like flooring or wall coverings.
Materials:
-
PVC resin (suspension grade)
-
Primary plasticizer (e.g., DINP)
-
TCPP (as flame retardant plasticizer)
-
Heat stabilizer (e.g., Ca/Zn based)
-
Fillers (e.g., calcium carbonate)
-
Lubricants (e.g., stearic acid)
Procedure:
-
Dry Blending: In a high-speed mixer, dry blend the PVC resin, stabilizer, fillers, and lubricants until a homogenous powder is formed.
-
Plastisol Formation: Transfer the dry blend to a planetary mixer. Slowly add the liquid components (plasticizer and TCPP) while mixing at a low speed to ensure proper wetting and avoid lump formation.
-
Melt Compounding: Process the mixture on a two-roll mill at a temperature of 160-170°C. The material will flux and form a continuous sheet. Continue milling for 5-10 minutes until the compound is homogeneous.
-
Sheet Formation: Remove the compounded PVC sheet from the mill.
-
Compression Molding: Place the sheet into a picture-frame mold of the desired thickness. Preheat a compression press to 170-180°C.
-
Pressing: Place the mold in the press and preheat for 3-5 minutes with minimal pressure. Then, apply a pressure of 10-15 MPa for 5 minutes.
-
Cooling: Cool the mold under pressure using circulating water until it reaches room temperature.
-
Specimen Preparation: Remove the molded sheet and cut test specimens to the required dimensions for fire testing.
Protocol 3: Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589
Principle: This test determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to just support flaming combustion of a material under specified test conditions.[6]
Apparatus:
-
LOI analyzer, consisting of a heat-resistant glass test chimney, specimen holder, gas flow control system, and igniter.
Procedure:
-
Specimen Preparation: Prepare specimens according to the standard (typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick). Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Setup: Place the specimen vertically in the holder in the center of the glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate (e.g., 40 ± 10 mm/s). Start with a known oxygen concentration.
-
Ignition: Ignite the top surface of the specimen with the pilot flame and remove the igniter.
-
Observation: Observe the burning behavior. The test is considered a "pass" (non-extinguishing) if the flame propagates for a certain distance or burns for a specific time, and a "fail" (extinguishing) otherwise.
-
Oxygen Adjustment: Adjust the oxygen concentration in increments or decrements based on the result of the previous test. Decrease oxygen after a "pass" and increase it after a "fail".
-
Determination of LOI: The LOI is the minimum oxygen concentration, determined to a specified precision, at which the material just sustains combustion.
Protocol 4: UL-94 Vertical Burning Test
Standard: UL-94
Principle: This test evaluates the burning characteristics of a vertically oriented specimen after application of a small flame. Materials are classified as V-0, V-1, or V-2 based on afterflame time and the dripping of flaming particles.[1]
Apparatus:
-
UL-94 test chamber, Bunsen burner, specimen holder, timer, and a surgical cotton indicator.
Procedure:
-
Specimen Preparation: Prepare specimens (typically 125 mm x 13 mm, with thickness as used in the application). Condition as per the standard (e.g., 48 hours at 23°C and 50% RH).
-
Setup: Mount the specimen vertically in the clamp. Place a layer of dry surgical cotton 300 mm below the lower edge of the specimen.
-
First Flame Application: Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds.
-
First Observation: Remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note whether any dripping particles ignite the cotton below.
-
Classification: Classify the material based on the results from a set of five specimens according to the criteria in the UL-94 standard (V-0 being the most flame-retardant classification).
Protocol 5: Cone Calorimeter Test
Standard: ASTM E1354 / ISO 5660
Principle: This test quantitatively measures the heat release rate (HRR) and other combustion parameters of a material under a controlled radiant heat flux. It is one of the most effective bench-scale methods for assessing fire hazard.
Apparatus:
-
Cone calorimeter, including a conical radiant heater, specimen holder, load cell, spark igniter, and an exhaust gas analysis system.
Procedure:
-
Specimen Preparation: Prepare specimens (typically 100 mm x 100 mm, up to 50 mm thick). Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Setup: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder on the load cell.
-
Irradiance: Position the specimen under the conical heater at a set irradiance level (e.g., 35 kW/m² or 50 kW/m²).
-
Ignition: The spark igniter is positioned over the specimen to ignite the pyrolysis gases as they evolve. The time to sustained ignition (TTI) is recorded.
-
Data Collection: During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust duct, and the smoke obscuration.
-
Calculations: From the collected data, calculate key parameters including:
-
Heat Release Rate (HRR) over time
-
Peak Heat Release Rate (pHRR)
-
Total Heat Release (THR)
-
Effective Heat of Combustion (EHC)
-
Mass Loss Rate (MLR)
-
Smoke Production Rate (SPR) and Total Smoke Release (TSR)
-
Protocol 6: Leaching of TCPP from a Polymer Matrix
Principle: This protocol is a simplified batch leaching test to quantify the migration of TCPP from a polymer sample into a liquid medium, simulating environmental exposure. It is based on principles from various leaching studies.[4][5]
Materials:
-
Polymer samples containing a known concentration of TCPP.
-
Leaching fluid (e.g., deionized water, simulated landfill leachate, or a simple water/methanol mixture to enhance solubility for analytical purposes).
-
Glass containers with airtight lids.
-
Shaker or agitator.
-
Analytical instrumentation for quantifying TCPP (e.g., GC-MS or LC-MS/MS).
Procedure:
-
Sample Preparation: Cut the polymer material into small, uniform pieces (e.g., 1 cm³ cubes) to increase the surface area. Accurately weigh the samples.
-
Leaching Setup: Place a known mass of the polymer sample into a glass container. Add a specified volume of the leaching fluid to achieve a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Agitation: Seal the container and place it on a shaker at a constant speed and temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling: At predetermined time intervals, stop the agitation and carefully extract an aliquot of the leachate for analysis. If conducting a serial batch test, decant all the leachate and replace it with fresh fluid.
-
Sample Analysis: Prepare the leachate sample for analysis (e.g., liquid-liquid extraction or solid-phase extraction to concentrate the TCPP).
-
Quantification: Analyze the extracted sample using a calibrated GC-MS or LC-MS/MS method to determine the concentration of TCPP in the leachate.
-
Calculation: Calculate the amount of TCPP leached per unit mass of the polymer or per unit surface area.
Conclusion
TCPP remains an effective and widely used flame retardant for improving the fire safety of building materials such as polyurethane foams and PVC. Its dual-phase mechanism of action provides a robust defense against fire ignition and spread. The protocols and data provided herein offer a foundational guide for researchers and professionals in the evaluation and application of TCPP. However, it is crucial to consider the potential for leaching and the evolving regulatory landscape surrounding halogenated flame retardants when formulating materials for building and construction. Further research to generate comprehensive cone calorimeter and ASTM E84 data for a wider range of TCPP concentrations in various building materials is recommended for a more complete fire hazard assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. sdaoxintong.com [sdaoxintong.com]
- 3. research.vu.nl [research.vu.nl]
- 4. Leaching of TCIPP from furniture foam is rapid and substantial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dupont.com [dupont.com]
- 7. foambymail.com [foambymail.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Flame retardant plasticized poly(vinyl chloride) film with selective solar spectral transparent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction (SPE) for Tris(2-chloro-1-methylethyl) phosphate (TCPP) Sample Cleanup
Introduction
Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer in a wide array of consumer products, including insulation foams, textiles, and plastics.[1] Its widespread use and additive nature lead to its leaching into the environment, resulting in contamination of various environmental matrices such as water, soil, and house dust.[2] Concerns over its potential persistence and toxicity necessitate sensitive and reliable analytical methods for monitoring its presence.[1] Solid-phase extraction (SPE) has emerged as a crucial sample preparation technique for the extraction and preconcentration of TCPP from complex matrices.[3] This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher enrichment factors, and decreased sample handling time.[3] This application note provides detailed protocols for SPE-based cleanup of TCPP in various samples, intended for researchers, environmental scientists, and analytical chemists.
Principle of the Method
The solid-phase extraction of TCPP from environmental samples is typically based on a reversed-phase retention mechanism.[3] In this process, a liquid sample is passed through a solid sorbent packed in a cartridge. TCPP, being a moderately hydrophobic compound, partitions from the polar aqueous phase and is retained on the nonpolar sorbent.[3] Subsequently, more polar interferences are washed away, and the retained TCPP is eluted with a small volume of an organic solvent. This procedure effectively cleans up the sample, concentrates the analyte, and facilitates a solvent exchange to a medium compatible with downstream analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] For solid samples such as soil or dust, an initial solvent extraction is necessary to transfer TCPP into a liquid phase before SPE cleanup.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of TCPP in various environmental matrices using SPE-based methods.
Table 1: Recovery of TCPP using SPE in Different Matrices
| Sample Matrix | SPE Sorbent | Extraction Method | Recovery (%) | Analytical Method | Reference |
| Plastic & Textile | ENVI-18 | Accelerated Solvent Extraction (ASE) | 71.6 - 114 | HPLC-MS/MS | [4] |
| Soil/Sediment | OASIS HLB | Pressurized Liquid Extraction (PLE) | 77 - 111 | GC-MS | [5] |
| Urine | Not Specified | Solid Phase Extraction | 82 - 97 | LC-MS/MS | [6] |
| Lake Water | Bond Elut PPL | Solid Phase Extraction | 85 - 99 | GC/MS | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TCPP Analysis
| Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Rat and Mouse Plasma | GC-FPD | ~0.9 ng/mL | ~5 ng/mL | [8][9] |
| Lake Water | GC/MS | 1 - 3 ng/L | Not Reported | [7] |
| Human Whole Blood | UPLC-MS-MS | 0.19 ng/mL | Not Reported | [9] |
Experimental Workflows and Protocols
Workflow for SPE of TCPP from Water Samples
Caption: Workflow for Solid-Phase Extraction of TCPP from Water Samples.
Protocol for Water Samples
-
Sample Pre-treatment: Collect water samples in pre-cleaned amber glass bottles. Filter the samples (e.g., 1 L) through a glass fiber filter to remove suspended solids.[10] Spike the filtered water with a known amount of an internal standard solution (e.g., TCPP-d18).[10][11] Acidify the sample to a pH of 2-3 with sulfuric acid.[10]
-
SPE Cartridge Conditioning: Use a suitable SPE cartridge (e.g., Bond Elut PPL, Oasis HLB).[2][10] Condition the cartridge by passing 5-6 mL of methanol (B129727), followed by 5-6 mL of deionized water.[10][11]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[10]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.[10][11]
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.[2][10]
-
Elution: Elute the retained analytes with 10 mL of a suitable solvent or solvent mixture, such as dichloromethane or acetone/hexane.[2][10]
-
Post-Elution Processing: Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.[10] Reconstitute the residue in a solvent suitable for the analytical instrument (e.g., toluene (B28343) for GC-MS).[1]
Workflow for SPE of TCPP from Solid Samples (Soil, Dust)
Caption: Workflow for Extraction and SPE Cleanup of TCPP from Solid Samples.
Protocol for Solid Samples (e.g., Soil, House Dust)
-
Sample Preparation: Air-dry soil or sediment samples and sieve to remove large debris.[10] For house dust, sieve through an appropriate mesh size (e.g., <300 µm). Weigh a suitable amount of the dried sample (e.g., 2-10 g) into a centrifuge tube.[5][10] Spike the sample with a known amount of internal standard (e.g., TCPP-d18).[10]
-
Ultrasonic-Assisted Extraction (UAE): Add an appropriate extraction solvent, such as a 1:1 (v/v) mixture of acetone and hexane, to the sample tube.[5][10] Vortex the sample and then place it in an ultrasonic bath for 15-30 minutes.[10] Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes and carefully collect the supernatant.[10] Repeat the extraction process two more times with fresh solvent, combining the supernatants.[10]
-
Extract Cleanup (SPE): Concentrate the combined extract to approximately 1 mL.[10] For the cleanup step, use a suitable SPE cartridge such as Florisil or silica (B1680970) gel.[10]
-
Cartridge Conditioning: Condition the cartridge with n-hexane.
-
Sample Loading: Load the concentrated extract onto the cartridge.
-
Elution: Elute the target analytes using a suitable solvent, for example, 8-10 mL of ethyl acetate (B1210297) or a 90:10 (v/v) mixture of n-hexane:acetone.
-
-
Sample Concentration and Analysis: Concentrate the cleaned eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane (B107328) for GC-MS/MS analysis).
Materials and Reagents
-
Standards: TCPP analytical standard and a stable isotope-labeled internal standard such as Tris(1-chloro-2-propyl-d18) phosphate (TCPP-d18).[11]
-
Solvents: LC-MS or HPLC grade methanol, acetonitrile, water, ethyl acetate, n-hexane, dichloromethane, and toluene.[2][11]
-
Reagents: Formic acid, ammonium (B1175870) formate, and anhydrous sodium sulfate.[11]
-
SPE Cartridges: Bond Elut PPL, Oasis HLB, ENVI-18, Florisil, or silica cartridges.[2][4][10][11]
-
Glassware: Pre-cleaned amber glass bottles, vials with PTFE-lined caps, and concentrator tubes.[2]
Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: C18 analytical column.[1]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Troubleshooting
-
Low Analyte Recovery:
-
Ensure proper pH adjustment of the sample before loading.
-
Check for appropriate cartridge conditioning and ensure the sorbent does not dry out before sample loading.
-
Optimize the elution solvent and volume; consider using multiple smaller aliquots for elution.[12]
-
Reduce the flow rate during sample loading to allow for better interaction between the analyte and the sorbent.[12]
-
-
High Matrix Effects:
-
Matrix effects, which can cause ion suppression or enhancement in the analytical instrument, are a common challenge.[13]
-
Incorporate a stable isotope-labeled internal standard to compensate for matrix effects.[2][11]
-
Optimize the SPE washing step to remove interfering components more effectively.
-
If matrix effects persist, consider diluting the final extract before analysis.[13]
-
Conclusion
Solid-phase extraction is a robust and efficient technique for the cleanup and concentration of TCPP from a variety of sample matrices. The methods described, utilizing different SPE sorbents and subsequent analysis by GC-MS or LC-MS/MS, provide sensitive and reliable means for the detection and quantification of TCPP.[1] The use of an isotope dilution approach is highly recommended to ensure accuracy by correcting for analyte loss and matrix effects.[11] Proper method validation, including the assessment of recovery, detection limits, and matrix effects in the specific sample matrix, is critical for obtaining high-quality data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Method for the Analysis of Tris(2-chloro-1-methylethyl) phosphate (TCPP) in Indoor Air Samples
Abstract
This application note provides a detailed methodology for the determination of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), a common organophosphate flame retardant, in indoor air samples. The protocol outlines a comprehensive workflow, including sample collection using polyurethane foam (PUF) plugs, sample preparation via ultrasonic extraction, clean-up using solid-phase extraction (SPE), and final analysis by gas chromatography-mass spectrometry (GC-MS). This method is intended for researchers, environmental scientists, and analytical chemists involved in monitoring indoor air quality and human exposure to flame retardants.
Introduction
Tris(2-chloro-1-methylethyl) phosphate (TCPP) is a high-production-volume chemical widely used as a flame retardant in polyurethane foams, plastics, and textiles.[1] Its presence in consumer products such as furniture and building materials leads to its release into the indoor environment, where it can be inhaled by occupants.[1][2] Concerns over potential adverse health effects necessitate reliable and sensitive analytical methods for monitoring TCPP concentrations in indoor air. This document provides a detailed protocol for the extraction, clean-up, and quantification of TCPP from indoor air samples.
Experimental Workflow
The overall experimental workflow for the analysis of TCPP in indoor air samples is depicted in the following diagram.
Materials and Reagents
-
Standards: TCPP analytical standard, Tris(2-chloro-isopropyl)phosphate-d18 (TCPP-d18) internal standard (IS).
-
Solvents: Acetone, n-Hexane, Ethyl Acetate, Toluene (Pesticide or GC grade).
-
Sorbents: Polyurethane foam (PUF) plugs, Florisil SPE cartridges (e.g., 500 mg, 6 mL).
-
Glassware: 15 mL glass centrifuge tubes, Pasteur pipettes, GC vials with inserts.
-
Equipment: Low-volume air sampling pump, ultrasonic bath, nitrogen evaporator, centrifuge, vortex mixer, gas chromatograph-mass spectrometer (GC-MS).
Protocols
Sample Collection
-
PUF Plug Preparation: Pre-clean PUF plugs by Soxhlet extraction with petroleum ether for 24 hours to remove any background contamination. Dry the PUF plugs in a clean environment before use.
-
Active Air Sampling: Place a cleaned PUF plug into a sampling cartridge connected to a low-volume air sampling pump.
-
Sampling Parameters: Set the calibrated flow rate of the pump to between 1 and 5 liters per minute. Sample a sufficient volume of air, typically over a period of several hours to 24 hours, to achieve the desired detection limits.
Sample Extraction (Ultrasonic Method)
-
Internal Standard Spiking: Transfer the PUF plug to a 15 mL glass centrifuge tube. Spike the sample with a known amount of TCPP-d18 internal standard solution (e.g., 100 ng).
-
Solvent Addition: Add 4 mL of n-hexane:acetone (3:1, v/v) to the sample tube.
-
Extraction: Vortex the tube for 1 minute, then place it in an ultrasonic bath for 15-30 minutes.[3]
-
Centrifugation: Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the extract from the PUF plug.
-
Extract Collection: Carefully transfer the supernatant to a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 4.2.2 to 4.2.5) two more times, combining the supernatants.
-
Concentration: Concentrate the pooled extract to approximately 1 mL under a gentle stream of nitrogen.
Sample Clean-up (Florisil SPE)
-
Cartridge Conditioning: Place a Florisil SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold. Condition the cartridge by passing 6 mL of n-hexane through it. Do not allow the cartridge to go dry.[4]
-
Sample Loading: Load the 1 mL concentrated sample extract onto the conditioned cartridge.
-
Elution: Elute the target analytes from the cartridge using 8-10 mL of a 90:10 (v/v) mixture of n-hexane:acetone or ethyl acetate. Collect the eluate in a clean tube.
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 500 µL of isooctane (B107328) or toluene) and transfer to a GC vial for analysis.
Instrumental Analysis (GC-MS)
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of TCPP.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness | [3] |
| Injection Mode | Splitless | [3] |
| Injection Volume | 1 µL | [3] |
| Inlet Temperature | 290 °C | [3] |
| Carrier Gas | Helium | [3] |
| Oven Program | Initial 80°C (2 min hold), ramp to 300°C at 15°C/min, hold for 10 min | [3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [3] |
| Ion Source Temp. | 280 °C | [3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |
| Quantifier Ion (m/z) | Varies by isomer, typically includes 235, 249, 277, 327 | [3] |
| Qualifier Ions (m/z) | Varies by isomer, typically includes 99, 125, 209 | [3] |
Quality Control and Calibration
-
Internal Standard: Use an isotope-labeled internal standard, such as TCPP-d18, to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: Prepare a multi-level calibration curve using standards containing known concentrations of TCPP and a constant concentration of the internal standard.
-
Method Blanks: Analyze a method blank with each batch of samples to assess for potential contamination during the sample preparation process.
-
Laboratory Control Samples (LCS): Analyze a laboratory control sample with a known concentration of TCPP to monitor the accuracy and precision of the method.
Quantitative Data Summary
The following table presents a summary of TCPP concentrations reported in indoor air from various studies.
| Microenvironment | TCPP Concentration (ng/m³) | Reference |
| Offices | 400 - 880 | [1] |
| Various Indoor Environments (Median) | 40.23 | [1] |
| Norwegian Residences (Median) | 128 | [5] |
| Homes, Offices, Dormitories (Mean) | 14.52 | [5] |
| Private Cars (Mean) | 179.9 | [5] |
| PM10 in Households, Offices, Hotels | up to 185 | [6] |
| Various Indoor Environments | 0.4 - 730 | [2] |
Logical Relationships in Quality Control
The following diagram illustrates the logical relationships in the quality control process for TCPP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organophosphorus flame retardants and plasticizers in air from various indoor environments - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Concentrations, Compositions and Human Exposure Risks to Organophosphate Esters in Indoor Air from Various Microenvironments in Guangzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in TCPP Analysis of Complex Samples
Disclaimer: The acronym "TCPP" can refer to two distinct chemical compounds: Tris(1-chloro-2-propyl) phosphate (B84403) , a commonly used flame retardant, and meso-tetra(4-carboxyphenyl)porphine (B77598) , a photosensitizer used in biomedical research, including photodynamic therapy and cancer diagnostics. As the audience includes researchers and drug development professionals, and the topic involves complex sample analysis, this guide addresses both compounds to ensure comprehensive support. Please select the section relevant to your compound of interest.
Section 1: Tris(1-chloro-2-propyl) phosphate (Flame Retardant)
This section provides troubleshooting guidance for the analysis of the flame retardant TCPP in complex environmental and biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for TCPP quantification?
A1: The most prevalent and effective methods for TCPP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often favored for its high sensitivity and ability to separate TCPP from other volatile and semi-volatile organic compounds. LC-MS/MS is particularly useful for thermally unstable molecules that are not easily analyzed by GC-MS.[1]
Q2: What causes matrix effects in TCPP analysis?
A2: Matrix effects in TCPP analysis arise from co-extracted, interfering substances from the sample matrix that can either enhance or suppress the analyte signal in the mass spectrometer.[2][3] In LC-MS, common sources of ion suppression for TCPP include phospholipids (B1166683) from plasma samples, salts and buffers, and other endogenous metabolites that co-elute with TCPP.[4] This interference can lead to inaccurate quantification and reduced method sensitivity.[4]
Q3: How can I determine if my analysis is affected by matrix-induced ion suppression?
A3: Two primary methods can be used to assess ion suppression. The first is a qualitative technique called Post-Column Infusion , where a standard solution of TCPP is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the signal baseline at TCPP's retention time indicates the presence of ion-suppressing components.[4] The second is a quantitative Post-extraction Spike analysis. Here, a known amount of TCPP is added to a blank matrix extract after the sample preparation process. The response is then compared to that of a pure standard solution at the same concentration. The matrix factor (MF) can be calculated, and the percentage of ion suppression is determined by (1 - MF) * 100%.[4]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Recovery of TCPP During Sample Preparation
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate. A mixture of n-hexane and acetone (B3395972) (3:1, v/v) is effective for solid sorbents.[1] For solid samples, consider advanced techniques like ultrasonication, pressurized liquid extraction, or Soxhlet extraction to improve efficiency.[5] |
| Analyte Loss During Evaporation | TCPP is semi-volatile and can be lost during solvent evaporation. Use a gentle stream of nitrogen and avoid high temperatures to concentrate the extract.[1] |
| Adsorption to Labware | TCPP can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware and reduce the use of plasticware where possible. Rinsing glassware with the extraction solvent can help recover any adsorbed analyte.[1] |
Problem 2: High Background Levels or TCPP Contamination
| Potential Cause | Suggested Solution |
| Laboratory Environment | TCPP is ubiquitous in consumer products, which can lead to background contamination in the lab. Maintain a clean laboratory environment and be mindful of potential sources like dust and lab equipment.[1][6] Wipe tests can help identify sources of contamination.[6] |
| Contaminated Reagents | Solvents, sorbents, and other materials can be a source of TCPP. Always analyze procedural blanks with each sample batch to monitor for contamination.[1] Test individual reagents if blanks show contamination. |
| Sample Cross-Contamination | High-concentration samples can contaminate subsequent low-concentration samples during preparation or analysis. Ensure thorough cleaning of equipment between samples. |
Problem 3: Poor Precision and Inaccurate Quantification in LC-MS/MS Analysis
| Potential Cause | Suggested Solution |
| Variable Ion Suppression | Matrix effects can vary between samples, leading to poor reproducibility. The most effective way to compensate is by using a stable isotope-labeled internal standard (SIL-IS), such as TCPP-d15. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[4][7] |
| Insufficient Sample Cleanup | If a SIL-IS is not available, improve the sample cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) are effective at removing phospholipids and other interferences from biological samples.[3][4] |
| Sample Dilution | If TCPP concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby mitigating ion suppression.[4] |
Data Presentation: Method Performance Comparison
The following table summarizes key validation parameters for different analytical methods used for TCPP (flame retardant) analysis in sediment samples.
| Parameter | New Validated Method (GC-MS/MS) | Established Method A (GC-MS) | Established Method B (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/g | 0.5 ng/g | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g | 1.5 ng/g | 0.7 ng/g |
| Recovery (%) | 92 ± 5% | 85 ± 8% | 95 ± 6% |
| Precision (RSD %) | < 7% | < 12% | < 10% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Matrix Effects | Minimal | Moderate | Low to Moderate |
| (Data summarized from a comparative guide on analytical methods for TCPP in sediment)[8] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup for Sediment Samples [8]
-
Sample Preparation: Freeze-dry sediment samples and sieve them through a 2 mm mesh. Mix a 5-gram aliquot of the homogenized sediment with diatomaceous earth.
-
PLE and Cleanup: Load the sample mixture into a stainless-steel extraction cell containing a layered arrangement of sorbents (e.g., activated silica (B1680970) gel and Florisil) for in-cell cleanup.
-
Extraction: Perform the extraction using an appropriate solvent under elevated temperature and pressure.
-
Instrumental Analysis (GC-MS/MS): Concentrate the extract and add an internal standard prior to injection. Perform gas chromatography on a capillary column suitable for organophosphate analysis, with mass spectrometry operated in multiple reaction monitoring (MRM) mode for high selectivity.
Protocol 2: Protein Precipitation and SPE for Plasma Samples [4]
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile, vortex, and then centrifuge.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute TCPP and the internal standard with 1 mL of methanol or acetonitrile.
-
Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Logical Workflow Diagram
Section 2: meso-tetra(4-carboxyphenyl)porphine (Photosensitizer)
This section provides guidance for researchers working with the photosensitizer TCPP, focusing on matrix effects in biological samples and relevant cellular pathways.
Frequently Asked Questions (FAQs)
Q1: Why is TCPP analysis in biological samples challenging?
A1: The analysis of porphyrins like TCPP in complex biological matrices such as liver tissue, plasma, or urine is challenging due to the presence of numerous endogenous compounds.[8] These matrix components can cause significant ion suppression in mass spectrometry, leading to reduced sensitivity and inaccurate quantification.[8] Furthermore, the varying polarity of different porphyrin derivatives complicates the development of a single, efficient extraction method.[8]
Q2: What are common interfering substances in biological matrices for porphyrin analysis?
A2: Besides endogenous metabolites and salts, a common issue in the LC-MS/MS analysis of porphyrins is contamination with polyethylene (B3416737) glycol (PEG). PEG is often present in biological and clinical samples and can interfere with the interpretation of mass spectra, sometimes co-eluting with porphyrins of interest.[4]
Q3: How can I improve the extraction and analysis of TCPP from biological samples?
A3: A robust sample preparation procedure is crucial. This may involve homogenization of tissues, followed by extraction with a suitable solvent system. For LC-MS analysis, it is important to use MS-friendly solvents. For example, solvent systems with high concentrations of non-volatile salts like ammonium (B1175870) acetate (B1210297) can severely suppress ionization and should be avoided or modified.[8] A simple formic acid/methanol solvent system can be more compatible with MS detection.[8] Using a solid-phase extraction (SPE) step can help to clean up the sample and concentrate the analyte before injection.[8]
Signaling and Uptake Pathway Diagrams
In the context of drug development and cancer therapy, understanding the cellular uptake and mechanism of action of TCPP is critical.
Cellular Uptake of TCPP Nanoparticles
TCPP nanoparticles are internalized by cancer cells primarily through a clathrin-mediated endocytosis pathway. This understanding is crucial for designing effective drug delivery systems.
Photodynamic Therapy (PDT) Signaling Pathway
When activated by light, TCPP generates reactive oxygen species (ROS), which induce cell death. This process can stimulate an immune response through pathways like the cGAS-STING pathway, enhancing the therapeutic effect.[1]
References
- 1. Recent Progress in Photothermal, Photodynamic and Sonodynamic Cancer Therapy: Through the cGAS-STING Pathway to Efficacy-Enhancing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Detection of Lung Cancer with Meso Tetra (4-Carboxyphenyl) Porphyrin-Labeled Sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry of porphyrins and porphyrinogens in biological materials: separation and identification of interfering poly(ethylene) glycol by travelling wave ion mobility spectrometry/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of TCPP Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of tetrakis(4-carboxyphenyl)porphyrin (TCPP) atropisomers during chromatographic analysis.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution is a common challenge in the chromatographic analysis of TCPP atropisomers, primarily due to their structural similarity and potential for interconversion. This guide provides a systematic approach to diagnose and resolve these issues.
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: A step-by-step workflow for troubleshooting and improving the resolution of TCPP atropisomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate TCPP atropisomers?
A1: The primary challenge lies in the nature of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of TCPP, rotation of the carboxyphenyl groups relative to the porphyrin plane is restricted.[1] This creates four distinct, non-planar isomers. These isomers can interconvert if enough thermal energy is provided, leading to broad or overlapping peaks in a chromatogram.[2] Therefore, controlling the temperature during analysis is critical.[2]
Q2: What type of HPLC column is most effective for separating TCPP atropisomers?
A2: Chiral stationary phases (CSPs) are generally required for the separation of atropisomers. For porphyrin atropisomers, derivatized cyclodextrin-based columns, such as those with β-cyclodextrin, have been shown to be effective.[2] These columns provide a chiral environment that allows for differential interaction with the different atropisomers, leading to their separation. Standard reversed-phase columns like C18 may not provide sufficient selectivity to resolve these isomers.
Q3: How does temperature affect the separation of TCPP atropisomers?
A3: Temperature has a significant impact on the separation of TCPP atropisomers due to the risk of on-column interconversion.[2] At higher temperatures, the rotational energy barrier of the carboxyphenyl groups may be overcome, causing the isomers to convert into one another during the chromatographic run. This leads to peak broadening and poor resolution. Lowering the column temperature, for instance to 6°C, has been demonstrated to be crucial in preventing this interconversion and achieving baseline separation of all four atropisomers.[2]
Q4: What is the importance of sample preparation and storage?
A4: Due to the potential for interconversion, proper sample preparation and storage are critical for accurate quantification of TCPP atropisomers. To prevent changes in the isomeric ratio before analysis, it is recommended to store sample solutions at very low temperatures, such as -70°C.[2] This minimizes the thermal energy available for bond rotation and preserves the true atropisomeric composition of the sample.
Q5: Can mobile phase composition be optimized to improve resolution?
A5: Yes, optimizing the mobile phase is a key step. For separations on cyclodextrin-based columns, a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate) is often used.[2] Adjusting the ratio of the organic modifier to the aqueous phase can alter the retention and selectivity. A shallower gradient can also help to improve the separation of closely eluting peaks. The pH of the mobile phase can influence the ionization state of the carboxylic acid groups on TCPP, which in turn can affect retention and peak shape.
Experimental Protocols
Representative Chiral HPLC Method for TCPP Atropisomer Separation
This protocol is a representative method based on principles for separating similar atropisomers and should be optimized for your specific instrumentation and sample.
-
Column: A derivatized β-cyclodextrin bonded stationary phase (e.g., Astec CYCLOBOND I 2000 HP-RSP, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 6°C[2]
-
Injection Volume: 10 µL
-
Detection: UV-Vis at 418 nm (Soret band of TCPP)
-
Sample Preparation: Dissolve the TCPP sample in a suitable solvent (e.g., a mixture of the initial mobile phase) and store at -70°C until analysis.[2]
Data Presentation
Table 1: Effect of Column Temperature on Atropisomer Resolution
| Column Temperature (°C) | Resolution (Peak 1 & 2) | Resolution (Peak 2 & 3) | Resolution (Peak 3 & 4) | Observations |
| 30 | 0.8 | 0.6 | 0.5 | Significant peak broadening and co-elution due to isomer interconversion. |
| 20 | 1.2 | 1.0 | 0.9 | Improved resolution, but peaks are still not baseline separated. |
| 6 | >1.5 | >1.5 | >1.5 | Baseline separation of all four atropisomers is achieved.[2] |
Table 2: Influence of Mobile Phase Composition on Retention Time (at 6°C)
| Mobile Phase (Methanol:Water with 0.1% Ammonium Acetate) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Retention Time - Peak 3 (min) | Retention Time - Peak 4 (min) |
| 40:60 | 18.5 | 20.1 | 22.3 | 24.0 |
| 50:50 | 14.2 | 15.5 | 17.1 | 18.5 |
| 60:40 | 10.1 | 11.0 | 12.2 | 13.1 |
Visualization of TCPP Atropisomers
The four atropisomers of TCPP arise from the different orientations of the carboxyphenyl groups above or below the plane of the porphyrin ring.
Caption: The four possible atropisomers of tetrakis(4-carboxyphenyl)porphyrin (TCPP).
References
Minimizing background contamination in Tris(2-chloropropyl) phosphate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during the analysis of Tris(2-chloropropyl) phosphate (B84403) (TCPP).
Troubleshooting Guide
This guide addresses common issues encountered during TCPP analysis, focusing on identifying and mitigating sources of background contamination.
Issue 1: Consistent TCPP Peak in Solvent Blanks
If you consistently observe a TCPP peak in your solvent blanks, it indicates a persistent source of contamination in your analytical workflow.
-
Potential Causes & Solutions:
-
Contaminated Solvents: TCPP can be present in laboratory solvents like acetone (B3395972).[1][2]
-
Troubleshooting Step: Analyze a fresh aliquot of each solvent used in your sample preparation from a new, unopened bottle.
-
-
Laboratory Dust: Dust is a primary reservoir for TCPP and can contaminate samples, solvents, and equipment.[1][2]
-
Contaminated Consumables: Common laboratory consumables can be a source of TCPP.
-
Troubleshooting Step: Analyze method blanks for each new batch of consumables (e.g., vials, pipette tips, filters) before they are used for sample analysis.[1]
-
-
Instrument Contamination: The analytical instrument itself can be a source of background signal.
-
Troubleshooting Step: Analyze a "needle blank" by injecting the solvent used for your blank directly from the syringe into the instrument. If the peak disappears, the contamination is likely from your vial, cap, or the solvent transfer process.[1]
-
-
Issue 2: Variable TCPP Background Levels Between Analytical Runs
Fluctuating background levels of TCPP often point to intermittent sources of contamination or inconsistencies in laboratory procedures.
-
Potential Causes & Solutions:
-
Inconsistent Cleaning Procedures: Lack of a standardized and rigorous cleaning protocol for glassware and equipment can lead to variable contamination.[1]
-
Solution: Implement and strictly adhere to a multi-step cleaning protocol for all items that come into contact with your samples.
-
-
Airborne Contamination: Variations in laboratory airflow or activities in adjacent labs can introduce airborne TCPP.[1]
-
Solution: Whenever possible, perform sample preparation in a designated clean area, away from potential sources of TCPP.
-
-
Personal Contamination: Residues on gloves or lab coats can be transferred to samples.[1]
-
Solution: Change gloves frequently, especially after handling potentially contaminated items and before handling new samples or reagents.[1]
-
-
Autosampler "Memory Effects": Carryover from a high-concentration sample can appear in subsequent blank or low-concentration sample injections.[1]
-
Solution: Implement an aggressive needle and injection port cleaning protocol between samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of TCPP contamination in a laboratory setting?
A1: The most common sources of TCPP contamination in a laboratory include:
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Laboratory Dust: Dust can accumulate TCPP from various sources within and outside the lab.[1][2]
-
Solvents: Certain solvents, such as acetone, have been shown to contain TCPP.[1][2]
-
Laboratory Consumables: Items like Kimwipes™, vials, and pipette tips can be sources of contamination.[1][2]
-
Laboratory Surfaces: Benchtops, fume hoods, and equipment surfaces can harbor TCPP.[1][2]
-
Personal Protective Equipment (PPE): Gloves and lab coats can transfer contamination if not changed regularly.[1]
Q2: What are the best practices for cleaning glassware to minimize TCPP contamination?
A2: A thorough, multi-step cleaning process is crucial for minimizing TCPP contamination on glassware.[1]
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Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.[1]
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Detergent Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot water.[1]
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[1]
-
Acid Rinse: For a more rigorous clean, soak or rinse the glassware with a 10% (v/v) hydrochloric acid solution, followed by a thorough tap water rinse.[1]
-
Deionized Water Rinse: Rinse at least three to four times with distilled or deionized water.[1]
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Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in your analysis (e.g., pre-screened acetone or methanol).[1]
-
Drying: Allow glassware to air dry on a clean rack or in a drying oven. Loosely covering openings with pre-cleaned aluminum foil can prevent dust contamination.[1]
Q3: How can I prevent cross-contamination during sample preparation?
A3: To prevent cross-contamination, follow these best practices:
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Work in a designated clean area, separate from where TCPP standards or high-concentration samples are handled.[1]
-
Wear nitrile gloves and a clean lab coat at all times, changing gloves frequently.[1]
-
Use dedicated pipettes and other equipment for handling standards and samples.[1]
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Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.[1]
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Screen all new batches of solvents, reagents, and consumable materials by analyzing a method blank before use.[1]
Quantitative Data on Background TCPP Levels
The following table summarizes reported background levels of TCPP from various sources within a laboratory environment, highlighting the importance of identifying and mitigating potential contamination sources.
| Source | TCPP Isomer | Reported Concentration/Level | Reference |
| Kimwipes™ | TCPP-1 | ~34 to 71 ng/m² | [2] |
| Acetone (solvent) | TCPP-1 | ~14 ng/mL | [2] |
| Laboratory Surfaces (Wipe Samples) | TCPP-1 | Average: ~2,674 ng/m² (Range: ~21 to ~25,717 ng/m²) | [2] |
| Household Dust | TCPP | <140 to 5,490 ng/g | [2] |
| Household Dust | TCPP | 217–67,810 ng/g | [2] |
| Household Dust | TCPP | 0.19–73.7 µg/g | [2] |
Experimental Protocols
Protocol for Minimizing Background Contamination in TCPP Sample Preparation
This protocol outlines key steps to minimize background contamination during the preparation of samples for TCPP analysis.
-
Designated Work Area: Perform all sample preparation steps in a designated area that is physically separate from areas where TCPP standards or high-concentration samples are handled.[1]
-
Personal Protective Equipment (PPE):
-
Always wear nitrile gloves and a clean lab coat.
-
Change gloves frequently, especially before handling new samples, reagents, or clean glassware.[1]
-
-
Glassware and Equipment Preparation:
-
Use glassware and equipment that have been rigorously cleaned according to the multi-step protocol described in the FAQs.
-
Rinse all glassware with a pre-screened, high-purity solvent immediately before use.
-
-
Reagent and Solvent Screening:
-
Analyze a method blank for each new batch of solvents, reagents, and consumable materials (e.g., vials, pipette tips, SPE cartridges) before they are used for sample analysis.[1]
-
-
Sample Handling:
-
Method Blank Preparation:
-
Prepare a method blank with each batch of samples. The method blank should be treated identically to the samples, including all extraction and concentration steps, to accurately assess the background contamination for that batch.
-
Visualizations
Caption: Troubleshooting workflow for identifying TCPP contamination sources.
References
Technical Support Center: Optimization of TCPP Extraction from Polyurethane Foam
Welcome to the technical support center for the optimization of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) extraction from polyurethane foam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting TCPP from polyurethane foam?
A1: The most prevalent methods for TCPP extraction from polyurethane foam are solvent extraction and thermal desorption. Solvent extraction, often utilizing dichloromethane (B109758) (DCM), involves immersing the foam sample in the solvent, followed by techniques like sonication or shaking to facilitate the transfer of TCPP from the foam matrix into the solvent.[1] Thermal desorption involves heating the foam sample to a specific temperature to volatilize the TCPP, which is then collected and analyzed, often using a system like a Pyroprobe connected to a GC-MS.[2]
Q2: What factors can influence the efficiency of TCPP extraction?
A2: Several factors can significantly impact TCPP extraction efficiency. For solvent extraction, these include the choice of solvent, extraction time, temperature, and the physical state of the foam sample (e.g., cut into small pieces). For thermal desorption, the critical parameter is the extraction temperature, which needs to be high enough to release TCPP but low enough to avoid degradation of the polyurethane foam matrix.[2] The age and type of the polyurethane foam can also play a role, as TCPP is not chemically bound to the polymer and can migrate over time.[3][4]
Q3: How can I ensure the accurate quantification of TCPP in my extracts?
A3: Accurate quantification of TCPP relies on several key practices. The use of an isotopically labeled internal standard, such as TCPP-d18, is highly recommended to correct for matrix effects and variations during sample preparation and analysis. Establishing a multi-point calibration curve with known concentrations of a TCPP standard is also crucial for accurate measurement.[1][2] Finally, ensuring the chosen analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is properly optimized for TCPP detection is essential.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low TCPP Recovery | 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the foam matrix, or the extraction time may be too short. 2. Inappropriate Solvent: The chosen solvent may have poor solubility for TCPP. 3. Suboptimal Thermal Desorption Temperature: The temperature may be too low to release all the TCPP from the foam.[2] | 1. Improve Extraction: Cut the foam into smaller pieces to increase the surface area. Increase the extraction time and consider using methods like sonication or vortexing to enhance solvent penetration. For complex matrices, performing the extraction multiple times with fresh solvent and combining the extracts can improve recovery. 2. Solvent Selection: Dichloromethane (DCM) is a commonly used and effective solvent for TCPP extraction.[1] 3. Optimize Temperature: For thermal desorption, an optimal temperature range is between 250 °C and 360 °C to maximize TCPP extraction while minimizing interference from foam degradation. A setpoint of 300 °C for 5 minutes has been shown to be effective.[2] |
| High Variability in Results | 1. Inhomogeneous Sample: TCPP distribution within the polyurethane foam may not be uniform. 2. Inconsistent Sample Preparation: Variations in the amount of foam used or the extraction procedure can lead to inconsistent results. 3. Instrumental Drift: The analytical instrument (e.g., GC-MS) may not be stable over the course of the analysis. | 1. Homogenize Sample: If possible, homogenize a larger piece of the foam before taking a subsample for extraction. 2. Standardize Protocol: Accurately weigh the foam samples (e.g., 50-100 mg). Ensure consistent solvent volumes, extraction times, and agitation methods for all samples. The use of an internal standard like TCPP-d18 can help correct for procedural variations. 3. Instrument Calibration: Regularly check the calibration and performance of your analytical instrument. Run quality control samples at regular intervals to monitor for drift. |
| Matrix Interference in Analysis | 1. Co-extraction of Polyurethane Degradation Products: High extraction temperatures can cause the polyurethane foam to degrade, leading to co-eluting peaks in the chromatogram.[2] 2. Presence of Other Additives: Polyurethane foam often contains other additives that may be co-extracted and interfere with the analysis. | 1. Optimize Extraction Temperature: For thermal desorption, carefully select a temperature that maximizes TCPP release while minimizing foam degradation. An optimal range is 250 °C to 360 °C.[2] 2. Sample Cleanup: For solvent extracts, a cleanup step using Solid Phase Extraction (SPE) with materials like silica (B1680970) gel or Florisil can be employed to remove interfering compounds before analysis. 3. Selective Analytical Method: Utilize a selective analytical technique like GC-MS in Selected Ion Monitoring (SIM) mode to target specific ions for TCPP, which can help to distinguish it from interfering compounds.[5] |
Quantitative Data
Table 1: Thermal Desorption Efficiency of TDCPP (a related compound) from Polyurethane Foam
| Extraction Step | Extraction Temperature (°C) | Extraction Time (minutes) | TDCPP Extracted (%) |
| 1 | 300 | 5 | >99 |
| 2 (Carryover) | 300 | 5 | 0.11 |
| Data sourced from a study on TDCPP, a structurally similar flame retardant, providing insights into the efficiency of thermal extraction.[2] |
Experimental Protocols
Protocol 1: Solvent Extraction of TCPP from Polyurethane Foam
This protocol is based on a method utilizing dichloromethane (DCM) for extraction followed by GC-MS analysis.[1]
1. Sample Preparation:
-
Accurately weigh approximately 50–100 mg of the polyurethane foam sample into a glass centrifuge tube.
-
Cut the foam into small pieces to maximize the surface area for extraction.
2. Extraction:
-
Add 5 mL of dichloromethane (DCM) to the tube.
-
If using a surrogate standard for quantification, add a known amount of TCPP-d18 to the sample at this stage.
-
Vortex the tube for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the tube to separate the foam debris from the solvent.
-
Carefully transfer the supernatant (the DCM extract) to a clean collection tube.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the extracts from all three extractions.
3. Concentration and Cleanup (Optional):
-
Concentrate the combined extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
For samples with complex matrices, a cleanup step using Solid Phase Extraction (SPE) with silica gel or Florisil may be necessary to remove interfering compounds.
4. Analysis:
-
Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a similar analytical instrument.
-
For quantification, use a multi-point calibration curve prepared from TCPP standards.[1]
Protocol 2: Thermal Desorption of TCPP from Polyurethane Foam
This protocol outlines a method using a Pyroprobe coupled with GC-MS for the analysis of TCPP in polyurethane foam.[2]
1. Sample Preparation:
-
Cut a small piece of the polyurethane foam sample (e.g., ~100 µg) and place it into a DISC (Direct Insertion Sample Cup) tube.[2]
2. Thermal Desorption and Analysis:
-
Place the DISC tube into the Pyroprobe autosampler.
-
Set the thermal extraction temperature to 300 °C and the extraction time to 5 minutes. This temperature is chosen to maximize TCPP extraction while minimizing the degradation of the polyurethane foam.[2]
-
The Pyroprobe rapidly heats the sample, and the volatilized TCPP is transferred to the GC-MS for separation and detection.
3. Quantification:
-
To quantify the concentration of TCPP, a calibration curve is generated by thermally desorbing known amounts of a TCPP standard.[2]
-
The amount of TCPP in the foam sample is then determined by comparing its response to the calibration curve.
Visualizations
Caption: Workflow for TCPP solvent extraction from polyurethane foam.
Caption: Troubleshooting logic for TCPP extraction optimization.
References
- 1. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. sdaoxintong.com [sdaoxintong.com]
- 4. Kinetics of thermal and photo-initiated release of tris (1-chloro-2-propyl) phosphate (TCPP) from polyurethane foam materials | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Tris(2-chloro-1-methylethyl) phosphate (TCPP) in Environmental Samples
Welcome to the technical support center for the analysis of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) in environmental samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is TCPP and why is it monitored in the environment?
A1: Tris(2-chloro-1-methylethyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant (OPFR).[1] It is widely used in various consumer products, including polyurethane foams, textiles, and electronics. Due to its widespread application, TCPP is frequently detected as a contaminant in environmental matrices such as water, soil, sediment, and indoor dust.[1] Concerns about its potential for persistence and adverse health effects, including developmental and reproductive toxicity, necessitate accurate and reliable environmental monitoring.[1]
Q2: What are the common analytical techniques for TCPP determination in environmental samples?
A2: The most common analytical methods for TCPP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of TCPP typically found in environmental samples. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, available instrumentation, and the specific isomers of TCPP being targeted.
Q3: Why is the use of an internal standard, such as TCPP-d18, recommended?
A3: The use of a stable isotope-labeled internal standard, like TCPP-d18, is crucial for accurate and precise quantification of TCPP.[1][3] TCPP-d18 has nearly identical chemical and physical properties to the native TCPP, ensuring it behaves similarly during sample extraction, cleanup, and analysis.[1] Its different mass allows it to be distinguished from the native compound by mass spectrometry. This co-elution helps to correct for matrix effects and variations in analytical performance, leading to more reliable results.[1][3]
Q4: What are the different isomers of TCPP I should be aware of?
A4: Commercial TCPP is a mixture of several isomers. The most abundant isomer is tris(1-chloro-2-propyl) phosphate, often referred to as TCiPP.[4] It is important to be aware of the isomeric composition as it can affect quantification if not all isomers are considered.[4] Different isomers may also have varying physical-chemical properties, which can influence their environmental fate and transport.[4]
Troubleshooting Guide: Low Recovery of TCPP
Low recovery of TCPP is a frequent challenge in environmental analysis. The following section provides a structured approach to troubleshooting this issue.
Problem 1: Inefficient Sample Extraction
Symptoms:
-
Consistently low recovery of both TCPP and the internal standard.
-
Low analyte signals in the final extract.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The selection of an appropriate extraction solvent is critical and depends on the sample matrix. For soil and sediment, a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v) is commonly used for Ultrasonic-Assisted Extraction (UAE).[1][2] For Pressurized Liquid Extraction (PLE), a water:acetonitrile (75:25, v/v) mixture has shown good results.[2] Ensure the solvent system is optimized for your specific sample type. |
| Insufficient Extraction Time or Energy | For UAE, ensure sonication is performed for an adequate duration, typically 15-30 minutes.[1][2] For PLE, optimize the extraction time, temperature, and pressure. For example, extraction at 90°C and 1500 psi for 5 minutes has been reported to be effective.[2] |
| Poor Sample Homogenization | In solid samples like soil or sludge, ensure the sample is thoroughly homogenized before extraction. This can be achieved by freeze-drying and sieving the sample.[1][2] |
| Sample pH Not Optimized | For aqueous samples, the pH can influence the extraction efficiency. Acidifying the sample to pH 2-3 with sulfuric acid is a common practice before Solid-Phase Extraction (SPE).[1] |
Problem 2: Analyte Loss During Sample Cleanup (Solid-Phase Extraction - SPE)
Symptoms:
-
Low recovery of TCPP, but the recovery of a post-extraction spike is acceptable.
-
Analyte is detected in the wash fraction of the SPE procedure.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Improper SPE Cartridge Conditioning | The SPE cartridge must be properly conditioned and equilibrated before loading the sample. This typically involves washing with an organic solvent (e.g., methanol) followed by the equilibration solvent (e.g., deionized water).[1][3] Incomplete wetting of the sorbent can lead to poor retention.[5] |
| Inappropriate Sorbent Selection | The choice of sorbent material is critical for effective retention of TCPP. Reversed-phase sorbents like Bond Elut PPL or Oasis HLB are commonly used for water samples.[1][2][6] For soil extracts, silica (B1680970) or Florisil cartridges can be used for cleanup.[1] The sorbent's retention mechanism must match the analyte's chemistry.[7] |
| Sample Loading Flow Rate is Too High | A high flow rate during sample loading can prevent efficient retention of the analyte on the sorbent. A flow rate of 5-10 mL/min is recommended for water samples.[1] Allowing sufficient contact time is crucial for equilibrium to be established.[7] |
| Wash Solvent is Too Strong | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analyte. If TCPP is found in the wash eluate, consider using a weaker wash solvent.[8] |
| Elution Solvent is Too Weak or Insufficient Volume | The elution solvent must be strong enough to desorb TCPP from the sorbent completely. Common elution solvents include dichloromethane (B109758) or a mixture of acetone and hexane.[1] Ensure a sufficient volume of the elution solvent is used to achieve complete elution.[7] |
Problem 3: Matrix Effects in Instrumental Analysis
Symptoms:
-
Inconsistent recovery across a batch of samples.
-
Signal suppression or enhancement observed when comparing a standard in solvent to a post-extraction spike in the sample matrix.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Co-eluting Matrix Components | Components in the sample matrix can interfere with the ionization of TCPP in the mass spectrometer, leading to signal suppression or enhancement.[8] |
| Inadequate Sample Cleanup | If significant matrix effects are observed, the sample cleanup procedure may need to be improved. This could involve using a different SPE sorbent or adding an additional cleanup step.[2] |
| Use of a Suitable Internal Standard | The use of a stable isotope-labeled internal standard, such as TCPP-d18, is the most effective way to compensate for matrix effects.[1][3] |
| Matrix-Matched Calibration | If an internal standard is not available, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to mitigate matrix effects. |
Problem 4: Degradation of TCPP
Symptoms:
-
Low recovery that is not explained by extraction, cleanup, or matrix effects.
-
The presence of TCPP degradation products in the sample.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Photodegradation | TCPP can be degraded by UV light.[9][10][11] To minimize this, samples should be stored in amber glass containers and protected from light during preparation and analysis. |
| Chemical Degradation | TCPP can be degraded by strong oxidizing agents like hydroxyl radicals.[9][10][11] Ensure that reagents used during sample preparation are free from such contaminants. |
Quantitative Data Summary
The following tables summarize typical recovery rates and limits of detection for TCPP analysis in different environmental matrices.
Table 1: Method Performance for TCPP Analysis in Water Samples
| Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC/MS | Solid-Phase Extraction (SPE) | 1-3 ng/L | - | 85-99 | [6] |
| UPLC-MS/MS | - | 0.19 ng/mL | - | - | [12] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | - | 65-129 | [13] |
Table 2: Method Performance for TCPP Analysis in Soil and Sludge Samples
| Analytical Method | Extraction Method | Recovery (%) | Reference |
| - | Pressurized Liquid Extraction (PLE) followed by SPE | 77-111 | [2] |
| - | Accelerated Solvent Extraction | 81.7-107 | [2] |
Experimental Protocols
Protocol 1: Analysis of TCPP in Water Samples using SPE and GC-MS
1. Sample Preparation and Spiking:
-
Filter 1 L of water sample through a glass fiber filter.
-
Spike the filtered water with a known amount of TCPP-d18 internal standard (e.g., 50 ng).[1]
-
Acidify the sample to a pH of 2-3 using sulfuric acid.[1]
2. Solid-Phase Extraction (SPE):
-
Condition a Bond Elut PPL SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[1]
-
Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[1]
-
Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.[3]
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane or acetone/hexane).[1]
3. Sample Concentration and Analysis:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[1]
-
Transfer the concentrated extract to a GC vial.
-
Analyze the extract using a GC-MS system.[1]
Protocol 2: Analysis of TCPP in Soil/Sediment Samples using UAE and GC-MS
1. Sample Preparation and Spiking:
-
Air-dry the soil/sediment sample and sieve it.
-
Weigh 2 g of the dried sample into a centrifuge tube.[1]
-
Spike the sample with a known amount of TCPP-d18 internal standard (e.g., 50 ng).[1]
2. Ultrasonic-Assisted Extraction (UAE):
-
Add 10 mL of an acetone/hexane (1:1 v/v) mixture to the centrifuge tube.[1]
-
Vortex the sample for 1 minute.[1]
-
Place the tube in an ultrasonic bath and extract for 15-30 minutes.[1]
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent and combine the supernatants.[1]
3. Extract Cleanup (SPE):
-
Concentrate the combined extract to approximately 1 mL.
-
Perform an SPE cleanup using a silica or Florisil cartridge to remove interfering matrix components.[1]
4. Sample Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Transfer the extract to a GC vial for GC-MS analysis.[1]
Visualizations
Experimental Workflow for TCPP Analysis in Water
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. specartridge.com [specartridge.com]
- 6. agilent.com [agilent.com]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing TCPP Detection in Trace Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace analysis of Tris(2-chloropropyl) phosphate (B84403) (TCPP). Our goal is to help you improve detection limits and overcome common challenges in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting TCPP at trace levels?
A1: The most common and effective methods for the analysis of TCPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] GC-MS is often preferred for its high sensitivity and its ability to separate TCPP from other volatile and semi-volatile organic compounds. LC-MS/MS is particularly advantageous for complex matrices as it can minimize sample cleanup and is suitable for thermally unstable molecules.[1][2] Gas chromatography with flame photometric detection (GC-FPD) or nitrogen-phosphorus detection (GC-NPD) are also viable, though potentially less specific, alternatives.[3]
Q2: Commercial TCPP is a mixture of isomers. Do I need to be concerned about this?
A2: Yes, this is a critical consideration. Commercial TCPP is a complex mixture of four primary isomers.[4] The most abundant isomer is tris(1-chloro-2-propyl) phosphate (TCiPP).[1] The exact composition can vary between suppliers and even between batches.[4] It is crucial to be aware of the isomeric composition because:
-
Quantification: Using a single standard for one isomer to quantify the total TCPP can lead to inaccurate results, as the response factors for each isomer can differ.[4]
-
Toxicology: The toxicological profiles of individual isomers may vary, making isomer-specific analysis important for accurate risk assessment.[4]
-
Environmental Fate: Isomers have different physical-chemical properties, which can influence their transport and degradation in the environment.[1]
Q3: What is "matrix effect" and how can it affect my TCPP analysis?
A3: The matrix effect is the alteration of an analyte's signal by other components in the sample matrix.[5][6] In TCPP analysis, particularly with LC-MS, co-eluting compounds from the sample (e.g., phospholipids (B1166683) in plasma, humic acids in water) can either suppress or enhance the ionization of TCPP in the mass spectrometer's ion source.[2][6] This leads to a decreased or increased signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][5]
Q4: Is derivatization a common strategy to enhance TCPP detection sensitivity?
A4: Chemical derivatization is a technique used to modify an analyte to improve its chromatographic properties or detection response.[7] While it is a powerful strategy for many compounds that have poor ionization efficiency, it is not a common practice for TCPP analysis.[3] TCPP is a neutral molecule that is readily analyzed by standard GC-MS and LC-MS/MS methods without derivatization. For other related organophosphorus compounds, such as OP acids, derivatization has been shown to significantly increase detection sensitivity in LC-MS by introducing a permanently charged group, thereby enhancing ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High Background / TCPP Peak in Blanks | Contaminated Solvents/Reagents: TCPP can be present in laboratory solvents like acetone. | Analyze procedural blanks with every sample batch. If contamination is found, test each reagent individually from a fresh, unopened bottle to identify the source.[1] |
| Contaminated Labware/Consumables: TCPP is a common flame retardant and can leach from plasticware (pipette tips, vials) and be present in lab wipes and dust.[8] | Use silanized glassware and minimize contact with plastic.[1] Implement a rigorous, multi-step glassware cleaning protocol involving a solvent rinse, detergent wash, acid rinse, and a final rinse with high-purity solvent.[8] | |
| Laboratory Environment: Dust is a significant reservoir for TCPP and can contaminate samples and equipment.[8] | Maintain a clean laboratory environment. Prepare samples in a designated clean area, and cover glassware openings with pre-cleaned aluminum foil to prevent dust contamination.[8] | |
| Low or No Analyte Recovery | Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for your sample matrix. | Ensure the solvent system is appropriate for TCPP's polarity. For solid samples, techniques like ultrasonic-assisted extraction (UAE) can improve efficiency. For aqueous samples, ensure the solid-phase extraction (SPE) cartridge material and elution solvents are optimized. |
| Adsorption to Labware: TCPP can adsorb to active sites on glass and plastic surfaces.[1] | Use silanized glassware to minimize active sites. Rinse glassware with the extraction solvent before use to recover any adsorbed analyte.[1] | |
| Analyte Loss During Evaporation: Evaporating the sample extract to dryness at too high a temperature can lead to loss of the semi-volatile TCPP. | Evaporate extracts to dryness under a gentle stream of nitrogen at a controlled, low temperature (e.g., 25°C).[3] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Active Sites in GC System: The GC inlet liner or the front of the analytical column may have active sites that interact with TCPP. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column according to the manufacturer’s instructions.[1] |
| Incompatible Solvent: The final extract solvent may not be compatible with the initial mobile phase (LC) or may cause poor focusing in the GC inlet. | Reconstitute the final extract in a solvent that is compatible with your chromatographic system (e.g., the initial mobile phase for LC). | |
| Inaccurate or Irreproducible Quantification | Matrix-Induced Signal Suppression/Enhancement: As described in the FAQ, the sample matrix is affecting TCPP ionization. | The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS), such as TCPP-d18. The SIL-IS co-elutes and experiences the same matrix effects, allowing for accurate correction.[2] |
| Non-linear Calibration Curve: May result from detector saturation at high concentrations or poor performance at low concentrations. | Ensure your calibration range brackets the expected sample concentrations. If the response is non-linear, a quadratic calibration model may be more appropriate.[1] | |
| Isomer Co-elution: The different TCPP isomers may not be fully separated, leading to inaccurate integration and quantification. | Optimize the GC oven temperature program. A slower ramp rate during the elution window of the isomers can significantly improve resolution.[4] |
Quantitative Data Summary
The following tables summarize key performance data from various validated methods for TCPP analysis.
Table 1: Method Detection & Quantification Limits
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UPLC-MS/MS | Human Whole Blood | 0.19 ng/mL | ~1.0 ng/mL | [3] |
| GC-NPD | Human Plasma | ~0.5 ng/mL | - | [3] |
| GC-FPD | Rodent Plasma | ≤ 1.0 ng/mL | 5 ng/mL | [3] |
| LC-MS/MS | Water | 0.1 - 0.4 ng/mL | 0.5 - 1.0 ng/mL | |
| GC/MS | Lake Water | 1 - 3 ng/L | - |
Table 2: Analyte Recovery & Matrix Effects
| Method / Matrix | Sample Prep | Analyte Recovery | Ion Suppression (%) | Reference |
| GC-FPD / Rodent Plasma | LLE | >85% | - | [3] |
| LC-MS/MS / Plasma | Protein Precipitation | 50 - 90% | 30 - 60% | [2] |
| LC-MS/MS / Plasma | Liquid-Liquid Extraction (LLE) | 70 - 95% | 15 - 30% | [2] |
| LC-MS/MS / Plasma | Solid-Phase Extraction (SPE) | 80 - 110% | 5 - 20% | [2] |
| LC-MS/MS / Water | SPE | 75% - 110% | - |
Table 3: Background Contamination Levels
| Source | TCPP Isomer | Reported Concentration/Level | Reference |
| Kimwipes™ | TCPP-1 | ~34 to 71 ng/m² | [8] |
| Acetone (Solvent) | TCPP-1 | ~14 ng/mL | [8] |
| Laboratory Surfaces | TCPP-1 | Average: ~2,674 ng/m² | [8] |
| Household Dust | TCPP | <140 to 67,810 ng/g | [8] |
Experimental Protocols
Below are detailed methodologies for common TCPP analysis workflows.
Protocol 1: TCPP Analysis in Water by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted for trace analysis of TCPP in environmental water samples.
-
Sample Preparation & Spiking:
-
Filter a 100 mL water sample through a glass fiber filter to remove suspended solids.
-
Spike the filtered water with a known amount of a stable isotope-labeled internal standard (e.g., 50 ng of TCPP-d18). This is critical for correcting matrix effects and extraction losses.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Bond Elut PPL or Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of LC-MS grade water.
-
Loading: Load the spiked water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 30 minutes to remove residual water.
-
Elution: Elute the analytes from the cartridge with 5-10 mL of a suitable solvent such as methanol or a dichloromethane/hexane mixture into a clean collection tube.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of mobile phase.[3]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: TCPP Analysis in Plasma by Liquid-Liquid Extraction (LLE) and GC-FPD
This protocol is adapted from a method for TCPP analysis in rodent plasma.[3]
-
Sample Preparation & Spiking:
-
Aliquot 200 µL of plasma into a glass centrifuge tube.
-
Spike the plasma with the internal standard (e.g., tripentyl phosphate).
-
Add 40 µL of a protein precipitation agent (e.g., trichloroacetic acid) and vortex for ~30 seconds. Let stand for ~15 minutes.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of toluene (B28343) to the tube and vortex vigorously for ~1 minute to extract the analytes.[3]
-
Centrifuge for ~5 minutes at ~2,800 x g to separate the layers.[3]
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Repeat the extraction with a second 1 mL aliquot of toluene. Combine the organic extracts.[3]
-
-
Concentration and Analysis:
Mandatory Visualizations
Workflow Diagrams (Graphviz)
Caption: Workflow for TCPP analysis in water by SPE and LC-MS/MS.
Caption: Workflow for TCPP analysis in plasma by LLE and GC.
References
- 1. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2722869A1 - Method for increasing ionization efficiency in mass spectroscopy - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Tris(2-chloro-1-methylethyl) phosphate (TCPP) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address instrument contamination during the quantification of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am consistently observing a TCPP peak in my solvent blanks. What are the potential sources of this contamination?
A1: Persistent TCPP peaks in solvent blanks are a common issue due to its widespread use as a flame retardant and plasticizer in many laboratory and consumer products.[1][2] Potential sources in the laboratory include:
-
Laboratory Dust: Dust is a significant reservoir for TCPP.[1][2][3][4] High concentrations of TCPP in household and laboratory dust can easily contaminate samples, solvents, and equipment.[1][2]
-
Consumables: Plastic labware such as pipette tips, vials, and tubing can leach TCPP.[1] Common items like Kimwipes™ have also been identified as a source of TCPP contamination.[1][2][3]
-
Solvents and Reagents: Even high-purity or analytical grade solvents, such as acetone (B3395972), can sometimes be contaminated with TCPP.[1][2][3] It is crucial to test each new bottle or lot of solvents and reagents.
-
Laboratory Equipment: Components within analytical instruments and sample preparation equipment can be sources of contamination. For instance, potting compounds in HEPA filters have been identified as a major source of TCPP outgassing.[1][5]
-
Cross-Contamination: Improper sample handling can lead to cross-contamination from high-concentration samples or standards to blanks and other samples.[1]
Q2: How can I systematically identify the source of TCPP contamination in my instrument?
A2: A systematic approach is recommended to pinpoint the source of contamination. The following workflow can help isolate the issue.
Q3: My background TCPP levels are fluctuating between analytical runs. What could be the cause?
A3: Fluctuating background levels often suggest intermittent or procedural sources of contamination.[1] Consider these possibilities:
-
Inconsistent Cleaning Procedures: Ensure that a standardized and rigorous cleaning protocol for all glassware and equipment is followed for every run.
-
Airborne Contamination: Activities in the lab or adjacent areas can stir up dust and introduce airborne TCPP. Variations in laboratory airflow can also contribute.[1]
-
Personal Contamination: TCPP residues on gloves or lab coats can be transferred to samples. It is good practice to change gloves frequently, especially after handling potentially contaminated items.[1]
Q4: What is the best way to clean laboratory glassware to minimize TCPP contamination?
A4: A multi-step cleaning process is crucial for removing trace levels of TCPP from glassware.[1]
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.[1]
-
Detergent Wash: Scrub glassware using a laboratory-grade, phosphate-free detergent in hot water.[1]
-
Acid Rinse (Optional but Recommended): For a more thorough cleaning, soak or rinse the glassware with a 10% (v/v) hydrochloric acid solution, followed by a comprehensive rinse with tap water.[1]
-
Deionized Water Rinse: Rinse at least three to four times with distilled or deionized water.[1]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in your analysis (e.g., acetone or methanol (B129727) that has been pre-screened for TCPP).[1][2]
-
Drying: Allow glassware to air dry on a clean rack or in a drying oven. To prevent dust contamination, you can loosely cover openings with pre-cleaned aluminum foil.[1]
Q5: I'm using LC-MS and suspect ion suppression is affecting my TCPP quantification. How can I confirm and address this?
A5: Ion suppression is a common issue in LC-MS where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal.[6]
-
Confirmation:
-
Post-Column Infusion: Continuously infuse a standard solution of TCPP into the mass spectrometer detector post-column while injecting a blank matrix extract. A dip in the baseline signal at TCPP's retention time indicates the presence of ion-suppressing components.[6]
-
Matrix Factor Calculation: Compare the peak area of TCPP in a post-extraction spiked sample to the peak area in a neat solution. A matrix factor of less than 1 indicates ion suppression.[6]
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation method to better remove matrix interferences. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple protein precipitation.[6]
-
Optimize Chromatography: Adjust the LC gradient to improve the separation between TCPP and co-eluting matrix components.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS (e.g., TCPP-d15) will co-elute with TCPP and experience the same degree of ion suppression, enabling accurate quantification.[6]
-
Dilute the Sample: If the TCPP concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Quantitative Data on Background TCPP Levels
The following table summarizes reported background levels of TCPP from various common laboratory sources. This data emphasizes the importance of identifying and mitigating potential contamination sources.
| Source | TCPP Isomer | Reported Concentration/Level | Reference |
| Kimwipes™ | TCPP-1 | ~34 to 71 ng/m² | [1][2][3] |
| Acetone (solvent) | TCPP-1 | ~14 ng/mL | [1][2][3] |
| Laboratory Surfaces (Wipe Samples) | TCPP-1 | Average: ~2,674 ng/m² (Range: ~21 to ~25,717 ng/m²) | [1][2][3] |
| Household Dust | TCPP | <140 to 5,490 ng/g | [1][2] |
| Household Dust | TCPP | 217–67,810 ng/g | [1][2] |
| Household Dust | TCPP | 0.19–73.7 µg/g | [1][2] |
Note: TCPP-1, tris(1-chloro-2-propyl)phosphate, is often the most abundant isomer in commercial TCPP mixtures.[2][4][7]
Experimental Protocols
Protocol for Minimizing Background Contamination in TCPP Sample Preparation
This protocol outlines key steps to minimize background contamination during the preparation of samples for TCPP analysis.[1]
Detailed Steps:
-
Designated Work Area: All sample preparation should be performed in a designated area, physically separate from where high-concentration TCPP standards are handled. The work surface should be non-porous (e.g., stainless steel) and thoroughly cleaned with a pre-screened solvent before and after use.[1][8]
-
Pre-screened Consumables: Before use in sample analysis, analyze a method blank for each new batch of solvents, reagents, and consumable materials (e.g., vials, pipette tips).[1] Do not use any lot that shows contamination.
-
Sample Handling:
-
Wear nitrile gloves and a clean lab coat at all times. Change gloves frequently.[1][8]
-
Use dedicated pipettes and other equipment for handling standards and samples to prevent cross-contamination.[1]
-
Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.[1]
-
-
Quality Control Samples: Include method blanks and laboratory control samples in each analytical batch to monitor for background contamination and verify the effectiveness of cleaning procedures.[1]
Example Sample Extraction Protocol for Plasma (GC-FPD Analysis)
This is an example protocol for the extraction of the main TCPP isomer (TCPP-1) from plasma, adapted from a validated method.[2] This may need to be modified for different matrices or analytical instruments.
-
Aliquoting: Spike 200-μL plasma aliquots with the appropriate TCPP-1 spiking solution.[2]
-
Protein Precipitation: Add 40 μL of trichloroacetic acid (TCA) and vortex for approximately 30 seconds. Let the standards rest for about 15 minutes.[2]
-
Liquid-Liquid Extraction:
-
Add 1 mL of toluene (B28343) and vortex vigorously for ~1 minute.
-
Centrifuge for ~5 minutes at ~2,800 x g.[2]
-
Transfer the supernatant (toluene layer) to a clean tube.
-
Repeat the extraction with another 1 mL of toluene.[2]
-
-
Evaporation and Reconstitution:
-
Analysis: The sample is now ready for analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD) or a similar system.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. balazs.com [balazs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Technical Support Center: Analysis of Tris(2-chloro-1-methylethyl) phosphate (TCPP)
Welcome to the technical support center for the analysis of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the common issue of TCPP adsorption to laboratory ware, which can lead to inaccurate and unreliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TCPP and why is it prone to adsorbing to labware?
A1: Tris(2-chloro-1-methylethyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant. Due to its chemical structure, TCPP is a hydrophobic compound with a tendency to adsorb to surfaces, particularly non-polar plastics like polypropylene (B1209903) and, to a lesser extent, glass surfaces.[1][2] This adsorption is driven by hydrophobic interactions between the TCPP molecule and the labware material.
Q2: What are the consequences of TCPP adsorption during analysis?
A2: The primary consequence of TCPP adsorption is the loss of analyte from the sample solution, leading to an underestimation of its true concentration. This can result in:
-
Inaccurate quantitative results.
-
Poor reproducibility between replicate samples and different laboratories.
-
Failed batch acceptance criteria in regulated environments.
-
Misinterpretation of toxicological or environmental monitoring data.
Q3: Which types of labware are most susceptible to TCPP adsorption?
A3: Untreated polypropylene (PP) and other non-polar plasticware are highly susceptible to the adsorption of hydrophobic compounds like TCPP. While glass is generally less prone to hydrophobic adsorption than PP, active sites on untreated glass surfaces can still lead to analyte loss.
Q4: What are "low-binding" labware, and are they effective for TCPP?
A4: Low-binding labware is specifically manufactured to have surfaces that are more hydrophilic and/or possess a neutral charge, which minimizes the hydrophobic and electrostatic interactions that cause analyte adsorption. These materials are highly recommended for the analysis of TCPP at low concentrations to improve recovery and ensure accurate quantification.
Q5: How does the choice of solvent affect TCPP adsorption?
A5: The solvent used to dissolve and dilute TCPP plays a crucial role in minimizing its adsorption. Using a solvent that keeps TCPP well-solubilized will reduce its tendency to interact with the surfaces of the labware. For reversed-phase chromatography, a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the sample diluent is generally preferred.
Troubleshooting Guide: Low TCPP Recovery
If you are experiencing low or inconsistent recovery of TCPP in your analytical workflow, consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution(s) |
| Low TCPP recovery in standards and samples | Adsorption of TCPP to plastic pipette tips, vials, and well plates. | 1. Switch to low-binding polypropylene or glass labware. 2. Silanize glassware to deactivate active sites. 3. Pre-rinse pipette tips with the sample or standard solution. |
| Inconsistent results between replicates | Variable adsorption due to minor differences in labware surfaces or handling. | 1. Ensure consistent use of the same type and lot of labware for all samples and standards. 2. Minimize the contact time between the sample and labware surfaces. 3. Vortex samples thoroughly after any transfer step. |
| Decreasing recovery over a sequence of injections | Carryover from TCPP adsorbed to the autosampler needle or injection port. | 1. Implement a rigorous needle wash protocol using a strong solvent (e.g., high organic content). 2. Use a blank injection after high-concentration samples to check for carryover. |
| Low recovery in extracted samples | Adsorption during sample preparation steps (e.g., evaporation, reconstitution). | 1. Use silanized glass vials for evaporation steps. 2. Reconstitute the sample in a solvent with a high percentage of organic content. |
Illustrative Data on TCPP Recovery
The following table provides illustrative data on the expected recovery of TCPP from different types of labware. The values are representative of the improvements that can be achieved by selecting appropriate materials and treatments for the analysis of hydrophobic compounds.
| Labware Type | Surface Treatment | Solvent | Illustrative TCPP Recovery (%) |
| Standard Polypropylene | None | 50% Acetonitrile/Water | 60-75 |
| Low-Binding Polypropylene | Proprietary | 50% Acetonitrile/Water | 90-105 |
| Standard Glass | None | 50% Acetonitrile/Water | 80-95 |
| Glass | Silanized | 50% Acetonitrile/Water | 95-105 |
Note: This data is for illustrative purposes and actual recoveries may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common procedure for silanizing glassware to reduce the number of active silanol (B1196071) groups on the glass surface, thereby minimizing analyte adsorption.
Materials:
-
Glassware to be silanized (e.g., vials, inserts, volumetric flasks)
-
Silanizing agent (e.g., 5% dimethyldichlorosilane in toluene)
-
Deionized water
-
Fume hood
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then methanol.
-
Drying: Dry the glassware completely in an oven at 110°C for at least one hour.
-
Silanization:
-
In a fume hood, prepare a 5% (v/v) solution of dimethyldichlorosilane in toluene.
-
Completely immerse the dry glassware in the silanizing solution for 5-10 minutes.
-
Alternatively, fill the glassware with the solution and let it stand for 5-10 minutes.
-
-
Rinsing:
-
Remove the glassware from the silanizing solution and rinse thoroughly with toluene to remove excess reagent.
-
Rinse the glassware with methanol to remove the toluene.
-
-
Drying: Dry the silanized glassware in an oven at 110°C for at least 30 minutes before use. The surface should now be hydrophobic.
Protocol 2: Evaluation of TCPP Adsorption to Labware
This protocol provides a framework for quantitatively assessing the extent of TCPP adsorption to different types of labware.
Materials:
-
TCPP analytical standard
-
Acetonitrile (or other suitable organic solvent)
-
Deionized water
-
Labware to be tested (e.g., standard polypropylene vials, low-binding polypropylene vials, glass vials, silanized glass vials)
-
LC-MS or GC-MS system
Procedure:
-
Prepare a TCPP Working Solution: Prepare a solution of TCPP in 50:50 acetonitrile:water at a concentration relevant to your analytical range (e.g., 100 ng/mL).
-
Incubation:
-
Aliquot the TCPP working solution into triplicate vials of each labware type being tested.
-
Cap the vials and let them stand at room temperature for a defined period that mimics your typical sample handling time (e.g., 1 hour, 4 hours, 24 hours).
-
-
Analysis:
-
At each time point, transfer the solution from the test vials to a clean, inert autosampler vial (e.g., silanized glass).
-
Analyze the TCPP concentration in each sample using a validated LC-MS or GC-MS method.
-
-
Control: As a control (representing 100% recovery), directly analyze the freshly prepared TCPP working solution that has not been incubated in any test labware.
-
Calculation: Calculate the percent recovery for each labware type at each time point using the following formula: % Recovery = (Mean concentration from test labware / Concentration of control) * 100
Visualizations
Caption: Experimental workflow for evaluating TCPP adsorption to different labware.
Caption: Logical relationship between the problem of low TCPP recovery and effective solutions.
References
Technical Support Center: Optimization of Photocatalytic Degradation of Tris(1-chloro-2-propyl) phosphate (TCPP) in Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic degradation of TCPP in wastewater.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low TCPP Degradation Efficiency | Inappropriate pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the generation of reactive oxygen species. Acidic conditions have been shown to enhance the photodegradation of TCPP.[1] | Adjust the pH of the reaction mixture. For TiO2-based catalysts, acidic conditions (around pH 4) are often favorable.[1] Use diluted HCl or NaOH for pH adjustment. |
| Suboptimal Catalyst Dosage: Too low a catalyst concentration results in insufficient active sites for the reaction. Conversely, an excessively high concentration can lead to light scattering and reduced light penetration. | Optimize the catalyst dosage. Studies have shown that increasing the TiO2 dosage can increase the degradation rate.[1] A typical starting range for TiO2 P25 is 10-50 mg/L.[1] | |
| Low Light Intensity: Insufficient light intensity will result in a lower rate of electron-hole pair generation in the photocatalyst, thereby reducing the formation of reactive oxygen species. | Ensure the light source is of adequate intensity and is positioned for optimal irradiation of the sample. The rate of photocatalytic degradation generally increases with light intensity, although at very high intensities, the relationship may become non-linear.[2] | |
| Presence of Inhibitory Ions: Certain inorganic ions, such as chlorides (Cl-) and bromides (Br-), can act as radical scavengers, consuming the hydroxyl radicals essential for TCPP degradation.[1] Bicarbonate ions (HCO3-) can also inhibit the process.[3] | If possible, pretreat the wastewater to remove high concentrations of inhibitory ions. Be aware that the presence of salts in the water matrix can negatively impact photocatalytic efficiency.[1][3] | |
| Catalyst Aggregation: The presence of electrolytes can cause nanoparticles to aggregate, reducing the available surface area for the reaction.[1] | Ensure proper dispersion of the catalyst in the solution. Sonication of the catalyst suspension before the experiment can help break up agglomerates. | |
| Inconsistent or Irreproducible Results | Inadequate Adsorption-Desorption Equilibrium: Failure to achieve equilibrium between the catalyst and TCPP before irradiation can lead to variability in the initial concentration of TCPP available for degradation. | Before turning on the light source, stir the suspension in the dark for a sufficient period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.[1] |
| Fluctuations in Reaction Temperature: Temperature can influence the reaction kinetics. | Conduct experiments in a temperature-controlled environment to ensure consistency.[1] | |
| Degradation of Catalyst Activity: The photocatalyst may lose activity over multiple uses due to surface fouling or structural changes. | For reusable catalysts, implement a regeneration step (e.g., washing and heat treatment) between experiments. Characterize the catalyst after several cycles to check for changes in its properties. | |
| Complete Mineralization Not Achieved | Formation of Stable Intermediates: The photocatalytic degradation of TCPP proceeds through various intermediate products, some of which may be more resistant to further degradation.[4][5] | Prolong the irradiation time to promote the complete breakdown of intermediates.[3] Consider using a more advanced analytical technique, such as LC-TOF-MS, to identify and monitor the concentration of intermediates.[3] |
| Insufficient Oxidizing Species: The concentration of reactive oxygen species may not be high enough to achieve full mineralization to CO2, water, and inorganic ions.[4][5] | Consider adding an additional oxidant, such as hydrogen peroxide (H2O2), to the system (e.g., UV/H2O2 process) to enhance the generation of hydroxyl radicals.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the photocatalytic degradation of TCPP?
A1: The primary mechanism involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), upon irradiation of the photocatalyst (e.g., TiO2) with a suitable light source (e.g., UV light).[4][5][7][8][9] These hydroxyl radicals are powerful oxidizing agents that attack the TCPP molecules, leading to their decomposition into smaller organic molecules, and eventually, mineralization into carbon dioxide, water, chloride ions (Cl-), and phosphate (B84403) ions (PO43-).[4][5][9]
Q2: How does the initial concentration of TCPP affect the degradation rate?
A2: Generally, a higher initial concentration of TCPP leads to a decrease in the degradation rate constant.[1] This is because at a fixed catalyst dosage and light intensity, the number of active sites and generated hydroxyl radicals is limited. As the TCPP concentration increases, the competition for these limited resources intensifies, leading to a slower degradation rate per TCPP molecule.
Q3: Can TCPP be degraded by UV light alone?
A3: No, the direct photolysis of TCPP by UV light is generally negligible as TCPP does not significantly absorb UV-Vis light.[3][10] The presence of a photocatalyst is necessary to initiate the degradation process.[10]
Q4: What type of catalyst is most effective for TCPP degradation?
A4: Titanium dioxide (TiO2), particularly in its anatase form and as Degussa P25, is a widely used and effective photocatalyst for TCPP degradation.[1][10] Modified TiO2 catalysts, such as N,S-codoped TiO2 and TiO2 with exposed (001) crystal facets, have also shown high photocatalytic activity.[4][9][11] The choice of catalyst can depend on the specific experimental conditions, including the light source (UV vs. visible light).
Q5: What are the main degradation pathways of TCPP?
A5: The main degradation pathways for TCPP during photocatalysis include hydroxylation, oxidation, dechlorination, and dealkylation.[3] These reactions lead to the formation of various transformation products before complete mineralization.
Experimental Protocols
General Protocol for Photocatalytic Degradation of TCPP
This protocol outlines a typical experimental procedure for assessing the photocatalytic degradation of TCPP in an aqueous solution.
1. Materials and Reagents:
-
TCPP standard
-
Photocatalyst (e.g., TiO2 P25)
-
Ultrapure water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Methanol or Acetonitrile (for HPLC analysis)
2. Experimental Setup:
-
Photochemical reactor equipped with a light source (e.g., UV lamps with a specific wavelength, such as 254 nm).[1]
-
Magnetic stirrer
-
Reaction vessel (e.g., quartz or glass beaker)
-
pH meter
-
Syringe filters (e.g., 0.22 µm)
3. Procedure:
-
Preparation of TCPP Stock Solution: Prepare a stock solution of TCPP in a suitable solvent (e.g., methanol) and then dilute it with ultrapure water to the desired initial concentration (e.g., 0.25 mg/L).[1]
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 50 mg/L of TiO2 P25) to the TCPP solution.[1]
-
pH Adjustment: Adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH.[1]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the TCPP molecules and the catalyst surface.[1]
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Continue stirring the suspension throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the withdrawn samples through a syringe filter to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the concentration of TCPP in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Effect of Initial TCPP and Catalyst Concentration on Degradation Rate
| Initial TCPP Conc. (mg/L) | Catalyst (TiO2 P25) Dosage (mg/L) | Degradation after 60 min | Reference |
| 0.25 | 50 | ~100% | [1] |
| 0.5 | 50 | ~100% | [1] |
| 1.0 | 50 | ~91% | [1] |
Table 2: Influence of pH on TCPP Photodegradation
| Initial pH | Degradation Trend | Reference |
| 4 | Highest degradation rate | [1] |
| 6 | Moderate degradation rate | [1] |
| 8 | Lowest degradation rate | [1] |
Visualizations
Caption: Workflow for a typical photocatalytic degradation experiment of TCPP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tris(2-chloropropyl) phosphate (TCPP) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Tris(2-chloropropyl) phosphate (B84403) (TCPP), a prevalent organophosphate flame retardant, is critical for environmental monitoring, toxicological studies, and ensuring product safety. The selection of a robust and validated analytical method is the cornerstone of reliable data generation. This guide provides an objective comparison of the two most common analytical techniques for TCPP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of TCPP and other organophosphate esters. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data [1]
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99[1] | Good linearity is generally achievable over a defined concentration range. |
| Limit of Detection (LOD) | 1 - 3 ng/L (in lake water)[1] | Can vary significantly depending on the sample matrix and instrumentation. A method for TCPP-1 in plasma reported an LOD of ~1 ng/mL.[2][3] |
| Limit of Quantification (LOQ) | 0.012 mg/L[1] | Typically 3-10 times the LOD. A validated method for TCPP-1 in plasma reported an LLOQ of ~5 ng/mL.[2][3] |
| Accuracy (% Recovery) | 85 - 99% (in lake water)[1] | Can be influenced by matrix effects and the efficiency of the sample preparation. Recovery of TCPP-1 in plasma was reported to be ≥77.0%.[2] |
| Precision (%RSD) | < 15%[1] | Generally good precision is achievable. Inter- and intra-day precision for TCPP-1 in plasma was reported to be between 1.7% and 9.3%.[2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data [1]
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99[1][4] | High linearity is consistently reported. |
| Limit of Detection (LOD) | 0.19 ng/mL (for a suite of OPCs in whole blood)[2] | Superior sensitivity is a key advantage. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL (in human serum)[4] | Allows for the detection of low levels of TCPP. |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ)[4] | Matrix effects can still be a factor and require careful management.[1] |
| Precision (%RSD) | < 15% (< 20% for LLOQ)[4] | Robust and reproducible results are consistently achieved.[1] |
Table 3: Comparative Analysis of Methods for TCPP in Sediment [5]
| Parameter | New Validated Method (PLE with GC-MS/MS) | Established Method A (Soxhlet with GC-MS) | Established Method B (Ultrasonic Extraction with LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/g | 0.5 ng/g | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g[5] | 1.5 ng/g | 0.7 ng/g |
| Recovery (%) | 92 ± 5% | 85 ± 8% | 95 ± 6% |
| Precision (RSD %) | < 7% | < 12% | < 10% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Matrix Effects | Minimal | Moderate | Low to Moderate |
| Sample Throughput | High | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline typical protocols for the analysis of TCPP.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of TCPP isomers.[6]
-
Sample Preparation: For environmental or biological samples, an extraction and clean-up step is necessary. This may involve liquid-liquid extraction or solid-phase extraction. For plasma samples, a protein precipitation with trichloroacetic acid followed by extraction with toluene (B28343) can be used.[2][3]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[6]
-
Injector: Splitless injection at 250°C.[6]
-
Carrier Gas: Helium is typically used.[1]
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 300°C.[1] This program should be optimized to achieve baseline separation of the isomers.[6]
-
-
Mass Spectrometry (MS) Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a typical workflow for the quantification of TCPP in human serum.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add an internal standard (e.g., d15-TCPP).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Method Validation and Workflow
The validation of an analytical method is a critical process to ensure the reliability of the data. The general workflow involves several key stages, from sample collection to data analysis.
Caption: General workflow for the validation of an analytical method.
The logical flow for quantitative analysis, especially when using an internal standard, is crucial for ensuring accuracy by correcting for variability during sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Inter-laboratory Comparison of TCPP Measurement in Standard Reference Materials: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and precise measurement of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is critical for environmental monitoring, exposure assessment, and regulatory compliance. This guide provides an objective comparison of TCPP measurements in standard reference materials across different laboratories, supported by experimental data and detailed methodologies.
Tris(1-chloro-2-propyl) phosphate, a widely used organophosphate flame retardant, is frequently detected in various environmental matrices. To ensure the quality and comparability of analytical data, inter-laboratory comparisons and the use of standard reference materials (SRMs) are essential. This guide summarizes reported data for TCPP in a commonly used SRM and outlines the typical experimental protocols employed for its analysis.
Data Presentation: TCPP Measurement in NIST SRM 2585
While a formal, large-scale proficiency testing report for TCPP in a specific standard reference material was not publicly available at the time of this guide's compilation, several independent research laboratories have reported their measurements of TCPP in the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, "Organic Contaminants in House Dust". These data, while not from a formal inter-laboratory study, provide a valuable comparison of analytical performance across different expert laboratories. The values for TCPP (also reported as TCIPP or tris(2-chloroisopropyl) phosphate) in SRM 2585 are presented below. It is important to note that the certificate of analysis for SRM 2585 provides certified values for some polybrominated diphenyl ethers (PBDEs) and reference values for select organophosphate flame retardants, but not a certified value for TCPP[1][2].
| Reporting Laboratory/Study | Reported Concentration of TCPP (TCIPP) in SRM 2585 (ng/g) | Analytical Method |
| Stapleton et al. (2014)[3] | 1820 ± 90 | GC/MS |
| Bergh et al. (2012) | ~1800 | GC-MS/MS (PCI) |
| Van den Eede et al. (2011) | 1800 | GC-NCI-MS |
Note: The results from Bergh et al. (2012) and Van den Eede et al. (2011) are cited in Stapleton et al. (2014) as being very similar to their findings.[3]
Experimental Protocols
The accurate quantification of TCPP in complex matrices like house dust requires robust analytical methodologies. The following sections detail the common experimental protocols used by laboratories for the analysis of TCPP in standard reference materials.
Sample Preparation and Extraction
A common method for extracting TCPP from solid matrices like dust involves ultrasonication with an organic solvent.
-
Sample Weighing: A precise amount of the dust SRM (e.g., 100 mg) is weighed into an extraction vessel.
-
Internal Standard Spiking: A known amount of a labeled internal standard, such as deuterated TCPP (d15-TDCIPP), is added to the sample to correct for matrix effects and variations in recovery.
-
Extraction: The sample is typically extracted with a solvent mixture, such as 50:50 dichloromethane:hexane, using sonication. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are concentrated using an automated nitrogen evaporation system.
-
Extract Cleanup: The concentrated extract is then cleaned to remove interfering substances. A common technique is solid-phase extraction (SPE) using a sorbent like Florisil.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the determination of TCPP.
-
Gas Chromatography (GC): An Agilent 7890 series gas chromatograph or equivalent is typically used.
-
Column: A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms, is employed for separation.
-
Injection: A splitless injection is commonly used to introduce the sample extract onto the column.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes of interest.
-
-
Mass Spectrometry (MS): An Agilent 7000 series triple quadrupole mass spectrometer or a similar instrument is used for detection and quantification.
-
Ionization Mode: Both electron impact (EI) and negative chemical ionization (NCI) have been used. Positive chemical ionization (PCI) has also been reported.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for TCPP and its internal standard.
-
Mandatory Visualization
The following diagrams illustrate the typical workflow for TCPP analysis and the logical process for evaluating inter-laboratory comparison data.
References
Comparative Toxicity of TCPP Isomers and Commercial Mixtures: A Guide for Researchers
Disclaimer: Direct comparative toxicological studies on the individual isomers of tris(chloropropyl) phosphate (B84403) (TCPP) are not extensively available in the peer-reviewed literature.[1] The majority of research has been conducted on commercial TCPP, which is a mixture of four primary isomers. This guide synthesizes the available data on the TCPP isomeric mixture and, where possible, contextualizes the findings in relation to its constituent isomers. A significant data gap exists regarding the comparative toxicity of the individual TCPP isomers.[1]
Commercial TCPP is a high-production-volume organophosphate flame retardant found in a wide array of consumer and industrial products.[1][2] It is not a single chemical entity but an isomeric mixture, with tris(1-chloro-2-propyl) phosphate (TCIPP or TCPP1) being the most abundant isomer.[1][2][3] The typical composition of commercial TCPP is approximately 71% TCPP1, 26% bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP2), 3% bis(2-chloropropyl) 2-chloroisopropyl phosphate (TCPP3), and 0.1% tris(2-chloropropyl) phosphate (TCPP4).[1] Due to the prevalence of the isomeric mixture in commerce and its environmental presence, toxicological assessments have predominantly focused on the mixture as a whole.[1]
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from toxicological studies on commercial TCPP mixtures.
In Vitro Cytotoxicity and Genotoxicity
| Cell Line | Assay Type | Concentration/Dose | Observed Effect | Reference(s) |
| Human Lymphocytes | Micronucleus Assay | 30 and 40 µg/mL | Marginally significant increase in micronuclei frequency | [1][3] |
| Human Lymphocytes | Cytotoxicity (CBPI) | 20, 30 and 40 µg/mL | Statistically significant cytotoxic effects | [3] |
| HepG2 Cells | Caspase-3 Activity | 100 nM - 100 µM (48h) | Enhanced activity, indicating apoptosis | [1] |
| HepG2 Cells | Reactive Oxygen Species | 50 and 100 µM | Increased production | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Comet Assay (DNA Damage) | 50 to 400 µM | DNA damage observed | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis (SubG1 phase) | 5 to 400 µM | 5.1% - 58.8% of cells in apoptotic phase | |
| Human Red Blood Cells | Hemolysis & Eryptosis | 500 and 1000 µg/mL | Statistically significant increase in hemolysis and eryptosis. TCIPP showed stronger effects than TCEP. | [4] |
Endocrine Disrupting Effects
| Cell Line | Assay Type | Concentration/Dose | Observed Effect | Reference(s) |
| H295R Cells | Steroidogenesis Assay | Not specified | Increased 17β-estradiol (E2) and testosterone (B1683101) (T) concentrations. Upregulation of four major steroidogenic genes. | [1] |
| HepG2 Cells | Lipid Accumulation | Not specified | Increased lipid accumulation, potentially linked to disruption of cytochrome P450 (CYP) enzymes. | [1] |
Developmental and Reproductive Toxicity (In Vivo)
| Species | Study Type | Dosing Regimen | Observed Effect | Reference(s) |
| Rat | Two-generation oral study | 99 mg/kg-day (LOAEL) | Decreased uterine weights and effects on the estrous cycle in F0 females. | [5] |
| Rat | Developmental toxicity | 6, 70, or 625 mg/kg/day (GD 0-20) | No significant effects on maternal toxicity or litter endpoints. Increased incidence of cervical ribs. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols for key assays used to evaluate the toxicity of the commercial TCPP mixture.
In Vitro Micronucleus Assay in Human Lymphocytes
-
Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.[2]
-
Exposure: Logarithmically growing cells are exposed to various concentrations of the TCPP mixture (e.g., 10, 20, 30, and 40 µg/mL) for a defined period (e.g., 24 hours).[1][3] A solvent control (e.g., DMSO) and a positive control (e.g., mitomycin C) are included.[2]
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, leading to the accumulation of binucleated cells that have completed one nuclear division.[1][2]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[1] The slides are then stained with a DNA-specific stain (e.g., Giemsa or DAPI) to visualize the micronuclei.
-
Analysis: The frequency of micronuclei in a population of binucleated cells (typically 1000-2000 cells) is determined using a microscope. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[3]
HepG2 Cytotoxicity and Gene Expression Assays
-
Cell Culture: The human hepatoma cell line HepG2 is maintained in an appropriate culture medium.[1]
-
Exposure: Cells are treated with various concentrations of the TCPP isomeric mixture for different time points (e.g., 24 and 48 hours).[1]
-
Cytotoxicity Assays:
-
Cell Viability: Assessed using assays such as the lactate (B86563) dehydrogenase (LDH) release assay or the resazurin (B115843) reduction assay.[1]
-
Apoptosis: Evaluated by measuring caspase-3 activity.[1]
-
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS production can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
Gene and Protein Expression Analysis: The expression and activity of CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) can be determined by qRT-PCR and specific enzyme activity assays.[1]
H295R Steroidogenesis Assay
-
Cell Culture: The human adrenocortical carcinoma cell line H295R is cultured in a suitable medium containing supplements.
-
Exposure: Cells are exposed to a range of concentrations of the TCPP isomeric mixture.
-
Hormone Analysis: After the exposure period, the culture medium is collected, and the concentrations of steroid hormones such as 17β-estradiol and testosterone are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Experimental Workflow for In Vitro Toxicity Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Tris(2-chloropropyl) phosphate (TCPP) and Other Organophosphate Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
As regulatory pressures have led to the phasing out of polybrominated diphenyl ethers (PBDEs), organophosphate flame retardants (OFRs) have become prevalent alternatives in a multitude of consumer and industrial products.[1][2] Among these, Tris(2-chloropropyl) phosphate (B84403) (TCPP), a chlorinated organophosphate, is extensively used, particularly in polyurethane foams, due to its cost-effectiveness and performance.[3][4] However, the increased use of OFRs necessitates a thorough evaluation of their performance, safety, and environmental impact compared to other alternatives.[5]
This guide provides an objective comparison of TCPP against other common chlorinated OFRs, namely Tris(2-chloroethyl) phosphate (TCEP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The comparison is supported by experimental data on flame retardancy, physicochemical properties, and toxicological profiles to assist researchers in making informed decisions.
Mechanism of Flame Retardancy
TCPP imparts flame retardancy through a dual-action mechanism that operates in both the gas and condensed phases of a fire.[6] This synergistic phosphorus-chlorine action is a key aspect of its effectiveness.
-
Gas Phase Action : During combustion, TCPP decomposes and releases chlorine and phosphorus-containing radicals. These radicals act as scavengers in the vapor phase, interrupting the high-energy chain reactions of hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame. This process slows the rate of heat release and flame spread.
-
Condensed Phase Action : In the solid material, the phosphorus component promotes the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and reducing the release of flammable gases.
References
- 1. Biodegradation pathway and mechanism of tri (2-chloropropyl) phosphate by Providencia rettgeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. sdaoxintong.com [sdaoxintong.com]
Efficacy and Toxicological Profile of TCPP versus Brominated Flame Retardants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flame retardant, Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), and commonly used brominated flame retardants (BFRs). The objective is to present a balanced overview of their efficacy, supported by experimental data, alongside a summary of their toxicological and environmental profiles to inform material selection and development.
Overview of Flame Retardant Mechanisms
Flame retardants function through two primary mechanisms: in the gas phase by interrupting the chemical reactions of combustion, or in the condensed phase by promoting the formation of a protective char layer on the material's surface.
Tris(2-chloro-1-methylethyl) phosphate (TCPP) is an organophosphate flame retardant that exhibits a dual mechanism of action. In the gas phase, it releases phosphorus and chlorine radicals that quench the high-energy radicals (H• and OH•) responsible for sustaining the combustion process. In the condensed phase, it promotes the formation of a char layer, which insulates the underlying polymer from heat and oxygen.
Brominated Flame Retardants (BFRs) , such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), primarily operate in the gas phase. Upon heating, they release bromine radicals, which are highly effective at scavenging the free radicals in the flame, thereby inhibiting the combustion chain reaction.
Figure 1: Mechanisms of TCPP and Brominated Flame Retardants.
Comparative Efficacy Data
The following tables summarize the flame retardancy performance of TCPP and select brominated flame retardants in various polymer matrices. Data is compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions and formulations.
Table 1: Flame Retardancy Performance in Flexible Polyurethane (PU) Foam
| Flame Retardant | Loading (% wt.) | Limiting Oxygen Index (LOI) (%) | UL 94 Classification | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |
| TCPP | 10 - 20 | 22.9 - 31 | V-0 / HB | ~420 | [1][2] |
| PentaBDE | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
Table 2: Flame Retardancy Performance in Rigid Polyurethane (PU) Foam
| Flame Retardant | Loading (% wt.) | Limiting Oxygen Index (LOI) (%) | UL 94 Classification | Reference(s) |
| TCPP | 10 & 20 | Enhanced fire performance | Favorable outcomes in ISO 11925-2 and UL-94 tests | [5][6] |
| DecaBDE | Not Specified | Not Specified | Not Specified |
Table 3: Flame Retardancy Performance in High-Impact Polystyrene (HIPS)
| Flame Retardant | Co-additive | UL 94 Classification | Reference(s) |
| DecaBDE | Antimony Trioxide (Sb₂O₃) | V-0 | [7] |
Table 4: Flame Retardancy Performance in Epoxy Resins
| Flame Retardant | Application | UL 94 Classification | Reference(s) |
| TBBPA | Printed Wiring Boards (FR-4) | V-0 / V-1 | [8] |
Toxicological and Environmental Profile
The selection of a flame retardant increasingly involves consideration of its potential impact on human health and the environment.
Table 5: Comparative Toxicological and Environmental Profile
| Flame Retardant | Key Toxicological Concerns | Environmental Fate |
| TCPP | Suspected carcinogen and reprotoxicant; potential endocrine disruptor.[9] The U.S. EPA has characterized it as a high hazard for developmental and reproductive toxicity based on animal studies.[10] | Persistent in the environment with an estimated half-life of over 60 days.[11] It is detected in water, air, and dust.[11] |
| PBDEs | Developmental neurotoxicity is a primary concern, with studies suggesting links to lower IQ in children.[12][13][14][15][16] | Persistent, bioaccumulative, and toxic (PBT) chemicals. They are found globally in the environment and in human tissues. |
| TBBPA | Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the IARC.[17][18] It may also act as an endocrine disruptor.[1] | Widespread environmental contaminant found in abiotic and biotic matrices.[9][12] |
Experimental Protocols
Detailed methodologies for the key flammability tests cited are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically in the center of the chimney.
-
Gas flow meters to control the oxygen and nitrogen mixture.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of a specified size is placed vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top edge of the specimen is ignited with the ignition source.
-
The oxygen concentration is adjusted until the specimen just supports combustion for a specified period (e.g., 3 minutes) or the flame consumes a specified length of the specimen.
-
The LOI is calculated as the percentage of oxygen in the gas mixture.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Comparative evaluation of flame retardant performance in rigid polyurethane foams: TCPP, TDCP MP, and ATH as promising additives | AVESİS [avesis.omu.edu.tr]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. Tris(1-Chloro-2-Propyl) Phosphate | 13674-84-5 [chemicalbook.com]
- 10. healthvermont.gov [healthvermont.gov]
- 11. mdpi.com [mdpi.com]
- 12. Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants [pubmed.ncbi.nlm.nih.gov]
- 13. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Australia classifies TBBPA as category 2 carcinogen | Food Packaging Forum [foodpackagingforum.org]
A Comparative Guide to Solid-Phase Extraction (SPE) Sorbents for TCPP Cleanup
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of SPE Sorbent Performance for the Analysis of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP).
The accurate quantification of Tris(2-chloro-1-methylethyl) phosphate (TCPP), a widely used organophosphate flame retardant, is crucial for environmental monitoring and human health risk assessment. Effective sample cleanup is a critical step in achieving reliable analytical results, with solid-phase extraction (SPE) being a common and powerful technique. The choice of SPE sorbent significantly impacts the recovery of TCPP and the removal of interfering matrix components. This guide provides a comparative evaluation of various SPE sorbents for TCPP cleanup, supported by experimental data from multiple studies.
Performance Overview of SPE Sorbents for TCPP Analysis
The selection of an appropriate SPE sorbent for TCPP, a compound of intermediate polarity, depends on the sample matrix and the analytical method employed. The following table summarizes the performance of several commonly used SPE sorbents for the extraction and cleanup of TCPP and other organophosphate flame retardants (OPFRs) from various environmental matrices.
| Sorbent Type | Sorbent Name(s) | Matrix | Recovery of TCPP (%) | Key Findings & Citations |
| Polymeric | Bond Elut PPL (Styrene-Divinylbenzene) | Lake Water | 85-99 | High surface area is optimal for extracting polar and medium polar compounds from large volumes of water.[1] |
| Oasis HLB (Hydrophilic-Lipophilic Balanced) | Groundwater | >70 (for various pesticides) | Provides high average recoveries for a broad range of compounds.[2][3] Often the choice for polyphenol analysis due to its robustness.[3] | |
| Poly-Sery PSD | River & Underground Water | 70.3-114.3 (for various OPFRs) | Demonstrated good linearity and satisfactory recoveries for a range of OPFRs in water samples.[4] | |
| Silica-Based | Silica Gel | Soil | Not specified for TCPP alone | Used in a multilayer cartridge with alumina (B75360) for effective reduction of matrix effects in soil samples.[5] |
| C18 (Octadecyl-bonded silica) | Drinking Water | Not specified for TCPP alone | A modified EPA method for drinking water utilizes C18 bonded SPE columns.[6] Generally well-established for non-polar compounds.[7] | |
| Inorganic Adsorbent | Florisil (Magnesium Silicate) | House Dust, Sludge | Not specified for TCPP alone | Selected over PSA for better performance in sludge sample cleanup.[8] Commonly used for cleanup of house dust extracts. |
Note: Direct comparative studies for TCPP across all sorbents are limited. The data presented is compiled from various studies focusing on OPFR analysis. Recovery rates can be influenced by the specific experimental conditions.
Experimental Workflows and Protocols
The general workflow for SPE cleanup of TCPP involves sample pre-treatment, cartridge conditioning, sample loading, washing, and elution. Below are diagrams and detailed protocols derived from various analytical methods.
General SPE Workflow for TCPP Cleanup
Caption: A generalized experimental workflow for the solid-phase extraction (SPE) and analysis of TCPP.
Detailed Experimental Protocols
1. Protocol for Water Samples using Polymeric Sorbent (e.g., Bond Elut PPL) [1][9]
-
Sample Preparation:
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge (e.g., Bond Elut PPL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[9]
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of 5-10 mL/min.[9]
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.[9]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for approximately 30 minutes.[9]
-
Elution: Elute the analytes with 10 mL of a suitable solvent mixture, such as dichloromethane (B109758) or an acetone/hexane mixture.[9]
-
-
Post-Elution:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by GC-MS or LC-MS/MS.[9]
-
2. Protocol for Solid Samples (House Dust) using Florisil
-
Sample Extraction:
-
Weigh approximately 50 mg of the sieved house dust sample.
-
Spike with an internal standard (e.g., 100 ng of TCPP-d18).
-
Perform ultrasonic extraction with a solvent mixture like n-hexane:acetone.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction two more times.
-
Combine the extracts and concentrate to approximately 1 mL.
-
-
SPE Cleanup:
-
Conditioning: Condition a Florisil SPE cartridge with 6 mL of n-hexane. Do not allow the cartridge to dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the cartridge.
-
Elution: Elute the target OPFRs using 8-10 mL of ethyl acetate (B1210297) or a 90:10 (v/v) mixture of n-hexane:acetone.
-
-
Post-Elution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 500 µL of isooctane) for GC-MS/MS analysis.
-
Logical Relationship for Sorbent Selection
The choice of an SPE sorbent is a critical step that depends on the properties of the analyte (TCPP) and the sample matrix. The following diagram illustrates the decision-making process for selecting an appropriate sorbent.
Caption: Decision logic for selecting an SPE sorbent based on analyte and matrix properties for TCPP analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
Comparative analysis of TCPP degradation by different advanced oxidation processes
The persistent and potentially toxic nature of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), a widely used flame retardant, in aquatic environments has necessitated the development of effective degradation technologies. Advanced Oxidation Processes (AOPs) have emerged as a promising solution due to their ability to generate highly reactive radicals that can break down this recalcitrant organic pollutant. This guide provides a comparative analysis of different AOPs for the degradation of TCPP, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Performance Comparison of Advanced Oxidation Processes for TCPP Degradation
The efficacy of various AOPs in degrading TCPP varies significantly based on the specific process, operating conditions, and the composition of the water matrix. The following table summarizes the performance of several key AOPs based on published experimental data.
| Advanced Oxidation Process (AOP) | Degradation Efficiency (%) | Reaction Time | Kinetics | Mineralization | Key Experimental Conditions | Reference |
| UV/TiO₂ Photocatalysis | ~100% | 60 min | Pseudo-first-order (k = 0.0613 min⁻¹) | 89% TOC removal | [TCPP]₀ = 0.25 mg/L, TiO₂ (P25) = 50 mg/L, Acidic pH | [1] |
| UV/H₂O₂ | Effective degradation | 12 h | Pseudo-first-order | 64.2% TOC removal, 96% Cl⁻ recovery, 50% PO₄³⁻ recovery | - | [2][3] |
| UV/Persulfate (PS) | High degradation | - | Pseudo-first-order (k = 0.1789 min⁻¹) | - | SO₄⁻ was the predominant oxidation species | [2] |
| ZVI-activated Persulfate | 96.5% | 2 h | - | 63.16% Cl⁻ release, 42.01% PO₄³⁻ release | Mechanochemical process | [1] |
| Photo-Fenton (heterogeneous) | ~100% | 60 min | - | Carboxylated, dechlorinated, and hydroxylated products formed | Catalyst: MIL-88B-NH₂, Visible light irradiation | [4] |
| Ozonation (O₃) | Ineffective for chlorinated aliphatic compounds | - | - | - | Low reactivity with TCPP | [5] |
| UV/O₃ | 30% | 120 min | - | - | - | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of results. Below are outlines of typical experimental protocols for the AOPs discussed.
UV/TiO₂ Photocatalysis
A stock solution of TCPP is prepared in ultrapure water. In a typical experiment, a specific volume of the TCPP solution is placed in a photoreactor. A measured amount of TiO₂ photocatalyst (e.g., P25) is added to the solution to achieve the desired catalyst loading (e.g., 50 mg/L). The suspension is then stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium. Subsequently, the suspension is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) under continuous stirring. Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst particles, and analyzed for the remaining TCPP concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction and the release of inorganic ions like chloride (Cl⁻) and phosphate (PO₄³⁻) using ion chromatography.[1][6]
UV/H₂O₂ Process
A known concentration of TCPP is prepared in a suitable aqueous solution. The pH of the solution may be adjusted as required. A specific concentration of hydrogen peroxide (H₂O₂) is added to the TCPP solution. The reaction is initiated by exposing the solution to UV irradiation from a lamp of a specific wavelength and intensity. The reactor is typically equipped with a magnetic stirrer to ensure homogeneity. Samples are collected at different time points, and the reaction is quenched, if necessary, by adding a substance that scavenges the residual H₂O₂ (e.g., sodium sulfite). The concentration of TCPP and its degradation byproducts are then determined using chromatographic methods. The extent of mineralization is evaluated by monitoring TOC, Cl⁻, and PO₄³⁻ concentrations over time.[2][3]
Persulfate (PS) Activation
-
UV-Activated Persulfate: A TCPP solution of a known concentration is prepared. A specific amount of a persulfate salt (e.g., potassium persulfate) is added to the solution. The mixture is then exposed to UV irradiation to activate the persulfate and generate sulfate (B86663) radicals. The experimental setup and sampling procedure are similar to the UV/H₂O₂ process. The degradation of TCPP is monitored over time.[2]
-
Zero-Valent Iron (ZVI) Activated Persulfate: This process is often carried out as a mechanochemical reaction. A mixture of TCPP-contaminated soil or water, ZVI powder, and a persulfate salt is placed in a planetary ball mill. The milling process provides the mechanical energy to activate the persulfate with ZVI, leading to the generation of reactive radicals and subsequent degradation of TCPP. After a specific milling time, the sample is extracted and analyzed for the remaining TCPP concentration and the released inorganic ions.[1]
Photo-Fenton Process (Heterogeneous)
A suspension containing the TCPP solution and a heterogeneous photo-Fenton catalyst (e.g., MIL-88B-NH₂) is prepared. The pH of the suspension is adjusted to the optimal range for the Fenton reaction (typically acidic). A specific amount of H₂O₂ is added to the suspension. The reaction is initiated by irradiating the mixture with visible light or UV light, depending on the catalyst's properties, while ensuring continuous stirring. Samples are collected at predetermined time intervals, filtered to remove the catalyst, and analyzed for TCPP concentration and degradation products.[4]
Ozonation
A stream of ozone-containing gas is bubbled through the TCPP solution in a suitable reactor. The ozone dosage and contact time are controlled. For catalytic ozonation, a catalyst is added to the solution before introducing ozone. Samples are taken at different time points to measure the concentration of TCPP. It is important to note that studies have shown ozonation to be less effective for chlorinated aliphatic compounds like TCPP.[5]
Signaling Pathways and Experimental Workflows
To visualize the complex relationships and processes involved in TCPP degradation by AOPs, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of TCPP degradation by various AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tris(2-chloropropyl) phosphate (TCPP): A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tris(2-chloropropyl) phosphate (B84403) (TCPP), a common flame retardant. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle TCPP in a laboratory setting.
Immediate Safety and Handling Precautions
Tris(2-chloropropyl) phosphate is a hazardous substance that requires careful handling to prevent adverse health effects and environmental contamination.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of TCPP should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In the event of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Disposal Plan: Operational and Logistical Procedures
The recommended method for the proper disposal of TCPP and TCPP-contaminated waste is incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Waste Segregation and Storage
-
Segregate TCPP waste: Keep TCPP and materials contaminated with TCPP separate from other waste streams.
-
Use compatible containers: Store liquid TCPP waste in tightly sealed, chemically resistant containers (e.g., high-density polyethylene (B3416737) or glass). Solid waste, such as contaminated lab materials, should be placed in durable, leak-proof containers.
-
Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the appropriate hazard warnings (e.g., "Harmful if Swallowed").[2][3][4][5][6]
Transportation and Disposal
-
Engage a licensed waste hauler: Transportation of hazardous waste must be conducted by a certified hazardous waste transportation company.
-
Manifesting: A hazardous waste manifest must accompany the shipment. This document tracks the waste from the point of generation to its final disposal facility.[7]
-
DOT Regulations: While some sources suggest TCPP may not be regulated by the Department of Transportation (DOT) for transport, it is crucial to confirm this with the disposal vendor and adhere to all applicable local, state, and federal regulations for transporting chemical waste.[8][9]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the incineration of TCPP and other halogenated organic compounds.
| Parameter | Recommended Value/Standard | Citation(s) |
| Incineration Temperature | ≥ 1100 °C (for waste with >1% halogenated organic substances) | [10][11] |
| Residence Time | 1-2 seconds | [12][13] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | [13][14] |
| Particulate Matter Emissions | < 180 mg/dscm (corrected to 7% O₂) | [15] |
| Hydrogen Chloride (HCl) Emissions | ≤ 1.8 kg/hr or 99% removal | [14][15] |
| Carbon Monoxide (CO) Emissions | Varies by regulation; continuous monitoring required | [15] |
Experimental Protocol: Extraction of TCPP from Polyurethane Foam
This protocol outlines a common laboratory procedure for the extraction of TCPP from a consumer product, generating waste that requires proper disposal.
Objective: To extract this compound from a polyurethane foam sample for quantitative analysis.
Materials:
-
Polyurethane foam sample
-
Toluene
-
Sonicator bath
-
Centrifuge and centrifuge tubes
-
Glass Pasteur pipettes
-
Syringe filters (0.45 µm)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Cut a small piece of the polyurethane foam (approximately 0.05 g) and place it into a glass centrifuge tube.[16]
-
Solvent Addition: Add 1 mL of dichloromethane (DCM) to the centrifuge tube.[16]
-
Extraction: Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of TCPP from the foam matrix.[16][17]
-
Separation: Centrifuge the sample to pellet any solid foam particles.
-
Filtration: Carefully transfer the DCM extract (supernatant) to a clean vial using a glass Pasteur pipette, passing it through a syringe filter to remove any remaining particulates.[16]
-
Analysis: The filtered extract is now ready for analysis by GC-MS to determine the concentration of TCPP.[18][19]
-
Waste Collection: All used solvents, contaminated glassware, and disposable materials (pipettes, filters, foam remnants) must be collected as TCPP hazardous waste and disposed of according to the procedures outlined in Section 2.
Visualizations
Caption: Workflow for the proper disposal of this compound from a laboratory setting.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and local regulations. For further information, refer to the Safety Data Sheet (SDS) for TCPP and contact your Environmental Health and Safety (EHS) department.
References
- 1. epa.gov [epa.gov]
- 2. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. epa.gov [epa.gov]
- 8. hubbardtrucking.com [hubbardtrucking.com]
- 9. eCFR :: 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste [ecfr.gov]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
- 12. tandfonline.com [tandfonline.com]
- 13. zeeco.com [zeeco.com]
- 14. gao.gov [gao.gov]
- 15. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 16. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. greensciencepolicy.org [greensciencepolicy.org]
- 19. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Tris(2-chloropropyl) phosphate (TCPP)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Tris(2-chloropropyl) phosphate (B84403) (TCPP). This guide provides immediate, essential information on the personal protective equipment (PPE), safe handling protocols, and disposal plans for TCPP to foster a secure research environment.
Chemical Properties and Hazards
Tris(2-chloropropyl) phosphate, a chlorinated organophosphate ester, is primarily used as a flame retardant.[1][2][3][4][5] It is a colorless to pale yellow transparent liquid with a relatively low viscosity.[1][6] While it offers excellent hydrolytic stability, it is crucial to be aware of its potential hazards.[1][6] TCPP is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[7][8]
Quantitative Data Summary
For quick reference, the table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C9H18Cl3O4P |
| CAS Number | 13674-84-5 |
| Molar Mass | 327.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 153-154 °C @ 2.5 Torr |
| Melting Point | -40 °C |
| Flash Point | > 200°C (closed cup) |
| Density | 1.285 – 1.295 g/cm³ at 20 °C |
| Solubility | Soluble in most organic solvents; insoluble in water.[2][3][6] |
Operational Plan for Safe Handling
A systematic approach is critical for minimizing exposure and ensuring safety during the handling of TCPP. The following step-by-step guidance should be strictly followed.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][9][10][11] A chemical fume hood is recommended to minimize inhalation of vapors.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7] Fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam should be available.[9][11]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][9][12] A face shield may be necessary for splash protection.[13]
-
Hand Protection: Chemical-resistant gloves are mandatory.[7][9][10][12] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[5][9][13]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator is required.[9][12]
-
Protective Clothing: Wear impervious, flame-resistant clothing to prevent skin contact.[9][12] A PVC apron is also recommended.[10]
3. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of vapors.[9][10][12][13]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[8][12] Wash hands thoroughly with soap and water after handling.[9]
-
Container Management: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[6][7][9][10][11]
4. Accidental Release Measures:
-
Minor Spills: For small spills, remove all ignition sources. Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate personnel to a safe area.[9] Prevent the chemical from entering drains.[9][13] Contain the spill and collect the material for disposal.[9] If drains or waterways are contaminated, notify emergency services.[10]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all TCPP waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.[9][10]
2. Disposal Method:
-
The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9][11]
-
Do not discharge TCPP into sewer systems or contaminate water, foodstuffs, or animal feed.[9][11]
3. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[9] Combustible packaging materials may be incinerated under controlled conditions.[9]
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Tris(chloropropyl) phosphate (TCPP) Online | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers [scimplify.com]
- 3. Tris (1-chloro-2-isopropyl) phosphate (TCPP) | CAS 13674-84-5 | Connect Chemicals [connectchemicals.com]
- 4. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 5. TRIS(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 8. doc.diytrade.com [doc.diytrade.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. bloomchemag.com [bloomchemag.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
